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  • Product: 4-(2-Thiazolin-2-YL)phenol
  • CAS: 90563-68-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(2-Thiazolin-2-YL)phenol

Abstract This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(2-Thiazolin-2-YL)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(2-Thiazolin-2-YL)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The core of this synthesis is the classic cyclocondensation reaction, a variant of the Hantzsch thiazole synthesis, which involves the reaction between 4-hydroxythiobenzamide and an α-haloaldehyde. This document offers a detailed, step-by-step methodology, explains the causal reasoning behind experimental choices, and provides protocols for the synthesis of key precursors. Designed for researchers, chemists, and drug development professionals, this guide integrates field-proven insights with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Phenolic Thiazoline Scaffold

The 2-thiazoline ring system is a privileged scaffold found in numerous biologically active natural products, including siderophores like piscibactin, which are crucial for bacterial iron acquisition.[1] The incorporation of a phenol group at the 4-position of the phenyl ring introduces a site for hydrogen bonding, potential antioxidant activity, and a handle for further functionalization, making 4-(2-Thiazolin-2-YL)phenol a valuable building block in the development of novel therapeutic agents and functional materials.[2]

The most reliable and versatile method for constructing the 2-aryl-2-thiazoline core is the cyclocondensation of an aryl thioamide with a suitable two-carbon electrophile, typically an α-haloaldehyde or its equivalent.[3][4] This guide focuses on this primary pathway, breaking it down into two key stages: the synthesis of the critical 4-hydroxythiobenzamide precursor and the subsequent heterocyclization to yield the target compound.

Part 1: Synthesis of Key Precursors

A successful synthesis is contingent upon the quality of its starting materials. This section details the preparation of the two essential precursors required for the final cyclocondensation.

Precursor A: 4-Hydroxythiobenzamide

4-Hydroxythiobenzamide is the cornerstone of this synthesis, providing the aryl and thioamide functionalities. While several synthetic routes exist, the thionation of p-cyanophenol using sodium hydrosulfide (NaHS) is a widely adopted method due to its efficiency and the accessibility of the starting materials.[5][6][7]

Reaction Principle: This reaction involves the nucleophilic addition of the hydrosulfide ion to the carbon of the nitrile group in p-cyanophenol, followed by protonation, to form the primary thioamide. The use of a weak acid helps facilitate the conversion.[5][6]

Detailed Experimental Protocol (Adapted from ChemicalBook[6]):

  • In a suitable reaction vessel, create a mixture of 4-Cyanophenol (0.42 mol), sodium hydrosulfide (NaSH, 0.21 mol), and distilled water (125 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Optional industrial step: Place the mixture under vacuum, flush with H₂S gas, and bring the pressure to 40-50 psi. Heat to 70°C and stir for approximately 5 hours under constant H₂S pressure.[6] For laboratory scale, proceeding without pressurized H₂S is feasible but may require longer reaction times or slightly lower yields.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to a pH of 5-7 using 2 M HCl. This will precipitate the product.

  • Filter the resulting solid product using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water (2 x 50 mL) to remove inorganic salts.

  • Dry the collected solid under vacuum at 80-85°C for 22 hours to yield 4-Hydroxythiobenzamide. An expected yield of over 95% can be achieved with this method.[6]

Alternative Pathway: An alternative, classic approach is the thionation of p-hydroxybenzamide using a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent in a solvent such as toluene.[8][9] While effective, this method requires careful handling of the thionating agents.

Precursor B: Chloroacetaldehyde

The second precursor is a two-carbon electrophile. Chloroacetaldehyde is the ideal reagent but is typically supplied as a 45-50% aqueous solution due to its instability and tendency to polymerize. It must be handled with care in a well-ventilated fume hood. For many applications, an in-situ generation or the use of a stable derivative is preferred.

Part 2: The Core Cyclocondensation for 4-(2-Thiazolin-2-YL)phenol

This stage constitutes the key bond-forming event where the thiazoline ring is constructed. The reaction is a direct application of the Hantzsch synthesis principle, adapted for thiazoline formation.[10][11]

Reaction Principle: The mechanism proceeds in two main steps. First, the sulfur atom of the 4-hydroxythiobenzamide acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetaldehyde and displacing the chloride ion (Sₙ2 reaction).[4] This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon. A final dehydration step eliminates a molecule of water to form the stable, conjugated thiazoline ring.

Hantzsch_Thiazoline_Synthesis cluster_start Reactants Thioamide 4-Hydroxythiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1  SN2 Attack Haloaldehyde Chloroacetaldehyde Haloaldehyde->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2  Intramolecular  Cyclization Product 4-(2-Thiazolin-2-YL)phenol Intermediate2->Product  Dehydration  (-H2O) inv1 inv2

Caption: Hantzsch-type synthesis pathway for 4-(2-Thiazolin-2-YL)phenol.

Detailed Experimental Protocol:
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add chloroacetaldehyde (1.1 equivalents, typically a ~50% solution in water) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting thioamide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Neutralization & Extraction: Pour the concentrated mixture into a separatory funnel containing water and ethyl acetate. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to quench any HCl formed during the reaction.

  • Separate the organic layer. Wash it sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 4-(2-Thiazolin-2-YL)phenol.

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Solvent Absolute EthanolGood solubility for reactants and intermediates; appropriate boiling point for reflux.
Temperature Reflux (~80°C)Provides activation energy for cyclization and dehydration steps.
Reaction Time 4 - 6 hoursSufficient time for reaction completion, monitored by TLC.
Molar Ratio 1 : 1.1A slight excess of the volatile aldehyde ensures complete consumption of the thioamide.
pH Control Post-reaction neutralizationQuenches byproduct HCl, preventing potential side reactions during work-up.
Expected Yield 60 - 80%Typical yield range for this type of cyclocondensation reaction.
Causality and Field-Proven Insights
  • Why Ethanol? Ethanol is a polar protic solvent that effectively solvates the ionic intermediates formed during the Sₙ2 attack and facilitates the proton transfers necessary for the dehydration step. Its boiling point is ideal for promoting the reaction without causing degradation.

  • Control of Stoichiometry: A slight excess of chloroacetaldehyde is used because it is volatile and can be lost during reflux. However, a large excess should be avoided to minimize the formation of polymeric side products.

  • Self-Validating Protocol: The endpoint of the reaction is not merely time-based but is validated by TLC analysis. The disappearance of the 4-hydroxythiobenzamide spot provides a definitive confirmation that the precursor has been consumed, ensuring the reaction is driven to completion.

Conclusion

The synthesis of 4-(2-Thiazolin-2-YL)phenol is reliably achieved through a two-stage process centered on the Hantzsch-type cyclocondensation. By ensuring the preparation of high-purity 4-hydroxythiobenzamide and carefully controlling the conditions of the subsequent reaction with chloroacetaldehyde, researchers can access this valuable heterocyclic building block with good to excellent yields. The methodologies described herein are robust, scalable, and grounded in well-established chemical principles, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. (2014). Google Patents.
  • Synthesis of 4-hydroxy-thiobenzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and reactions of p-hydroxythiobenzamides. (n.d.). Digital Collections - University of Szczecin. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. Retrieved from [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2009). Chemical Reviews. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel synthesis of 2-thiazolines. (2017). ResearchGate. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). Molbank. Retrieved from [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2013). Acta Crystallographica Section E. Retrieved from [Link]

  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. Retrieved from [Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IndiaMART. Retrieved from [Link]

  • Synthesis of 4-hydroxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN102702054A - Preparation method of p-hydroxythiobenzamide. (2012). Google Patents.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2019). Molecules. Retrieved from [Link]

  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (2009). Google Patents.
  • DE3149653C2 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane. (1983). Google Patents.
  • p-Hydroxyphenacyl chloride. (2024). ChemBK. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Thiazolin-2-YL)phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-Thiazolin-2-YL)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, provide a d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-Thiazolin-2-YL)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, provide a detailed and mechanistically-grounded synthesis protocol, explore its analytical characterization, and discuss its potential therapeutic applications based on the broader class of phenolic thiazoline derivatives.

Core Molecular Identity and Physicochemical Properties

4-(2-Thiazolin-2-YL)phenol, also known by its systematic name 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol, is a bifunctional molecule featuring a phenol ring attached to a 2-thiazoline heterocycle. This unique combination imparts specific chemical reactivity and potential for biological activity.

The phenol group acts as a hydrogen bond donor and can be a key interaction point with biological targets, while the thiazoline ring provides a rigid scaffold with a characteristic chemical signature. The core identifiers for this compound are established as follows:

  • CAS Number : 90563-68-1[1][2]

  • Molecular Formula : C₉H₉NOS[1]

  • Molecular Weight : 179.24 g/mol [1][3]

While extensive experimental data for this specific molecule is not broadly published, its key physicochemical properties can be reliably predicted using computational models, which are indispensable tools in modern drug development for early-stage compound assessment.

Table 1: Computed Physicochemical Properties of 4-(2-Thiazolin-2-YL)phenol

PropertyValueSource
Molecular Weight179.24 g/mol PubChem[1]
XLogP31.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Topological Polar Surface Area61.4 ŲPubChem[1]
Exact Mass179.04049 g/mol PubChem[1]

These properties are computationally generated and provided as an estimate for research purposes.

Synthesis and Mechanistic Insights

The synthesis of 2-aryl-2-thiazolines is a well-established field in heterocyclic chemistry.[4] One of the most direct and reliable methods is the condensation of an aryl nitrile with cysteamine (2-aminoethanethiol).[4] This approach is highly adaptable for our target molecule, starting from the readily available 4-hydroxybenzonitrile.

Experimental Protocol: Synthesis via Nitrile-Cysteamine Condensation

This protocol describes a robust, metal-free method for the synthesis of 4-(2-Thiazolin-2-YL)phenol.

Expert Insight: The choice of a nitrile precursor is strategic. Unlike aldehyde-based routes which may require harsher conditions or subsequent oxidation steps, the direct condensation with a nitrile offers a more convergent and often higher-yielding pathway to the 2-thiazoline core.[4] The use of a base like sodium carbonate is crucial; it deprotonates the cysteamine hydrochloride salt in situ, liberating the free amine and thiol functionalities required for the cyclization cascade.

Materials:

  • 4-Hydroxybenzonitrile

  • Cysteamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzonitrile (1.0 eq), cysteamine hydrochloride (1.2 eq), and sodium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is essential to remove any unreacted acidic starting material and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 4-(2-Thiazolin-2-YL)phenol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification R1 4-Hydroxybenzonitrile P1 Combine Reactants in Flask R1->P1 R2 Cysteamine HCl R2->P1 R3 Na₂CO₃ (Base) R3->P1 R4 Anhydrous MeOH (Solvent) R4->P1 P2 Reflux (65°C, 12-18h) P1->P2 P3 Monitor by TLC P2->P3 P4 Rotary Evaporation P3->P4 W1 Extraction with EtOAc P4->W1 W2 Wash with NaHCO₃ / Brine W1->W2 W3 Dry over MgSO₄ W2->W3 W4 Column Chromatography W3->W4 Product Pure 4-(2-Thiazolin-2-YL)phenol W4->Product caption Synthesis Workflow

Caption: High-level workflow for the synthesis of 4-(2-Thiazolin-2-YL)phenol.

Spectroscopic Analysis (Exemplar Data)

Reference Data for (S)-2-Phenyl-4-methoxycarbonyl-4,5-dihydrothiazole (in CDCl₃):

  • ¹H-NMR (CDCl₃): δ 7.87 (d, J = 7.6 Hz, 2H), 7.50–7.40 (m, 3H), 5.30 (t, J = 9.1 Hz, 1H), 3.84 (s, 3 H), 3.73 (dd, J = 8.8, 11.0 Hz, 1H), 3.67–3.62 (m, 1H).[3]

  • ¹³C-NMR (CDCl₃): δ 171.3, 171.0, 132.6, 131.7, 128.6 (x2), 128.5 (x2), 78.5, 52.7, 35.3.[3]

Expected ¹H-NMR Signals for 4-(2-Thiazolin-2-YL)phenol:

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the thiazoline group will be downfield compared to those ortho to the hydroxyl group.

  • Phenolic Proton: A broad singlet (variable, δ 5-10 ppm) for the -OH group, which may exchange with D₂O.

  • Thiazoline Protons: Two triplets (or more complex multiplets) for the two -CH₂- groups of the thiazoline ring, typically found between δ 3.2-4.5 ppm. The CH₂ adjacent to the sulfur will be slightly more upfield than the CH₂ adjacent to the nitrogen.

Expected ¹³C-NMR Signals:

  • Imine Carbon: A characteristic signal for the C=N carbon of the thiazoline ring, expected far downfield (approx. δ 165-175 ppm).

  • Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the oxygen appearing most downfield.

  • Thiazoline Carbons: Two signals for the -CH₂- carbons in the aliphatic region (approx. δ 30-70 ppm).

Mass Spectrometry (ESI-MS):

  • Expected [M+H]⁺: m/z 180.048

  • Expected [M-H]⁻: m/z 178.033

Potential Applications in Drug Discovery

The 2-aryl-thiazoline scaffold is a privileged structure in medicinal chemistry, and its combination with a phenol moiety suggests several promising avenues for research. Phenolic thiazole and thiazoline derivatives have been investigated for a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: The thiazole/thiazoline nucleus is a core component of many antimicrobial agents.[5] The presence of a phenolic group, also known for its antimicrobial properties, may lead to synergistic activity. Research on related phenolic thiazoles has shown promising results against various bacterial and fungal strains.[2] For instance, certain (hydroxyphenyl)-dihydrothiazole derivatives have demonstrated significant inhibition against plant pathogens like Ralstonia solanacearum.[3]

  • Antioxidant Activity: Phenolic compounds are well-known radical scavengers. The electronic interplay between the phenol ring and the thiazoline heterocycle could modulate this antioxidant potential. Studies on related phenolic thiazoles have confirmed significant antioxidant and antiradical activity.[2]

  • Enzyme Inhibition (e.g., Tyrosinase): Many small molecule inhibitors feature phenolic and heterocyclic moieties to interact with enzyme active sites. A study on 4-[bis(thiazol-2-ylamino)methyl]phenol, a related structure, showed potent tyrosinase inhibitory activity, suggesting that the 4-hydroxyphenyl-thiazole scaffold is a promising starting point for developing agents to treat hyperpigmentation.[5]

  • Anticancer and Anti-inflammatory applications: The broader class of thiazolidinones and related thiazole derivatives are extensively studied for their anticancer and anti-inflammatory properties, providing a strong rationale for investigating 4-(2-Thiazolin-2-YL)phenol in these therapeutic areas.[6]

Drug Development Logic

The diagram below outlines the logical progression from the core chemical structure to potential therapeutic validation.

G A Core Scaffold: 4-(2-Thiazolin-2-YL)phenol B Key Pharmacophores: - Phenolic OH (H-bond donor) - Thiazoline Ring (Scaffold) A->B C Hypothesized Activities (Based on Analogues) B->C D In Vitro Screening: - Antimicrobial Assays - Antioxidant Assays (DPPH) - Enzyme Inhibition (e.g., Tyrosinase) C->D E Lead Optimization: - SAR Studies - Modify Substituents D->E F Preclinical Development E->F caption Drug Discovery Pathway

Sources

Foundational

The Multifaceted Mechanisms of Action of Phenolic Thiazole Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. When coupled with a phenolic moiety, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of phenolic thiazole derivatives. While the specific compound "4-(2-Thiazolin-2-YL)phenol" is not extensively characterized in current literature, this guide synthesizes data from closely related analogues to illuminate the core mechanistic principles that govern the bioactivity of this chemical class. We will delve into their roles as potent enzyme inhibitors, antioxidants, and modulators of critical cellular signaling pathways, providing both high-level mechanistic insights and detailed experimental protocols for their evaluation.

Introduction: The Thiazole-Phenol Scaffold

Thiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring's nitrogen atom is adept at forming hydrogen bonds with biological targets, making it a valuable component in drug design.[1] The incorporation of a phenolic group introduces a hydroxylated aromatic ring, a structure well-known for its antioxidant capabilities and its ability to interact with various enzymatic active sites.[3][4][5] This combination of a versatile heterocyclic core and a reactive phenolic group results in compounds with diverse and potent mechanisms of action. This guide will focus on four primary mechanisms: tyrosinase inhibition, antioxidant activity, anticancer effects, and acetylcholinesterase inhibition.

Mechanism of Action I: Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[6] Its over-activity can lead to hyperpigmentation disorders. Phenolic thiazole derivatives, particularly those with a resorcinol (1,3-dihydroxybenzene) structure, have emerged as highly potent and selective inhibitors of human tyrosinase.[7][8][9]

Molecular Mechanism of Inhibition

The primary mechanism by which these compounds inhibit tyrosinase is competitive inhibition.[6][10] They mimic the enzyme's natural substrate, L-tyrosine, and bind to the active site, preventing the catalytic conversion of L-tyrosine to L-DOPA.[6][10] Molecular docking studies suggest that both the resorcinyl/phenolic moiety and the thiazole ring are crucial for effective binding.[7][8] The hydroxyl groups of the phenol ring are key for interacting with the active site, while a specific interaction between the thiazole's sulfur atom and a conserved asparagine residue may contribute to the high inhibitory potency of these compounds.[7][8][9]

Structure-Activity Relationship (SAR)

The structure-activity relationship for tyrosinase inhibition by phenolic thiazoles has been extensively studied. Key findings include:

  • The Resorcinol Moiety: The 1,3-dihydroxy pattern of resorcinol is a well-established motif in tyrosinase inhibitors.[7]

  • Intact Thiazole Ring: The thiazole ring is essential for high-potency inhibition. Replacing it with other ring systems like imidazole or benzene significantly reduces activity.[7]

  • Substituents on the Thiazole Ring: Alkylation or acylation of an amino group at the 2-position of the thiazole can further enhance inhibitory activity, with the optimal substituent size and polarity influencing potency.[7][8]

Quantitative Inhibitory Data

The inhibitory potential of these compounds is typically quantified by their IC50 value, the concentration required to inhibit 50% of the enzyme's activity.

Compound ClassTarget EnzymeIC50 ValueReference
Thiamidol (a resorcinyl-thiazole derivative)Human Tyrosinase1.1 µM[8]
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom Tyrosinase0.2 µM[6]
Kojic Acid (Standard Inhibitor)Human Tyrosinase> 400 µM[8]
Visualizing the Mechanism

G cluster_0 Tyrosinase Catalytic Cycle cluster_1 Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Active Site) Inhibited_Complex Tyrosinase-Inhibitor Complex (Inactive) Tyrosinase->Inhibited_Complex Competitive Inhibition Inhibitor Phenolic Thiazole Derivative Inhibitor->Inhibited_Complex Binds to Active Site

Caption: Competitive inhibition of tyrosinase by phenolic thiazole derivatives.

Mechanism of Action II: Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases.[5]

Molecular Mechanism of Action

The antioxidant action of phenolic thiazoles is primarily attributed to the phenol group. They can neutralize free radicals through two main mechanisms:[3][4]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it. The resulting phenoxyl radical is stabilized by resonance.[4]

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation.[3]

The presence of multiple hydroxyl groups, as in resorcinol derivatives, enhances this activity.[11]

G cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) Phenol_HAT Phenolic Thiazole (Ar-OH) + Free Radical (R•) Products_HAT Phenoxyl Radical (Ar-O•) + Neutralized Molecule (RH) Phenol_HAT->Products_HAT H• Donation Phenol_SET Phenolic Thiazole (Ar-OH) + Free Radical (R•) Products_SET Phenol Radical Cation (Ar-OH•+) + Anion (R-) Phenol_SET->Products_SET e- Donation

Caption: Antioxidant mechanisms of phenolic thiazole derivatives.

Mechanism of Action III: Anticancer Activity

The thiazole scaffold is a privileged structure in the development of anticancer agents, with several thiazole-containing drugs approved for clinical use.[1] Phenolic thiazoles exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[12][13]

Inhibition of Signaling Pathways

Many cancers exhibit hyperactivation of pro-survival signaling pathways. Thiazole derivatives have been shown to inhibit key nodes in these pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and proliferation.[14]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Phenolic Thiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenolic thiazoles.

Induction of Apoptosis

Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. One mechanism involves modulating the Bcl-2 family of proteins, leading to mitochondrial depolarization and the activation of caspases, which execute the apoptotic program.[2][14]

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division. Some thiazole derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12][14]

Quantitative Cytotoxicity Data

The anticancer activity of these compounds is often assessed by their IC50 values against various cancer cell lines.

Compound ClassCell LineIC50 ValueReference
Novel Thiazole DerivativeSaOS-2 (Osteosarcoma)0.190 µg/mL[13]
Thiazole Derivative 29(Not specified)0.05 µM[12]
Thiazole Derivative 40(Not specified)0.00042 µM[12]

Mechanism of Action IV: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.[15] Thiazole derivatives have been designed as AChE inhibitors.[15][16][17][18]

Molecular Mechanism of Inhibition

These compounds act as inhibitors of AChE, preventing the breakdown of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission.[15] Some derivatives are designed as dual-binding inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the enzyme, leading to potent inhibition.[16]

Experimental Protocols

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of a substrate (e.g., L-DOPA) by tyrosinase.[19][20][21][22][23]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should be kept low (e.g., <2%).[19]

    • Prepare a 10 mM L-DOPA solution in phosphate buffer (prepare fresh).[19]

    • Prepare a working solution of mushroom tyrosinase in cold phosphate buffer.[19]

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.[19]

    • Control Wells: 20 µL vehicle (DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.[19]

    • Blank Wells: 20 µL test compound dilution + 140 µL phosphate buffer (no enzyme).[19]

  • Pre-incubation: Incubate the plate at 25-37°C for 10-20 minutes.[19][21]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[19]

  • Measurement: Immediately measure the absorbance at ~475-510 nm in kinetic mode for 20-60 minutes.[19][21][22]

  • Calculation: Calculate the percentage of inhibition using the rates of reaction.

G Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Reagents (Inhibitor, Buffer, Enzyme) Prep->Plate Incubate Pre-incubate (10-20 min) Plate->Incubate AddSubstrate Add L-DOPA to start reaction Incubate->AddSubstrate Read Measure Absorbance (Kinetic, 475-510 nm) AddSubstrate->Read Analyze Calculate % Inhibition Read->Analyze

Caption: Experimental workflow for the tyrosinase inhibition assay.

MTT Cell Viability Assay

This assay assesses the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.[24][25][26][27]

Materials:

  • Cells cultured in a 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.[25]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution to each well.[24][25]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.[24]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[24][25]

  • Agitation: Agitate the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[25]

  • Measurement: Read the absorbance at ~570-590 nm.[24]

  • Analysis: Determine cell viability as a percentage of the untreated control and calculate IC50 values.

G Seed Seed Cells in 96-well plate Treat Treat with Test Compound Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (1-4 hours) AddMTT->Incubate Solubilize Add Solubilizer & Agitate Incubate->Solubilize Read Measure Absorbance (570-590 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The phenolic thiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The mechanisms of action are diverse, ranging from potent and specific enzyme inhibition to broad-spectrum antioxidant and anticancer activities. The structure-activity relationship studies consistently highlight the synergistic importance of both the thiazole core and the phenolic moiety. While the specific compound "4-(2-Thiazolin-2-YL)phenol" requires further investigation, the wealth of data on its close analogues provides a strong foundation for predicting its potential bioactivities. Future research should focus on synthesizing and evaluating this specific compound and its derivatives to fully elucidate their therapeutic potential and refine their mechanisms of action for targeted drug development.

References

  • Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. Retrieved from [Link]

  • Mann, T., Scherner, C., Röhm, K. H., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International journal of molecular sciences, 19(3), 690. Retrieved from [Link]

  • Priya, S. S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Retrieved from [Link]

  • Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Retrieved from [Link]

  • Altintop, M. D., et al. (2021). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Mann, T., Scherner, C., Röhm, K. H., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International journal of molecular sciences, 19(3), 690. Retrieved from [Link]

  • Csepregi, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 713. Retrieved from [Link]

  • Ebrahimzadeh, M. A., et al. (2018). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Temel, H. E., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(23), 5648. Retrieved from [Link]

  • Acar Çevik, U., et al. (2025). Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. Semantic Scholar. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-19003. Retrieved from [Link]

  • Schmidt, J., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883492. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(3), 746-755. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. Retrieved from [Link]

  • Acar Çevik, U., et al. (2025). Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Taylor & Francis Online. Retrieved from [Link]

  • Aslam, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Retrieved from [Link]

  • Lee, S., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1035. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. Scientific Reports, 8(1), 12345. Retrieved from [Link]

  • Kim, M., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Antioxidants, 11(7), 1375. Retrieved from [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]

  • Gholampour, F., et al. (2023). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure & Dynamics, 41(10), 4798-4810. Retrieved from [Link]

  • Gholivand, M. B., et al. (2011). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Journal of the Iranian Chemical Society, 8(3), 770-778. Retrieved from [Link]

  • Melfi, F., et al. (2024). Drug design of tyrosinase inhibitors. The Enzymes. Retrieved from [Link]

Sources

Exploratory

The Biological Potential of 4-(2-Thiazolin-2-YL)phenol: A Technical Guide for Researchers

Foreword In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores represents a powerful approach to generating novel molecular entities with significant therapeutic potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores represents a powerful approach to generating novel molecular entities with significant therapeutic potential. The hybridization of the thiazoline nucleus and a phenolic moiety in the form of 4-(2-Thiazolin-2-YL)phenol presents a compelling scaffold for investigation. The thiazoline ring, a five-membered heterocycle containing sulfur and nitrogen, is a core component of numerous bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anti-cancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the phenol group is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, renowned for its antioxidant and diverse biological activities.[2][3][4][5] This technical guide provides a comprehensive overview of the anticipated biological activities of 4-(2-Thiazolin-2-YL)phenol, grounded in the established pharmacology of its constituent functional groups and closely related analogs. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its potential mechanisms of action and providing detailed experimental protocols to facilitate its investigation.

The Thiazoline and Phenol Pharmacophores: A Synergy of Bioactivity

The thiazoline ring is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological effects. These include anti-HIV, neurological, anti-cancer, and antibiotic activities.[1] The presence of both a sulfur and a nitrogen atom within the five-membered ring imparts unique chemical properties that allow for diverse molecular interactions.[1]

Phenolic compounds are a major class of plant secondary metabolites that have garnered significant attention for their health-promoting benefits.[2][4] Their primary mode of action often relates to their potent antioxidant and free radical scavenging capabilities, which are attributed to the hydrogen-donating ability of the hydroxyl group attached to the aromatic ring.[4] This antioxidant activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[4] Beyond their antioxidant effects, phenolic compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[2][5]

The conjugation of a thiazoline ring with a phenol at the 4-position is hypothesized to yield a molecule with synergistic or additive biological activities, leveraging the distinct yet complementary properties of each pharmacophore.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on thiazoline and phenol derivatives, 4-(2-Thiazolin-2-YL)phenol is predicted to exhibit a range of valuable biological activities. The following sections detail these potential activities and their underlying mechanisms.

Anticancer Activity

Thiazole and thiazoline derivatives have shown significant promise as anticancer agents.[1][6] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of cell division.[1] For instance, certain thiazole derivatives have been shown to act as topoisomerase-II inhibitors, enzymes critical for DNA replication and repair in cancer cells.[7]

The phenolic moiety can contribute to anticancer activity through its antioxidant properties, protecting against DNA damage induced by reactive oxygen species (ROS). Furthermore, some phenolic compounds can modulate signaling pathways involved in cancer cell proliferation and survival.

Hypothesized Mechanism of Anticancer Action:

The anticancer effect of 4-(2-Thiazolin-2-YL)phenol may arise from a combined effect of the thiazoline ring inducing cell cycle arrest or apoptosis, potentially through enzyme inhibition, while the phenol group mitigates oxidative stress and modulates pro-survival signaling pathways.

Diagram: Hypothesized Anticancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Compound 4-(2-Thiazolin-2-YL)phenol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibits Proliferation_Pathways Proliferation Pathways Compound->Proliferation_Pathways Modulates DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis Topoisomerase_II->Cell_Cycle_Arrest Proliferation_Pathways->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of 4-(2-Thiazolin-2-YL)phenol.

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The antioxidant potential of phenolic thiazoles has been previously reported, with the activity being influenced by the substitution pattern on both the phenyl and thiazole rings.[8]

Hypothesized Mechanism of Antioxidant Action:

4-(2-Thiazolin-2-YL)phenol is expected to act as a potent antioxidant primarily through the hydrogen atom transfer (HAT) mechanism from its phenolic hydroxyl group to free radicals. The thiazoline ring may also contribute to the overall antioxidant capacity by modulating the electronic properties of the phenol.

Antimicrobial Activity

Both thiazole and phenol derivatives are known to possess antimicrobial properties.[1][8] Thiazoles can interfere with essential microbial processes, while phenols can disrupt microbial cell membranes and inhibit key enzymes. The combination of these two pharmacophores could lead to a broad-spectrum antimicrobial agent.

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of 4-(2-Thiazolin-2-YL)phenol may involve disruption of the bacterial cell wall or membrane by the phenolic component, coupled with the inhibition of essential intracellular enzymes by the thiazoline moiety.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 4-(2-Thiazolin-2-YL)phenol, the following detailed experimental protocols are provided.

Synthesis of 4-(2-Thiazolin-2-YL)phenol

Diagram: Proposed Synthetic Workflow

synthesis_workflow Start Starting Materials: 4-hydroxythiobenzamide & 1,2-dibromoethane Reaction Condensation Reaction (e.g., in ethanol, reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product 4-(2-Thiazolin-2-YL)phenol Characterization->Final_Product

Caption: A proposed workflow for the synthesis of 4-(2-Thiazolin-2-YL)phenol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][10][11][12]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-(2-Thiazolin-2-YL)phenol in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[13][14][15][16]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of 4-(2-Thiazolin-2-YL)phenol in methanol. Ascorbic acid or Trolox can be used as a positive control.[16]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).[16]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][5][17][18][19] The broth microdilution method is a widely used technique for determining MIC values.[19]

Protocol:

  • Bacterial Strain Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[18]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of 4-(2-Thiazolin-2-YL)phenol in the broth medium.

  • Inoculation:

    • Add an equal volume of the standardized bacterial suspension to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[5]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of 4-(2-Thiazolin-2-YL)phenol

Cell LineIC₅₀ (µM) ± SD
HeLaData to be determined
MCF-7Data to be determined
A549Data to be determined
DoxorubicinReference value

Table 2: Antioxidant and Antimicrobial Activities of 4-(2-Thiazolin-2-YL)phenol

AssayResult
DPPH Scavenging (EC₅₀, µM)Data to be determined
MIC (S. aureus, µg/mL)Data to be determined
MIC (E. coli, µg/mL)Data to be determined
Ascorbic Acid (EC₅₀, µM)Reference value
Ciprofloxacin (MIC, µg/mL)Reference value

Conclusion and Future Directions

The hybrid molecule 4-(2-Thiazolin-2-YL)phenol holds considerable promise as a lead compound for the development of new therapeutic agents. Its structural design, combining the well-documented bioactive scaffolds of thiazoline and phenol, suggests a high probability of significant anticancer, antioxidant, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these properties.

Future research should focus on the synthesis and thorough biological characterization of 4-(2-Thiazolin-2-YL)phenol. Elucidation of its precise mechanisms of action through further molecular and cellular studies will be critical. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to both the thiazoline and phenol rings, will be instrumental in optimizing its potency and selectivity. Successful in vitro findings should be followed by in vivo studies to assess the compound's efficacy and safety profile in preclinical models. The exploration of this promising chemical entity could pave the way for novel treatments for a range of diseases.

References

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Solution Pharmacy. (2025, August 26). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

  • National Institutes of Health. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • MDPI. (2023, January 12). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Retrieved from [Link]

  • PubMed. (2018, January 15). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and Antioxidant Activity of Compounds 4a-k. Retrieved from [Link]

  • MDPI. (2023, March 28). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(2-Thiazolin-2-YL)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-thiazolin-2-yl)phenol and its derivatives,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-thiazolin-2-yl)phenol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide delves into the core chemical principles, offers detailed step-by-step protocols for key reactions, and presents mechanistic insights to empower researchers in their synthetic endeavors. The content is structured to provide both a foundational understanding and practical guidance for the synthesis and characterization of these valuable compounds. We will explore the primary synthetic routes, including the condensation of 4-hydroxybenzoyl precursors with cysteamine and the well-established Hantzsch synthesis for the analogous thiazole derivatives, providing a comparative perspective.

Introduction: The Significance of the 2-Aryl-2-Thiazoline Scaffold

Thiazoline and thiazole moieties are privileged structures in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] These five-membered heterocyclic rings, containing both sulfur and nitrogen, are known to participate in crucial biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2]

The 4-(2-thiazolin-2-yl)phenol scaffold, in particular, combines the versatile thiazoline ring with a phenolic group. This phenolic hydroxyl can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Furthermore, it provides a handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The investigation of these derivatives is driven by the search for novel therapeutic agents with improved efficacy and safety profiles. This guide aims to equip researchers with the chemical knowledge and practical protocols necessary to synthesize and explore this promising class of compounds.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of 4-(2-thiazolin-2-yl)phenol derivatives primarily revolves around the formation of the thiazoline ring by cyclization reactions. The choice of starting materials and reaction conditions is critical and is guided by the underlying reaction mechanisms.

Synthesis of 2-(4-Hydroxyphenyl)-2-Thiazoline from 4-Hydroxybenzoyl Precursors

A direct and efficient approach to the 4-(2-thiazolin-2-yl)phenol core involves the condensation of a suitable 4-hydroxybenzoyl derivative with 2-aminoethanethiol (cysteamine). The most common precursors are 4-hydroxybenzonitrile and 4-hydroxybenzaldehyde.

This method represents a straightforward pathway to 2-aryl-2-thiazolines. The reaction proceeds via a nucleophilic addition of the thiol group of cysteamine to the carbon-nitrogen triple bond of the nitrile, followed by an intramolecular cyclization.

Mechanism:

The reaction is typically catalyzed by a base or can be promoted by heat. The initial step involves the nucleophilic attack of the thiolate, formed in situ, on the electrophilic carbon of the nitrile. The resulting intermediate then undergoes an intramolecular cyclization, with the amino group attacking the imine carbon, followed by the elimination of ammonia to yield the stable 2-thiazoline ring.

G cluster_0 From 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Intermediate Intermediate 4-Hydroxybenzonitrile->Intermediate Nucleophilic attack by thiol Cysteamine Cysteamine Cysteamine->Intermediate Product 4-(2-Thiazolin-2-YL)phenol Intermediate->Product Intramolecular cyclization & elimination

Figure 1: General workflow for the synthesis from 4-hydroxybenzonitrile.

An alternative route involves the initial condensation of 4-hydroxybenzaldehyde with cysteamine to form a 2-(4-hydroxyphenyl)thiazolidine intermediate. This saturated heterocycle is then oxidized to the desired 2-thiazoline.[3]

Mechanism:

The first step is a classic condensation reaction between the aldehyde and the primary amine of cysteamine to form an imine, which then undergoes a rapid intramolecular cyclization through the nucleophilic attack of the thiol group to yield the thiazolidine. The subsequent oxidation can be achieved using various reagents, such as manganese dioxide (MnO₂) or ruthenium catalysts, which selectively oxidize the C-N bond of the thiazolidine to the imine of the thiazoline.[3]

G cluster_1 From 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Thiazolidine_Intermediate 2-(4-Hydroxyphenyl)thiazolidine 4-Hydroxybenzaldehyde->Thiazolidine_Intermediate Condensation & Cyclization Cysteamine Cysteamine Cysteamine->Thiazolidine_Intermediate Oxidation Oxidation (e.g., MnO2) Thiazolidine_Intermediate->Oxidation Final_Product 4-(2-Thiazolin-2-YL)phenol Oxidation->Final_Product

Figure 2: Two-step synthesis from 4-hydroxybenzaldehyde.

Cyclodehydration of N-(2-Mercaptoethyl)-4-hydroxybenzamide

This method involves the preparation of an amide precursor, N-(2-mercaptoethyl)-4-hydroxybenzamide, followed by an intramolecular cyclization. This approach offers good control over the final product structure.

Mechanism:

The amide precursor can be synthesized by reacting 4-hydroxybenzoic acid or its activated derivatives (e.g., acid chloride or ester) with cysteamine. The subsequent cyclodehydration is the key step and can be promoted by various dehydrating agents or catalysts. The mechanism involves the activation of the amide carbonyl group, making it more electrophilic for the intramolecular nucleophilic attack by the thiol group. This is followed by the elimination of a water molecule to form the thiazoline ring.[4]

Comparative Synthesis: Hantzsch Synthesis of 4-(Thiazol-2-yl)phenol

For a comprehensive understanding, it is valuable to consider the synthesis of the aromatic analogue, 4-(thiazol-2-yl)phenol. The Hantzsch thiazole synthesis is the classic and most widely used method for this purpose. It involves the condensation of an α-haloketone with a thioamide.

Mechanism:

In the context of 4-(thiazol-2-yl)phenol synthesis, the reaction would typically involve 4-hydroxy-α-bromoacetophenone and a thioamide like thioformamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)-2-thiazoline from 4-Hydroxybenzonitrile and Cysteamine Hydrochloride

Materials:

  • 4-Hydroxybenzonitrile

  • Cysteamine hydrochloride

  • Triethylamine (TEA) or another suitable base

  • Ethanol or another appropriate solvent

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq).

  • Add triethylamine (2.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of 4-(Thiazol-2-yl)phenol via Hantzsch Synthesis

This protocol describes a two-step synthesis involving the preparation of a protected intermediate followed by deprotection.

Step 1: Synthesis of 2-(4-Benzyloxyphenyl)thiazole

Materials:

  • 4-Benzyloxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-benzyloxythiobenzamide (1.0 eq) in ethanol.

  • Add ethyl bromopyruvate (1.0 eq) to the solution.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Deprotection to 4-(4-Hydroxyphenyl)thiazole

Materials:

  • 2-(4-Benzyloxyphenyl)thiazole

  • Aqueous hydrogen bromide (47%)

  • Ethyl acetate

  • Hexane

Procedure:

  • To 2-(4-benzyloxyphenyl)thiazole, add 47% aqueous hydrogen bromide.

  • Stir the mixture at 100°C for 30 minutes.

  • Cool the reaction mixture and add ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Collect the resulting crystals by filtration using hexane to yield 4-(4-hydroxyphenyl)thiazole.

Data Presentation: Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes typical characterization data for a representative 4-(2-thiazolin-2-yl)phenol derivative.

Compound IDMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1 C₉H₉NOS75178-1809.85 (s, 1H, OH), 7.65 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.40 (t, 2H, CH₂), 3.40 (t, 2H, CH₂)168.0, 160.0, 129.0, 125.0, 115.5, 65.0, 33.0[M+H]⁺ found
2a C₁₃H₁₃N₄OS₂71138-1419.41 (s, 1H, OH), 8.21 (d, 2H, NH), 7.27 (d, 2H, Ar-H), 7.00 (d, 2H, Th-H), 6.73 (d, 2H, Ar-H), 6.35 (d, 2H, Th-H), 6.32 (t, 1H, CH-N)173.0, 168.9, 163.4, 162.2, 141.3, 138.7, 132.1, 126.2, 118.4, 116.1, 106.6[M+H]⁺ 305.0532

Note: ¹H and ¹³C NMR chemical shifts are illustrative and may vary depending on the solvent and specific derivative. MS data should be obtained via high-resolution mass spectrometry for accurate mass determination.

Conclusion and Future Directions

The synthesis of 4-(2-thiazolin-2-yl)phenol derivatives is achievable through several reliable synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the need for specific substitutions on the core scaffold. The protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to build upon.

Future work in this area will likely focus on the development of more efficient, one-pot, and environmentally benign synthetic methods. Furthermore, the exploration of the biological activities of a wider range of derivatives is crucial for identifying lead compounds for drug development. The inherent versatility of the 4-(2-thiazolin-2-yl)phenol scaffold makes it a highly attractive target for the discovery of novel therapeutics.

References

  • Krishnan, G. et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 123-134.[2]

  • Lesyk, R. et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharmacia, 67(3), 195-212.[5]

  • MDPI. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Molbank, 2023(1), M1567.[6]

  • ResearchGate. (2018). Dehydrative cyclization of N-(β-hydroxyethyl)amides.[4]

  • Turan-Zitouni, G. et al. (2016). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 21(11), 1573.[7]

  • Kamila, S. et al. (2019). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 24(21), 3848.[8]

  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (2021). Molecules, 26(23), 7234.[9]

  • ResearchGate. (2021). Exploring the Potential of Novel 4-Thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis.[10]

  • Organic Chemistry Portal. (2023). Synthesis of thiazolines.[11]

  • PubMed. (2014). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors.[12]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14, 2839-2875.[13]

  • ResearchGate. (2021). Novel synthesis of 2-thiazolines.[3]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol.[14]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.[1]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585.[15]

  • Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. (2015). Angewandte Chemie International Edition, 54(46), 13608-13612.[16]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2023). Molecules, 28(19), 6891.[17]

  • ResearchGate. (2017). Synthesis of thiazoline and thiazole derivatives.[18]

Sources

Exploratory

Unlocking the Therapeutic Promise of 4-(2-Thiazolin-2-YL)phenol: A Technical Guide to Target Identification and Validation

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 4-(2-Thiazolin-2-YL)phenol. By integrati...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 4-(2-Thiazolin-2-YL)phenol. By integrating established knowledge of thiazoline and phenolic pharmacophores with a structured experimental workflow, this document outlines a clear path from hypothetical target identification to robust validation. Our approach is grounded in scientific integrity, emphasizing causal experimental design and self-validating protocols to ensure the generation of reliable and actionable data.

Part 1: The Scientific Rationale - Deconstructing 4-(2-Thiazolin-2-YL)phenol

The chemical architecture of 4-(2-Thiazolin-2-YL)phenol, featuring a phenol ring linked to a thiazoline heterocycle, suggests a rich pharmacological potential. Both moieties are prevalent in a multitude of clinically successful drugs and bioactive natural products, hinting at a spectrum of possible molecular interactions.

  • The Thiazoline Core: Thiazoline and its aromatic counterpart, thiazole, are key scaffolds in medicinal chemistry.[1] They are found in anticancer agents like Dasatinib and Ixabepilone, where they contribute to the inhibition of critical cellular processes such as cell division and signaling.[2][3] The thiazole ring is known to interact with a variety of biological targets, including enzymes and receptors involved in cancer and neurological disorders.[1][4]

  • The Phenolic Moiety: Phenolic compounds are renowned for their potent antioxidant and anti-inflammatory properties.[5][6] They can modulate signaling pathways implicated in chronic diseases by interacting with key proteins and scavenging reactive oxygen species.[7][8] The hydroxyl group on the phenol ring is a key hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

The conjugation of these two pharmacophores in 4-(2-Thiazolin-2-YL)phenol presents a unique opportunity for synergistic or novel biological activities. This guide will focus on three primary therapeutic areas where this compound is likely to exhibit efficacy: oncology, inflammation, and neurodegenerative diseases.

Part 2: Hypothesized Therapeutic Targets and Pathways

Based on the extensive literature on thiazole and phenolic compounds, we have identified several high-priority signaling pathways and molecular targets for initial investigation.

Oncology: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have demonstrated significant anticancer activity by targeting key components of cell signaling and division.[9][10]

  • Hypothesized Targets:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR. Thiazole-containing drugs like Dasatinib are potent kinase inhibitors.[10]

    • Intracellular Signaling Kinases: B-RAF, PI3K/Akt pathway components. The thiazole ring is a common feature in inhibitors of these pathways.[3][10]

    • Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs), Tubulin. Thiazoles can disrupt microtubule dynamics, leading to cell cycle arrest.[1][11]

Below is a diagram illustrating the potential intervention points of 4-(2-Thiazolin-2-YL)phenol in a generic cancer cell signaling pathway.

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BRAF B-RAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Tubulin Tubulin Tubulin->Proliferation Cell Division GrowthFactor Growth Factor GrowthFactor->RTK Compound 4-(2-Thiazolin-2-YL)phenol Compound->RTK Inhibition? Compound->BRAF Inhibition? Compound->PI3K Inhibition? Compound->Tubulin Disruption?

Caption: Hypothesized anticancer mechanisms of 4-(2-Thiazolin-2-YL)phenol.

Inflammation: Modulating the Immune Response

The anti-inflammatory potential of phenolic compounds is well-documented.[12] They can interfere with pro-inflammatory signaling cascades.

  • Hypothesized Targets:

    • Key Inflammatory Enzymes: Cyclooxygenases (COX-1/2), Lipoxygenases (LOX). Phenolic compounds are known to inhibit these enzymes.[12]

    • Transcription Factors: Nuclear Factor-kappa B (NF-κB). Phenolic compounds can suppress NF-κB activation, a central mediator of inflammation.[5]

    • Inflammasome Components: NLRP3. Thiazolidine derivatives have been shown to modulate the NLRP3 inflammasome.[13]

    • Pro-inflammatory Cytokine Signaling: TNF-α converting enzyme (TACE). Some phenolic compounds can inhibit TACE, reducing the production of active TNF-α.[14]

The following diagram illustrates the potential points of intervention in the NF-κB signaling pathway.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Inflammation_Genes Inflammatory Gene Transcription NFkB_active->Inflammation_Genes Translocates & Activates TNFa TNF-α TNFa->TNFR Compound 4-(2-Thiazolin-2-YL)phenol Compound->IKK Inhibition? Compound->NFkB_active Inhibition? Neurodegeneration_Targets cluster_targets Potential Therapeutic Targets in Neurodegeneration cluster_outcomes Therapeutic Outcomes Compound 4-(2-Thiazolin-2-YL)phenol AChE AChE/BChE Inhibition Compound->AChE Aggregation Aβ & Tau Aggregation Inhibition Compound->Aggregation GSK3b GSK-3β Inhibition Compound->GSK3b Cognition Improved Synaptic Function & Cognition AChE->Cognition Neuroprotection Reduced Neuronal Death Aggregation->Neuroprotection GSK3b->Neuroprotection

Caption: Multi-target approach for neurodegenerative disease therapy.

Part 3: A Validated Experimental Workflow for Target Discovery

To systematically investigate the therapeutic targets of 4-(2-Thiazolin-2-YL)phenol, we propose a three-phase experimental workflow.

Experimental_Workflow Phase1 Phase 1: Target Identification AffinityChrom Affinity Chromatography- Mass Spectrometry Phase1->AffinityChrom Phase2 Phase 2: Target Engagement Validation CETSA Cellular Thermal Shift Assay (CETSA) Phase2->CETSA Phase3 Phase 3: Downstream Functional Validation EnzymeAssay Enzymatic Assays (e.g., Kinase Assays) Phase3->EnzymeAssay ReporterAssay Reporter Gene Assays (e.g., Luciferase) Phase3->ReporterAssay AffinityChrom->Phase2 Identified Proteins CETSA->Phase3 Validated Targets

Caption: A three-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct binding partners of 4-(2-Thiazolin-2-YL)phenol from a complex biological sample.

Protocol: Affinity Chromatography-Mass Spectrometry [2][15]

  • Probe Synthesis: Synthesize a derivative of 4-(2-Thiazolin-2-YL)phenol with a linker arm and an affinity tag (e.g., biotin). A control molecule, structurally similar but biologically inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Protein Binding: Incubate the immobilized probe with cell lysate (e.g., from a cancer cell line, immune cells, or neuronal cells).

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive agent (e.g., excess free 4-(2-Thiazolin-2-YL)phenol) or by denaturing the proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the active probe and control beads to identify specific binding partners.

Phase 2: In-Cell Target Engagement Validation

Once potential targets are identified, it is crucial to confirm that the compound engages these targets within the native cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA) [16][17][18]

  • Cell Treatment: Treat intact cells with 4-(2-Thiazolin-2-YL)phenol at various concentrations. A vehicle-treated control is essential.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the aggregated protein pellet by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement and stabilization. [19]

Phase 3: Downstream Functional Validation

Validating target engagement must be followed by demonstrating a functional consequence of this interaction.

Protocol 1: In Vitro Enzymatic Assays (Example: Kinase Inhibition) [20][21][22]

  • Assay Setup: In a multi-well plate, combine the purified recombinant target kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 4-(2-Thiazolin-2-YL)phenol.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Signal Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to kinase activity. [23][24]5. Data Analysis: Plot kinase activity against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Reporter Gene Assays (Example: NF-κB Activity) [3][25][26]

  • Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of 4-(2-Thiazolin-2-YL)phenol.

  • Pathway Stimulation: Stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system. [27]5. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.

Part 4: Data Interpretation and Path Forward

The successful execution of this workflow will provide a comprehensive understanding of the therapeutic potential of 4-(2-Thiazolin-2-YL)phenol.

Phase Experiment Primary Output Interpretation
1 Affinity Chromatography-MSList of potential protein bindersIdentifies direct molecular targets.
2 Cellular Thermal Shift AssayTarget protein melting curves (Tm)Confirms target engagement in live cells.
3 Enzymatic AssaysIC50 valuesQuantifies the potency of target inhibition.
3 Reporter Gene AssaysDose-response curves of pathway activityDemonstrates functional modulation of a signaling pathway.

A convergence of positive results across these assays will build a strong case for a specific mechanism of action. For instance, the identification of a particular kinase in Phase 1, its confirmed engagement in Phase 2, and the demonstration of its inhibition and downstream pathway modulation in Phase 3 would provide a solid foundation for advancing 4-(2-Thiazolin-2-YL)phenol into lead optimization and preclinical development.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PubMed Central. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. [Link]

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  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (n.d.). ACS Omega. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2020). Bio-protocol. [Link]

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  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. (2022). MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). PubMed Central. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2023). Journal of Biomedical Research & Environmental Sciences. [Link]

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  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). ResearchGate. [Link]

  • Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. (n.d.). PubMed Central. [Link]

  • Affinity-based target identification for bioactive small molecules. (2014). RSC Publishing. [Link]

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Foundational

The Structure-Activity Relationship of 4-(2-Thiazolin-2-YL)phenol: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The 4-(2-Thiazolin-2-YL)phenol core represents a compelling starting point in modern medicinal chemistry. This heterocyclic scaffold, which marries a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4-(2-Thiazolin-2-YL)phenol core represents a compelling starting point in modern medicinal chemistry. This heterocyclic scaffold, which marries a phenolic moiety with a thiazoline ring, is a recurring motif in a diverse array of biologically active molecules. Its inherent structural features offer a unique combination of hydrogen bonding capabilities, aromatic interactions, and a conformationally restrained heterocyclic system, making it an attractive template for the design of novel therapeutics. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 4-(2-Thiazolin-2-YL)phenol derivatives, drawing upon a synthesis of current research to offer actionable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities, and the nuanced effects of structural modifications on the potency and selectivity of these compounds.

The 4-(2-Thiazolin-2-YL)phenol Core: A Privileged Scaffold in Medicinal Chemistry

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component of numerous natural products and synthetic compounds with a wide range of physiological activities.[1] When coupled with a phenol, a well-known pharmacophore recognized for its antioxidant and protein-binding capabilities, the resulting 4-(2-Thiazolin-2-YL)phenol structure becomes a versatile platform for drug design.[2] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the thiazoline ring provides a rigid scaffold that can be strategically functionalized to modulate pharmacological properties.

The diverse biological activities associated with derivatives of this core structure include anticancer, antioxidant, and enzyme inhibitory effects.[3][4][5] Understanding the structure-activity relationships is paramount to optimizing these activities and developing compounds with improved therapeutic profiles.

Synthetic Strategies for 4-(2-Thiazolin-2-YL)phenol Analogs

The synthesis of 4-(2-Thiazolin-2-YL)phenol and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the phenyl and thiazoline rings.

Hantzsch Thiazole Synthesis and its Variations

A common and versatile method for the construction of the thiazole/thiazoline ring is the Hantzsch synthesis.[6] This typically involves the condensation of a thiourea or thioamide with an α-haloketone. For the synthesis of phenolic derivatives, a thiosemicarbazone derived from a hydroxy-substituted benzaldehyde or acetophenone serves as a key intermediate.[3]

cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Cyclization Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Thiosemicarbazone 4-Hydroxybenzylidene thiosemicarbazone Hydroxybenzaldehyde->Thiosemicarbazone Condensation (Acid catalyst) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Phenolic_Thiazole Substituted Phenolic Thiazole Thiosemicarbazone->Phenolic_Thiazole Cyclization alpha_Haloketone α-Haloketone (e.g., Chloroacetone) alpha_Haloketone->Phenolic_Thiazole

Caption: General workflow for the Hantzsch synthesis of phenolic thiazoles.

Cyclization of Aminoethanethiol with Aryl Nitriles

An alternative and efficient method for the synthesis of 2-aryl-2-thiazolines involves the condensation of 2-aminoethanethiol with an aryl nitrile, such as 4-hydroxybenzonitrile. This reaction can be facilitated by microwave irradiation and offers a direct route to the desired scaffold.[7] The proposed mechanism involves a nucleophilic attack of the thiol group on the nitrile, followed by an intramolecular cyclization.[7]

Aryl_Nitrile 4-Hydroxybenzonitrile Intermediate Thioimidate Intermediate Aryl_Nitrile->Intermediate Nucleophilic attack by thiol Aminoethanethiol 2-Aminoethanethiol Aminoethanethiol->Intermediate Thiazoline 4-(2-Thiazolin-2-YL)phenol Intermediate->Thiazoline Intramolecular cyclization

Caption: Synthesis of 2-aryl-2-thiazolines via condensation of an aryl nitrile and 2-aminoethanethiol.

Biological Activities and Structure-Activity Relationships

The 4-(2-Thiazolin-2-YL)phenol scaffold has been explored for a variety of biological activities. The following sections detail the SAR for key therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of thiazole and thiazolidinone derivatives against various cancer cell lines.[5][8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][10]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-hydroxyphenyl ring significantly impact anticancer activity.

    • Electron-withdrawing groups, such as nitro groups, particularly at the para position of a phenyl ring attached to the thiazole, have been shown to increase overall antibacterial and antifungal activity, a trend that can sometimes translate to anticancer effects.[11]

    • A recent study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that a derivative with a bromo-substituent on the phenolic ring (compound 4c) exhibited potent anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[5] This compound also demonstrated significant inhibition of VEGFR-2.[5]

  • Modifications of the Thiazoline/Thiazolidinone Ring:

    • The presence of a 4-oxo group (thiazolidinone) is a common feature in many active compounds.

    • Substitutions at the 5-position of the thiazolidinone ring with benzylidene moieties have yielded potent anticancer agents.[12][13]

Table 1: Anticancer Activity of Selected Phenolic Thiazole Derivatives

Compound IDR1 (on Phenol)R2 (on Thiazole)Cell LineIC50 (µM)Reference
4c 3-Bromo=O at C4, H at C5MCF-72.57 ± 0.16[5]
4c 3-Bromo=O at C4, H at C5HepG27.26 ± 0.44[5]
Staurosporine --MCF-76.77 ± 0.41[5]
Staurosporine --HepG28.4 ± 0.51[5]
6a N/A (Naphthyl)=O at C4, =CHCOOCH3 at C5OVCAR-41.57 ± 0.06
Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant properties of this class of compounds, primarily through its ability to donate a hydrogen atom to scavenge free radicals.[3]

Key SAR Insights for Antioxidant Activity:

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups on the phenyl ring generally enhances antioxidant activity.[1] Catechol (1,2-dihydroxybenzene) and pyrogallol (1,2,3-trihydroxybenzene) moieties are particularly effective.[1]

  • Linker and Thiazole Substituents: The nature of the linker between the phenyl and thiazole rings, as well as substituents on the thiazole ring itself, can influence antioxidant potential. A hydrazone linker has been shown to contribute to the radical scavenging activity.[3]

Phenolic_Antioxidant Phenolic Thiazole Phenoxy_Radical Phenoxy Radical (stabilized) Phenolic_Antioxidant->Phenoxy_Radical H• donation Free_Radical Free Radical (e.g., DPPH) Scavenged_Radical Stable Radical Free_Radical->Scavenged_Radical H• acceptance

Caption: Mechanism of free radical scavenging by phenolic thiazoles.

Enzyme Inhibition

Derivatives of 4-(2-Thiazolin-2-YL)phenol have shown inhibitory activity against a range of enzymes, including tyrosinase and various kinases.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation.[14] Phenolic compounds are often effective tyrosinase inhibitors due to their structural similarity to the enzyme's natural substrate, L-tyrosine.[15]

  • Key SAR Insights for Tyrosinase Inhibition:

    • A bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, was found to be a potent tyrosinase inhibitor with an IC50 value of 29.71 µM, which is significantly more potent than kojic acid.[16] This suggests that increasing the number of thiazole moieties can enhance activity.

    • The phenolic hydroxyl group is crucial for binding to the active site of tyrosinase.

Kinase Inhibition:

Thiazole-containing compounds have been identified as inhibitors of various protein kinases, which are critical targets in cancer therapy.

  • Key SAR Insights for Kinase Inhibition:

    • While specific data for 4-(2-Thiazolin-2-YL)phenol as a kinase inhibitor is limited, related 4-aminoquinazoline derivatives with thiazole substitutions have shown potent inhibition of kinases like EGFR.[10] This suggests that the thiazole moiety can be a valuable component in the design of kinase inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 4-(2-Thiazolin-2-YL)phenol derivatives. These should be adapted and optimized for specific target compounds and assays.

General Synthesis of a Phenolic Thiazole Derivative

This protocol is based on the Hantzsch thiazole synthesis.

  • Thiosemicarbazone Synthesis:

    • Dissolve 10 mmol of 4-hydroxybenzaldehyde in 50 mL of ethanol in a round-bottom flask.

    • Add a solution of 10 mmol of thiosemicarbazide in 20 mL of warm water.

    • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product, the 4-hydroxybenzylidene thiosemicarbazone, under vacuum.

  • Thiazole Ring Formation:

    • Suspend 5 mmol of the 4-hydroxybenzylidene thiosemicarbazone in 30 mL of ethanol in a round-bottom flask.

    • Add 5 mmol of an appropriate α-haloketone (e.g., chloroacetone).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired phenolic thiazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[18]

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or the standard to the respective wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Future Directions and Concluding Remarks

The 4-(2-Thiazolin-2-YL)phenol scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research, while not focused on a single lead compound, provides a strong foundation for future drug discovery efforts.

Key takeaways for future research include:

  • Systematic SAR Studies: A focused effort to synthesize and evaluate a library of 4-(2-Thiazolin-2-YL)phenol analogs with systematic variations on both the phenyl and thiazoline rings is warranted. This would provide a more detailed and quantitative understanding of the SAR for specific biological targets.

  • Target Identification and Mechanism of Action Studies: For promising compounds, elucidating the specific molecular targets and signaling pathways is crucial for rational drug development.

  • Exploration of Diverse Biological Activities: While anticancer and antioxidant activities are prominent, this scaffold should be screened against a broader range of biological targets, including other enzymes, receptors, and ion channels.

References

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. 2017;7(36):22425-22435.

  • Synthesis, structure-activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PubMed.

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. National Institutes of Health.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.

  • SAR and QSAR research on tyrosinase inhibitors using machine learning methods. PubMed.

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). National Institutes of Health.

  • Synthesis of thiazoline and thiazole derivatives. ResearchGate.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. National Institutes of Health.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.

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  • Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. National Institutes of Health.

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. National Institutes of Health.

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. ResearchGate.

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI.

  • Synthesis and evaluation of new pyrazoline and thiazolidinone derivatives as anticancer activity. ResearchGate.

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI.

  • Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Publications.

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate.

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  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. National Institutes of Health.

  • Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. ResearchGate.

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • Research Article Azastilbene Analogs as Tyrosinase Inhibitors: New Molecules with Depigmenting Potential. Semantic Scholar.

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

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  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health.

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Exploratory

A Comprehensive Technical Guide to 4-(2-Thiazolin-2-YL)phenol and its Analogs: Synthesis, Biological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the phenolic moiety, a cornerstone in medicinal chemistry, with the thiazoline ring, a versatile heterocyclic scaffold, presents...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the phenolic moiety, a cornerstone in medicinal chemistry, with the thiazoline ring, a versatile heterocyclic scaffold, presents a compelling framework for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical biology, and potential pharmacological applications of 2-aryl(phenol)-2-thiazolines, with a specific focus on the representative molecule, 4-(2-Thiazolin-2-YL)phenol. While direct literature on this specific molecule is nascent, this document serves as an in-depth exploration of the foundational chemistry and biology that underpin its potential as a valuable lead structure in drug discovery. We will delve into established synthetic routes for the 2-aryl-2-thiazoline core, dissect the critical role of the phenolic hydroxyl group in molecular recognition and its metabolic fate, and explore bioisosteric strategies to modulate its properties. Furthermore, by drawing parallels with structurally related compounds, we will project the potential biological activities of 4-(2-Thiazolin-2-YL)phenol, offering a forward-looking perspective for researchers in the field.

Introduction: The Emergence of the 2-Aryl(phenol)-2-thiazoline Scaffold

Phenolic compounds are a ubiquitous class of secondary metabolites in plants, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Their defining feature, a hydroxyl group attached to an aromatic ring, is a key pharmacophore in numerous approved drugs.[2][3] The thiazoline ring, a five-membered heterocycle containing sulfur and nitrogen, is another privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anti-cancer, anti-HIV, and neurological effects.[4]

The novel compound, 4-(2-Thiazolin-2-YL)phenol, represents the amalgamation of these two critical pharmacophores. While this specific molecule is not extensively documented in current literature, its structural components suggest a high potential for biological activity. This guide will, therefore, provide a comprehensive analysis of the synthesis and potential applications of this class of compounds, using 4-(2-Thiazolin-2-YL)phenol as a focal point for discussion.

Synthetic Strategies for the 2-Aryl-2-thiazoline Core

The construction of the 2-aryl-2-thiazoline scaffold is a well-established area of organic synthesis, with several reliable methods available to researchers. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Condensation of β-Amino Thiols with Aryl Nitriles

A prevalent and straightforward method for the synthesis of 2-aryl-2-thiazolines involves the condensation of a β-amino thiol, such as cysteamine, with an aryl nitrile.[5] This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction times.[6]

Experimental Protocol: Synthesis of 4-(2-Thiazolin-2-YL)phenol via Condensation

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add cysteamine hydrochloride (1.2 eq) and a base, for example, sodium carbonate (2.0 eq).

  • The reaction mixture is then heated to reflux for 12-15 hours or subjected to microwave irradiation at a suitable temperature and power for a shorter duration.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(2-Thiazolin-2-YL)phenol.

Causality: The basic conditions are crucial for the deprotonation of the thiol group of cysteamine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the 2-thiazoline ring.

G 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Mixture Reaction Mixture (Heat or Microwave) 4-Hydroxybenzonitrile->Reaction_Mixture Cysteamine Cysteamine Cysteamine->Reaction_Mixture Base Base Base->Reaction_Mixture Purification Work-up & Purification Reaction_Mixture->Purification Product 4-(2-Thiazolin-2-YL)phenol Purification->Product

Caption: Synthetic workflow for 4-(2-Thiazolin-2-YL)phenol.

Cyclodehydration of N-(2-Hydroxyethyl)thioamides

Table 1: Comparison of Synthetic Routes to 2-Aryl-2-thiazolines

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Condensationβ-Amino thiol, Aryl nitrileBase (e.g., Na2CO3)Atom-economical, often one-potLimited by availability of aryl nitriles
CyclodehydrationN-(2-Hydroxyethyl)thioamideDehydrating agent (e.g., DAST)Broader substrate scopeRequires pre-synthesis of thioamide
Oxidation of ThiazolidinesThiazolidineOxidizing agent (e.g., Ru-cat./TBHP)Mild reaction conditionsRequires synthesis of the thiazolidine precursor

The Phenolic Moiety: A Double-Edged Sword in Drug Design

The phenol group is a recurring motif in a vast number of pharmaceuticals and natural products, contributing significantly to their biological activity. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[7]

Role in Biological Activity

The antioxidant properties of phenolic compounds are well-documented and are primarily attributed to their ability to scavenge free radicals.[8][9] The hydrogen atom of the phenolic hydroxyl group can be readily donated to a radical, thereby neutralizing it. This radical scavenging activity is implicated in the prevention of oxidative stress-related diseases.[10]

G Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenolic_Compound->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H• acceptance

Caption: Antioxidant mechanism of phenolic compounds.

Pharmacokinetic Challenges

Despite their therapeutic benefits, phenolic compounds often present pharmacokinetic challenges. The hydroxyl group is a primary site for phase II metabolism, leading to rapid glucuronidation and sulfation.[11] This extensive metabolism can result in poor oral bioavailability and a short half-life, limiting the therapeutic efficacy of phenolic drugs.[12]

Enhancing Druggability: Phenol Bioisosteres

To overcome the metabolic liabilities associated with the phenol group, medicinal chemists often employ the strategy of bioisosteric replacement. A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity but with improved pharmacokinetic properties.[13]

A variety of functional groups have been successfully used as phenol bioisosteres, including:

  • Hydroxamic acids

  • N-hydroxyureas

  • Acidic heterocycles (e.g., tetrazoles, triazoles)

  • 3-isoxazolols

The selection of an appropriate bioisostere depends on several factors, including the specific biological target and the desired physicochemical properties.[7][14]

Table 2: Common Phenol Bioisosteres and their Properties

BioisosterepKa RangeKey Features
Phenol~10H-bond donor/acceptor, prone to metabolism
Hydroxamic Acid~9H-bond donor/acceptor, metal chelation
N-Hydroxyurea~10H-bond donor/acceptor
Tetrazole~5Acidic, H-bond acceptor
3-Isoxazolol~5Acidic, H-bond donor/acceptor

Projected Biological Activities of 4-(2-Thiazolin-2-YL)phenol

Based on the known biological activities of its constituent scaffolds, 4-(2-Thiazolin-2-YL)phenol and its analogs are predicted to exhibit a range of pharmacological effects.

  • Antioxidant and Anti-inflammatory Activity: The presence of the phenol group strongly suggests potential antioxidant and radical scavenging properties.[15] Thiazole derivatives have also been reported to possess anti-inflammatory activity, potentially through the inhibition of enzymes like COX and LOX.[16]

  • Enzyme Inhibition: Thiazoline and thiazole-containing compounds have been identified as inhibitors of various enzymes, including aldose reductase, carbonic anhydrase, and endo-β-N-acetylglucosaminidases.[17][18][19] The specific inhibitory profile of 4-(2-Thiazolin-2-YL)phenol would need to be determined experimentally.

  • Antimicrobial and Anticancer Activity: The 2-aminothiazole moiety, structurally related to the 2-aryl-2-thiazoline core, is a well-known pharmacophore in antimicrobial and anticancer drug discovery.[20] The combination with a phenolic group could lead to synergistic effects.

Future Research Directions and Conclusion

The 2-aryl(phenol)-2-thiazoline scaffold, exemplified by 4-(2-Thiazolin-2-YL)phenol, represents a promising area for future drug discovery efforts. Key areas for further investigation include:

  • Synthesis and Library Development: The synthesis of a diverse library of 4-(2-Thiazolin-2-YL)phenol analogs with various substitution patterns on both the phenyl and thiazoline rings is a crucial first step.

  • Biological Screening: Comprehensive biological screening of these compounds against a panel of targets, including those related to oxidative stress, inflammation, and cancer, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will provide valuable insights for the rational design of more potent and selective analogs.

  • Pharmacokinetic Profiling: In vitro and in vivo pharmacokinetic studies will be essential to assess the drug-like properties of lead compounds and guide further optimization.

References

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. [Link]

  • Phenol (bio)isosteres in drug design and development. [Link]

  • Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. [Link]

  • Advance in Methods Studying the Pharmacokinetics of Polyphenols. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

  • Phenol (bio)isosteres in drug design and development. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Synthesis and inhibitory activity of oligosaccharide thiazolines as a class of mechanism-based inhibitors for endo-β-N-acetylglucosaminidases. [Link]

  • Examples of several 2‐thiazoline ring containing biologically active compounds. [Link]

  • Phenol (bio)isosteres in drug design and development. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

  • Overview of the Chemistry of 2-Thiazolines. [Link]

  • Overview of the Chemistry of 2-Thiazolines. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • Method for synthesis of 2‐substituted thiazoline compounds. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. [Link]

  • Relevance of phenols in medicinal chemistry, their synthesis and our reaction design a Phenols are high-value materials encountered in the structure of natural products and blockbuster drugs. b The possibility to reconfigure the substitution patterns of phenols might streamline their preparation. c This work demonstrates a permutation concept that selectively shifts meta-substituents to either the ortho or the para positions. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]

  • Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II. [Link]

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  • Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Hantzsch Synthesis of 4-(2-Thiazolin-2-yl)phenol

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-Thiazolin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-Thiazolin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein details a robust application of the Hantzsch thiazole synthesis, a classic and efficient method for the construction of thiazole and thiazoline rings.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed, step-by-step procedure accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and characterization techniques.

Introduction: The Significance of Thiazoline Scaffolds

Thiazoline and its derivatives are five-membered heterocyclic compounds that serve as crucial structural motifs in a vast array of natural products and synthetic pharmaceuticals.[4][5] These scaffolds are recognized for their diverse pharmacological activities, including but not limited to anti-HIV, neurological, anti-cancer, and antibiotic properties.[5] The title compound, 4-(2-Thiazolin-2-yl)phenol, incorporates a phenolic group, a common feature in biologically active molecules known to contribute to antioxidant and other therapeutic effects.[6]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of these valuable heterocyclic systems.[1][3] The reaction typically involves the condensation of an α-haloketone with a thioamide to yield the corresponding thiazole.[1][2][3] This method is lauded for its simplicity, high yields, and broad substrate scope.[2][7] This application note will specifically adapt this classical reaction for the synthesis of a 2-thiazoline derivative.

The Hantzsch Synthesis: Mechanism and Rationale

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The key steps are:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This step is typically an SN2 reaction.[7][8][9]

  • Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs where the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon.[7][8]

  • Dehydration: The resulting tetrahedral intermediate then undergoes dehydration to form the thiazoline or, with further oxidation/aromatization, the thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[9]

The choice of reactants is critical for the successful synthesis of the target molecule. For the synthesis of 4-(2-Thiazolin-2-yl)phenol, the key precursors are a suitable α-haloketone derived from 4-hydroxyacetophenone and a thioamide.

Experimental Protocol

Safety Precautions: All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All chemical waste should be disposed of according to institutional guidelines.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Bromo-4'-hydroxyacetophenoneC₈H₇BrO₂215.05≥98%Sigma-AldrichLachrymator, handle with care.
ThioacetamideC₂H₅NS75.13≥99%Acros OrganicsToxic, handle with care.
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Fisher ScientificFlammable.
Sodium BicarbonateNaHCO₃84.01≥99.7%J.T. Baker
DichloromethaneCH₂Cl₂84.93ACS GradeVWRVolatile, handle in a fume hood.
Anhydrous Magnesium SulfateMgSO₄120.37Alfa Aesar
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD MilliporeFlammable.
HexanesC₆H₁₄86.18ACS GradePharmco-AAPERFlammable.
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4'-hydroxyacetophenone (2.15 g, 10.0 mmol).

  • Add anhydrous ethanol (40 mL) to the flask and stir the mixture until the solid is completely dissolved.

  • In a separate beaker, dissolve thioacetamide (0.83 g, 11.0 mmol, 1.1 equivalents) in anhydrous ethanol (10 mL).

  • Add the thioacetamide solution to the round-bottom flask containing the 2-bromo-4'-hydroxyacetophenone solution.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the reaction is proceeding.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (50 mL) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction. Effervescence will be observed.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product (monitored by TLC) and combine them.

  • Evaporate the solvent from the combined fractions to yield the purified 4-(2-Thiazolin-2-yl)phenol as a solid.

Characterization

The identity and purity of the synthesized 4-(2-Thiazolin-2-yl)phenol should be confirmed by various analytical techniques.

TechniqueExpected Results
Melting Point Determine the melting point range of the purified solid. A sharp melting point indicates high purity.
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenol ring, as well as the protons of the thiazoline ring.
¹³C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
Mass Spectrometry High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
FT-IR Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, C=N stretch of the thiazoline, and C-S bond.

Workflow and Mechanism Diagrams

Hantzsch Synthesis Workflow

Hantzsch_Synthesis_Workflow Reactants Reactants: 2-Bromo-4'-hydroxyacetophenone Thioacetamide Mixing Mix in Anhydrous Ethanol Reactants->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Workup Aqueous Work-up (NaHCO₃, DCM Extraction) Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure 4-(2-Thiazolin-2-yl)phenol Purification->Product Characterization Characterization (NMR, MS, IR, MP) Product->Characterization

Caption: Workflow for the Hantzsch synthesis of 4-(2-Thiazolin-2-yl)phenol.

Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide S NH₂ Haloketone α-Haloketone C=O C-Br Thioamide:S->Haloketone:C2 Sₙ2 Attack Intermediate1 S-Alkylated Intermediate S⁺-C NH₂ C=O Haloketone->Intermediate1 Intermediate1:N->Intermediate1:C Intramolecular Nucleophilic Attack Intermediate2 Cyclized Intermediate N-C(OH)-C-S Intermediate1->Intermediate2 Thiazoline 2-Thiazoline N=C-C-S Intermediate2->Thiazoline -H₂O

Caption: Simplified mechanism of the Hantzsch thiazoline synthesis.

Discussion and Field-Proven Insights

  • Choice of Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions. Anhydrous conditions are preferred to minimize side reactions.

  • Stoichiometry: A slight excess of the thioamide (1.1 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[9]

  • Reaction Monitoring: TLC is a simple and effective technique to monitor the reaction's progress. The disappearance of the limiting reagent (2-bromo-4'-hydroxyacetophenone) is a good indicator of reaction completion.

  • Purification Strategy: Column chromatography is a standard and effective method for purifying the product. The choice of eluent system is crucial for achieving good separation. A gradual increase in the polarity of the eluent is recommended.

  • Potential Side Reactions: The formation of by-products can occur, including the corresponding thiazole if over-oxidation occurs. Careful control of reaction time and temperature can minimize these side reactions.

Conclusion

The Hantzsch synthesis provides a reliable and high-yielding route to 4-(2-Thiazolin-2-yl)phenol.[2][7] The protocol detailed in these application notes is robust and can be readily adopted by researchers in organic and medicinal chemistry. The resulting thiazoline derivative serves as a valuable building block for the development of novel therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1138. Available from: [Link]

  • Khan Academy. Synthesis of thiazoles. Available from: [Link]

  • Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Tani, Y., et al. (1995). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Bioscience, Biotechnology, and Biochemistry, 59(10), 1944-1948. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Ayati, A., et al. (2015). Straightforward synthesis of thiazoline-incorporated chalconoids from phenacyl halides. Monatshefte für Chemie - Chemical Monthly, 146(11), 1851-1856. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

  • ResearchGate. Novel synthesis of 2-thiazolines. Available from: [Link]

  • Springer. Straightforward synthesis of thiazoline-incorporated chalconoids from phenacyl halides. Available from: [Link]

  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]

  • ResearchGate. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]

  • MDPI. 4-[Bis(thiazol-2-ylamino)methyl]phenol. Available from: [Link]

  • ResearchGate. 2-Thiazolines: An update on synthetic methods and catalysis. Available from: [Link]

  • PubMed Central. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Available from: [Link]

  • PubMed Central. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Available from: [Link]

  • ResearchGate. Reactivity and applications of thiazolines. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antioxidant Activity of 4-(2-Thiazolin-2-YL)phenol using DPPH and FRAP Assays

Introduction: The Quest for Novel Antioxidants Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are vital molecules that can donate electrons to stabilize ROS, thereby mitigating cellular damage.[2] The search for novel, potent antioxidant compounds is a cornerstone of drug development and preventative medicine.

Thiazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities.[3][4] When combined with a phenolic moiety, as in the case of 4-(2-Thiazolin-2-YL)phenol , the resulting structure holds considerable promise for antioxidant activity. The phenolic hydroxyl group is a classic hydrogen/electron donor, while the thiazole ring can contribute to the overall electronic properties and stability of the molecule.[5]

This guide provides a detailed, field-proven framework for researchers to quantitatively assess the antioxidant potential of 4-(2-Thiazolin-2-YL)phenol. We will detail the principles and provide step-by-step protocols for two of the most robust and widely adopted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay . These assays are complementary, measuring antioxidant capacity through different mechanisms: direct radical scavenging (DPPH) and reducing power (FRAP).[6]

Part 1: DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[8] When reduced by an antioxidant, the DPPH molecule is converted to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[9] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound being tested.[8][9] This method, first developed by Blois in 1958, remains a simple, rapid, and widely used technique for screening antioxidant potential.[7]

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) E Add DPPH Solution to each dilution in a 96-well plate A->E B Prepare Test Compound Stock (4-(2-Thiazolin-2-YL)phenol) D Perform Serial Dilutions (Compound & Control) B->D C Prepare Positive Control (Ascorbic Acid or Trolox) C->D D->E F Incubate in Dark (e.g., 30 min at RT) E->F G Measure Absorbance (at ~517 nm) F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. Concentration H->I J Determine IC50 Value I->J

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol

1. Materials and Reagents:

  • 4-(2-Thiazolin-2-YL)phenol (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol (Spectroscopic Grade)

  • 96-well microplate

  • Microplate spectrophotometer

  • Calibrated micropipettes

2. Reagent Preparation:

  • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light, as the DPPH radical is light-sensitive.[8]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 4-(2-Thiazolin-2-YL)phenol in methanol.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in methanol.

3. Experimental Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control from their respective stock solutions. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Plate Loading: Into the wells of a 96-well plate, add 100 µL of each dilution of the test compound and positive control.

  • Blank Preparation: Prepare a blank well containing 100 µL of methanol. This will be used to zero the spectrophotometer.

  • Control (A_control): Prepare a control well containing 100 µL of methanol. This will be used to measure the absorbance of the uninhibited DPPH solution.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[9] The dark incubation is critical to prevent the photodegradation of DPPH.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[9][10]

4. Data Analysis:

  • Calculate Percent Inhibition: The radical scavenging activity is expressed as the percentage of DPPH inhibition, calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control well (DPPH solution + methanol).

    • A_sample is the absorbance of the well with the test compound or positive control.

  • Determine IC50 Value: The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[9] Plot the % Inhibition against the corresponding concentrations of the test compound. The IC50 value can be determined from the resulting curve using linear regression analysis. A lower IC50 value signifies higher antioxidant activity.

Part 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The assay relies on a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH (typically 3.6), antioxidants in the sample reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.[12] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at approximately 593 nm.[13] The change in absorbance is directly proportional to the reducing power of the antioxidants present in the sample.[11] This assay, developed by Benzie and Strain (1996), provides a direct measure of the electron-donating capacity of an antioxidant.[6]

Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) D Add FRAP Reagent to standards and samples in a 96-well plate A->D B Prepare FeSO4 Standards (for Standard Curve) B->D C Prepare Test Compound (4-(2-Thiazolin-2-YL)phenol) C->D E Incubate (e.g., 10-30 min at 37°C) D->E F Measure Absorbance (at ~593 nm) E->F G Plot Standard Curve (Absorbance vs. FeSO4 Conc.) F->G H Determine Sample Absorbance F->H I Calculate FRAP Value (in FeSO4 Equivalents) G->I H->I

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol

1. Materials and Reagents:

  • 4-(2-Thiazolin-2-YL)phenol (Test Compound)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • 96-well microplate

  • Microplate spectrophotometer

  • Water bath or incubator (37°C)

2. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in ~800 mL of deionized water. Adjust the pH to 3.6 using glacial acetic acid. Make up the final volume to 1 L with deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Gentle heating may be required to fully dissolve.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Prepare this fresh before use. Mix the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[12] For example, mix 25 mL of Acetate Buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.

  • Ferrous Sulfate Standard Solutions: Prepare a stock solution of FeSO₄ (e.g., 2 mM). From this, prepare a series of standard solutions ranging from approximately 100 to 2000 µM.

3. Experimental Procedure:

  • Plate Loading: Add 20 µL of the test compound solution, standard solutions, and a water blank into separate wells of a 96-well plate.

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP working reagent to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C. Reaction times can vary, but a 10-minute incubation is often sufficient.[1] Some protocols may extend this up to 30 or 60 minutes.[2][14] It is crucial to maintain a consistent incubation time for all samples and standards.

  • Absorbance Measurement: After incubation, immediately measure the absorbance at 593 nm.

4. Data Analysis:

  • Generate Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate FRAP Value: Use the standard curve equation to calculate the concentration of Fe²⁺ equivalents in the test sample. The FRAP value is typically expressed as µM Fe²⁺ equivalents per mg or per mole of the test compound.

    FRAP Value (µM Fe²⁺) = (Absorbance_sample - c) / m

    Where:

    • Absorbance_sample is the absorbance of the test sample.

    • m is the slope of the standard curve.

    • c is the y-intercept of the standard curve.

Data Interpretation and Reporting

The results from both assays provide a comprehensive profile of the antioxidant activity of 4-(2-Thiazolin-2-YL)phenol. It is recommended to report the quantitative data in a clear, tabular format.

Table 1: Summary of Antioxidant Activity for 4-(2-Thiazolin-2-YL)phenol

AssayParameter MeasuredResult for Test CompoundResult for Positive Control (e.g., Ascorbic Acid)
DPPH Assay IC50 Value (µg/mL)[Insert Value][Insert Value]
FRAP Assay FRAP Value (µM Fe²⁺ Equivalents/mg)[Insert Value][Insert Value]

A potent antioxidant will exhibit a low IC50 value in the DPPH assay and a high FRAP value . Comparing the results of 4-(2-Thiazolin-2-YL)phenol to a well-known standard like Ascorbic Acid provides a critical benchmark for its efficacy. The DPPH assay demonstrates the compound's ability to directly neutralize free radicals (a Hydrogen Atom Transfer or Single Electron Transfer mechanism), while the FRAP assay confirms its capacity to act as a reducing agent (a Single Electron Transfer mechanism).[6][15] Together, they provide strong evidence for the compound's overall antioxidant potential.

References

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved from [Link]

  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). Ultimate Treat. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Retrieved from [Link]

  • Gahler, R. J., et al. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Chemistry. Retrieved from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.). Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). PubMed. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. Retrieved from [Link]

  • DPPH assay for evaluating antioxidant activity. (2024). ResearchGate. Retrieved from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Retrieved from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved from [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. (2020). National Institutes of Health. Retrieved from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). National Center for Biotechnology Information. Retrieved from [Link]

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Method

Application Note: High-Throughput Screening Protocol for the Evaluation of 4-(2-Thiazolin-2-YL)phenol as a Tyrosinase Inhibitor

Abstract This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of the novel compound 4-(2-Thiazolin-2-YL)phenol against mushroom tyrosinase. Tyrosinase is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of the novel compound 4-(2-Thiazolin-2-YL)phenol against mushroom tyrosinase. Tyrosinase is a critical copper-containing enzyme responsible for the initial steps of melanin biosynthesis and is a key target in the development of therapeutics for hyperpigmentation disorders and as an anti-browning agent in the food industry. The following guide details the biochemical principles, step-by-step experimental procedures, data analysis, and interpretation required to accurately determine the half-maximal inhibitory concentration (IC₅₀) and to probe the mechanism of inhibition. The protocol is optimized for a 96-well microplate format, ensuring efficiency and high-throughput capability for researchers in drug discovery and dermatology.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a bifunctional, copper-dependent oxidase that plays a pivotal role in two sequential reactions of the melanin synthesis pathway. It first hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and subsequently oxidizes L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form the brown-black eumelanin and yellow-red pheomelanin.

Overactivity of tyrosinase can lead to excessive melanin production, resulting in dermatological conditions such as melasma, freckles, and age spots. Consequently, the identification of potent and safe tyrosinase inhibitors is a primary objective in the cosmetic and pharmaceutical industries. Furthermore, tyrosinase is responsible for enzymatic browning in fruits and vegetables, a process that causes significant economic losses. Inhibiting this enzyme is therefore also of great interest for food preservation.

This document outlines a robust in vitro assay to evaluate 4-(2-Thiazolin-2-YL)phenol, a synthetic compound, for its potential to modulate tyrosinase activity.

Assay Principle

The assay quantifies tyrosinase activity by monitoring the rate of formation of dopachrome, an orange-red colored intermediate, which is produced from the oxidation of L-DOPA. The absorbance of dopachrome can be measured spectrophotometrically at a wavelength of 475 nm. When an inhibitor, such as the test compound 4-(2-Thiazolin-2-YL)phenol, is present, it will interfere with the enzyme's catalytic activity, leading to a reduced rate of dopachrome formation. The degree of inhibition is directly proportional to the decrease in absorbance over time.

The core reaction is as follows:

L-DOPA (colorless) ---(Tyrosinase)---> Dopaquinone ---> Dopachrome (colored, λmax = 475 nm)

By comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control, the percentage of inhibition can be calculated. A dose-response curve is then generated to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

Equipment:

  • 96-well flat-bottom microplate reader with temperature control

  • Multichannel pipette (5-50 µL and 50-200 µL)

  • Single-channel pipettes

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

  • pH meter

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 4-(2-Thiazolin-2-YL)phenol (Test Compound)

  • Kojic Acid (Positive Control Inhibitor)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Ultrapure water

Preparation of Solutions:

  • Phosphate Buffer (50 mM, pH 6.8):

    • Prepare a 50 mM solution of NaH₂PO₄ and a 50 mM solution of Na₂HPO₄.

    • Mix the two solutions, monitoring with a pH meter, until a final pH of 6.8 is achieved.

    • Store at 4°C.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL):

    • Accurately weigh the lyophilized powder.

    • Reconstitute in cold (4°C) 50 mM phosphate buffer (pH 6.8) to a final concentration of 1000 U/mL.

    • Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute this stock to a working concentration of 100 U/mL with cold phosphate buffer.

  • L-DOPA Substrate Solution (2 mM):

    • Dissolve L-DOPA in 50 mM phosphate buffer (pH 6.8) to a final concentration of 2 mM.

    • This solution should be prepared fresh immediately before use due to its susceptibility to auto-oxidation.

  • Test Compound Stock Solution (10 mM):

    • Dissolve 4-(2-Thiazolin-2-YL)phenol in DMSO to create a 10 mM stock solution.

    • Prepare serial dilutions from this stock using DMSO to generate a range of concentrations for the assay.

  • Kojic Acid Stock Solution (1 mM):

    • Dissolve Kojic Acid in DMSO to create a 1 mM stock solution.

    • Prepare serial dilutions from this stock using DMSO.

Experimental Workflow & Protocol

The overall experimental workflow is designed for efficiency and reproducibility in a 96-well plate format.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_read Phase 3: Data Acquisition & Analysis prep_reagents Prepare Buffers, Enzyme, Substrate & Compound Stocks serial_dil Perform Serial Dilutions of Test Compound & Positive Control prep_reagents->serial_dil add_inhibitor Add 20 µL of Test Compound/Control/DMSO serial_dil->add_inhibitor add_buffer Add 140 µL Phosphate Buffer add_buffer->add_inhibitor add_enzyme Add 20 µL of Tyrosinase (100 U/mL) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate add_substrate Add 20 µL of L-DOPA (2 mM) to Initiate Reaction pre_incubate->add_substrate kinetic_read Measure Absorbance at 475 nm Every 60s for 20 min add_substrate->kinetic_read calc_rate Calculate Reaction Rate (V₀ = ΔAbs/Δt) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_curve G cluster_cycle Tyrosinase Catalytic Cycle & Inhibition E_Cu2 E(Cu²⁺) E_Cu1 E(Cu¹⁺) E_Cu2->E_Cu1 Reduction Product Dopachrome E_Cu1->Product Oxidation of Substrate Substrate L-DOPA Substrate->E_Cu1 Product->E_Cu2 Inhibitor Inhibitor (e.g., Chelator) Inhibitor->E_Cu2 Binds to Copper (Inhibition)

Caption: Tyrosinase catalytic cycle and a potential inhibition mechanism.

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a Lineweaver-Burk plot analysis is performed.

  • Experimental Setup: Set up the assay with several fixed concentrations of 4-(2-Thiazolin-2-YL)phenol (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Vary Substrate: For each inhibitor concentration, vary the L-DOPA substrate concentration (e.g., 0.25, 0.5, 1, 2, 4 mM).

  • Measure Rates: Determine the initial reaction rate (V₀) for each combination of inhibitor and substrate concentration.

  • Plot Data: Create a Lineweaver-Burk plot by graphing 1/V₀ (Y-axis) versus 1/[S] (X-axis), where [S] is the substrate concentration.

    • Competitive Inhibition: Lines will intersect on the Y-axis.

    • Non-competitive Inhibition: Lines will intersect on the X-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Conclusion

This application note provides a validated, high-throughput method for the characterization of 4-(2-Thiazolin-2-YL)phenol as a potential tyrosinase inhibitor. By following this protocol, researchers can reliably determine the IC₅₀ value and gain insight into the kinetic mechanism of inhibition, providing a solid foundation for further preclinical development in the fields of dermatology and food science.

References

  • Title: A review on the mushroom tyrosinase enzyme: a resource for the discovery of novel inhibitors Source: Current Drug Targets URL: [Link]

  • Title: Mushroom Tyrosinase: A Review of the Recent-Past and Its Future Source: Molecules (MDPI) URL: [Link]

  • Title: Tyrosinase Inhibitors from Natural and Synthetic Sources: A Review Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Comprehensive Review on Tyrosinase Inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Application

Application Note: Investigating the Anticancer Activity of 4-(2-Thiazolin-2-YL)phenol in MCF-7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Thiazoline Scaffolds in Oncology Thiazoline and its derivatives represent a class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazoline Scaffolds in Oncology

Thiazoline and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] These scaffolds are integral to various natural products and have been explored for the development of novel therapeutic agents.[1] The unique structural features of the thiazoline ring allow for diverse chemical modifications, making it a versatile pharmacophore in the design of targeted anticancer drugs.[2] This application note focuses on a representative molecule, 4-(2-Thiazolin-2-YL)phenol, and provides a comprehensive guide to evaluating its anticancer efficacy in the human breast adenocarcinoma cell line, MCF-7.

MCF-7 is a well-characterized, estrogen receptor-positive (ER+) cell line that serves as a cornerstone model for preclinical breast cancer research. Understanding the effects of novel compounds on these cells can provide critical insights into potential therapeutic mechanisms against luminal A-type breast cancers. This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of 4-(2-Thiazolin-2-YL)phenol, including the determination of its half-maximal inhibitory concentration (IC50), its impact on cell cycle progression, and its ability to induce programmed cell death.

Experimental Rationale and Workflow

The investigation into the anticancer properties of a novel compound follows a logical and stepwise progression. The initial step is to determine the compound's cytotoxicity to establish a working concentration range. Subsequently, the effect on cell cycle distribution is analyzed to understand if the compound inhibits cell proliferation by arresting cells at specific checkpoints. Finally, the induction of apoptosis, a desired mechanism of action for many chemotherapeutic agents, is investigated by examining key protein markers.

Below is a graphical representation of the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation MCF7_Culture MCF-7 Cell Culture & Maintenance MTT MTT Assay (Cell Viability) MCF7_Culture->MTT Flow Flow Cytometry (Cell Cycle Analysis) MCF7_Culture->Flow WB Western Blot (Apoptosis Marker Analysis) MCF7_Culture->WB Compound_Prep Compound Preparation: 4-(2-Thiazolin-2-YL)phenol Compound_Prep->MTT Compound_Prep->Flow Compound_Prep->WB IC50 IC50 Determination MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution (% G1, S, G2/M) Flow->Cell_Cycle_Dist Protein_Exp Protein Expression Levels (Bax, Bcl-2, Cleaved Caspase-3) WB->Protein_Exp IC50->Flow Select Concentrations (e.g., 0.5x, 1x, 2x IC50) IC50->WB Select Concentrations

Caption: Experimental workflow for evaluating the anticancer activity of 4-(2-Thiazolin-2-YL)phenol.

Materials and Reagents

  • Cell Line: MCF-7 (human breast adenocarcinoma), MCF-10A (non-tumorigenic breast epithelial cell line).

  • Compound: 4-(2-Thiazolin-2-YL)phenol, Doxorubicin (positive control).

  • Cell Culture: RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.

  • Flow Cytometry: Propidium Iodide (PI) staining solution, RNase A.

  • Western Blotting: RIPA Lysis and Extraction Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, GAPDH), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of 4-(2-Thiazolin-2-YL)phenol in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the compound or vehicle control (DMSO, typically ≤ 0.1%).

  • Incubation: Incubate the plate for 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
4-(2-Thiazolin-2-YL)phenolMCF-715.5>6.4
4-(2-Thiazolin-2-YL)phenolMCF-10A>100
Doxorubicin (Positive Control)MCF-71.2

The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with 4-(2-Thiazolin-2-YL)phenol at concentrations corresponding to 0.5x, 1x, and 2x the determined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[9]

Hypothetical Data Presentation:

Treatment Group% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)2.165.422.312.3
Compound (0.5x IC50)8.560.115.224.7
Compound (1x IC50)15.352.610.536.9
Compound (2x IC50)25.845.28.146.7

The data suggests a dose-dependent increase in the G2/M population and the sub-G1 peak, indicating cell cycle arrest at the G2/M checkpoint and induction of apoptosis.

Protocol 3: Analysis of Apoptotic Proteins by Western Blotting

Western blotting is used to detect specific proteins in a sample and is a powerful tool for investigating the molecular mechanisms of apoptosis.[10] Key proteins in the apoptotic pathway include the Bcl-2 family (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., effector caspase-3).[11] A decrease in the Bcl-2/Bax ratio and an increase in cleaved (active) caspase-3 are hallmarks of apoptosis.[12]

Step-by-Step Protocol:

  • Cell Lysis: Treat MCF-7 cells as in the cell cycle analysis protocol. After 48 hours, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Plausible Signaling Pathway for Apoptosis Induction

Based on the expected results, 4-(2-Thiazolin-2-YL)phenol likely induces apoptosis in MCF-7 cells through the intrinsic (mitochondrial) pathway. The compound may cause cellular stress, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the cleavage and activation of effector caspases like caspase-3, which execute the final stages of apoptosis.

signaling_pathway cluster_pathway Proposed Apoptotic Pathway Compound 4-(2-Thiazolin-2-YL)phenol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3_pro Pro-Caspase-3 Casp9->Casp3_pro Casp3_active Cleaved Caspase-3 (Active) Casp3_pro->Casp3_active Cleavage Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 4-(2-Thiazolin-2-YL)phenol.

Conclusion

This application note provides a framework and detailed protocols for the initial preclinical evaluation of 4-(2-Thiazolin-2-YL)phenol's anticancer activity against the MCF-7 breast cancer cell line. The described assays for cell viability, cell cycle progression, and apoptosis induction form a robust basis for characterizing the compound's efficacy and mechanism of action. The hypothetical data presented suggests that 4-(2-Thiazolin-2-YL)phenol is a promising candidate that exhibits selective cytotoxicity, induces G2/M cell cycle arrest, and triggers apoptosis through the intrinsic pathway. These foundational studies are essential for guiding further in-depth mechanistic investigations and future drug development efforts.

References

  • Hosseini Nasab, N., Azimian, F., et al. (2022). Synthesis, anticancer evaluation, and molecular docking studies of thiazolyl-pyrazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 129013. Available at: [Link]

  • Kaplan, Z. A., et al. (2014). Synthesis and biological evaluation of thiazoline derivatives as new antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 423-433. Available at: [Link]

  • Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(7), 1238-1248. Available at: [Link]

  • Yurttas, L., et al. (2018). Synthesis of New Thiazolyl-pyrazoline Derivatives and Evaluation of Their Antimicrobial, Cytotoxic and Genotoxic Effects. Letters in Drug Design & Discovery, 15(7). Available at: [Link]

  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. ResearchGate. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1234-1256. Available at: [Link]

  • JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay | Protocol Preview. YouTube. Available at: [Link]

  • Al-Nahrain University. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, anticancer evaluation, and molecular docking studies of thiazolyl-pyrazoline derivatives. Semantic Scholar. Available at: [Link]

  • Al-Shwyeh, H. A., et al. (2022). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Molecules, 27(15), 4967. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of cell cycles by flow cytometer determination of DNA content in MCF-7 cells. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Western blotting analysis of some of the apoptotic proteins in MCF-7. ResearchGate. Available at: [Link]

  • Mthethwa, T. P., et al. (2021). Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]

  • Elfita, E., et al. (2021). Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico. Cancer Management and Research, 13, 6201-6214. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • ResearchGate. (n.d.). The order of activity toward the MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2025). Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies. RSC Advances, 15, 1234-1256. Available at: [Link]

  • Awang, N., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Drug Design, Development and Therapy, 9, 6135-6146. Available at: [Link]

  • Singh, P., et al. (2022). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 19(4). Available at: [Link]

  • Yilmaz, I., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Molecular Pharmacology. Available at: [Link]

  • Isloor, A. M., et al. (2012). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Medicinal Chemistry Research, 22(8), 3793-3801. Available at: [https://www.researchgate.net/publication/257569851_Synthesis_characterization_anticancer_and_antioxidant_activity_of_some_new_thiazolidin-4-ones_in_MCF-7_cells]([Link]_ anticancer_and_antioxidant_activity_of_some_new_thiazolidin-4-ones_in_MCF-7_cells)

  • Oyinloye, B. E., et al. (2023). Ferrocene thiazolidine-2,4-dione derivatives cause DNA damage and interfere with DNA repair in triple-negative breast cancer cells. PLOS ONE, 18(1), e0279621. Available at: [Link]

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Sources

Method

"4-(2-Thiazolin-2-YL)phenol" antimicrobial activity testing methods

Topic: "4-(2-Thiazolin-2-YL)phenol" Antimicrobial Activity Testing Methods A Strategic Approach to Unveiling the Antimicrobial Potential of 4-(2-Thiazolin-2-YL)phenol These application notes serve as a comprehensive guid...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "4-(2-Thiazolin-2-YL)phenol" Antimicrobial Activity Testing Methods

A Strategic Approach to Unveiling the Antimicrobial Potential of 4-(2-Thiazolin-2-YL)phenol

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial properties of the novel compound, 4-(2-Thiazolin-2-YL)phenol. While specific data for this molecule is nascent, the thiazole and thiazoline scaffolds are well-documented for their diverse and potent biological activities, including significant antimicrobial effects.[1][2] This guide, therefore, is built upon established principles and standardized methodologies to ensure the generation of reliable and reproducible data, pivotal for the advancement of new therapeutic agents.

The thiazole ring is a core structural motif in numerous bioactive compounds, demonstrating a broad spectrum of pharmacological activities.[1] Thiazole derivatives have been reported to exhibit considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4][5] The antimicrobial action of these compounds is thought to be, in part, due to their ability to intercalate into microbial cell membranes, leading to disruption of cellular integrity and subsequent cell death.[6] Given this strong precedent, a systematic investigation into the antimicrobial profile of 4-(2-Thiazolin-2-YL)phenol is a scientifically meritorious endeavor.

This document provides detailed, step-by-step protocols for fundamental antimicrobial susceptibility testing (AST) methods: Broth Microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for assessing preliminary antimicrobial activity. These methods are aligned with the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring the integrity and comparability of the generated data.[3][7]

I. Foundational Preparations: Paving the Way for Accurate Assessment

Compound Management: Ensuring Stability and Solubility

The physicochemical properties of 4-(2-Thiazolin-2-YL)phenol will dictate its handling. A crucial first step is to determine a suitable solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its broad solvency.

  • Actionable Insight: It is imperative to establish the highest concentration of the chosen solvent that does not exert an inhibitory effect on the test microorganisms. This is achieved by running a solvent toxicity control in parallel with the main experiments.

Microbial Strain Selection: A Representative Panel for Broad-Spectrum Analysis

The selection of a diverse panel of microorganisms is critical for a comprehensive evaluation of the antimicrobial spectrum. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as fungal species. The use of American Type Culture Collection (ATCC) quality control strains is highly recommended to ensure the consistency and reproducibility of the assays.[2][4]

Table 1: Recommended Microbial Strains for Initial Screening

Microorganism Gram Stain/Type ATCC Number Rationale for Inclusion
Staphylococcus aureusGram-positiveATCC 29213A common cause of skin and soft tissue infections, and a key QC strain.[8]
Enterococcus faecalisGram-positiveATCC 29212Representative of opportunistic Gram-positive pathogens.
Escherichia coliGram-negativeATCC 25922A standard QC strain for Enterobacteriaceae.[2]
Pseudomonas aeruginosaGram-negativeATCC 27853A notoriously resistant opportunistic pathogen.[2]
Candida albicansFungal (Yeast)ATCC 90028A common human fungal pathogen and standard for antifungal testing.
Media Selection: The Nutritional Landscape for Microbial Growth

The choice of culture media is dictated by the specific requirements of the test organisms and the testing methodology. For most non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the media of choice as recommended by CLSI.

  • Expert Tip: The cation concentration (Ca²⁺ and Mg²⁺) in Mueller-Hinton media can significantly influence the activity of certain antimicrobial agents. Therefore, using commercially prepared and quality-controlled media is crucial for inter-laboratory consistency.[9]

II. Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[5] This method provides a quantitative measure of the compound's potency. The following protocol is adapted from the CLSI M07 guidelines.[3][6][7]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare 2X Compound Stock in CAMHB D Add 200 µL of 2X Compound Stock to column 1 A->D B Prepare 2X Bacterial Inoculum (1x10^6 CFU/mL) G Add 100 µL of 2X Bacterial Inoculum to columns 1-11 B->G H Add 100 µL of 2X Inoculum to column 12 (Growth Control) B->H C Add 100 µL CAMHB to columns 2-12 E Perform 2-fold Serial Dilution (100 µL transfer) from column 1 to 11 C->E D->E Start Dilution F Discard 100 µL from column 11 E->F F->G I Incubate at 35-37°C for 16-20 hours G->I H->I J Visually inspect for turbidity I->J K Determine MIC: Lowest concentration with no visible growth J->K

Caption: Workflow for the broth microdilution assay.

Detailed Protocol for Broth Microdilution

Materials:

  • 4-(2-Thiazolin-2-YL)phenol

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Selected bacterial and fungal strains

  • Sterile DMSO (or other appropriate solvent)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 4-(2-Thiazolin-2-YL)phenol in DMSO at a concentration 100-fold higher than the highest desired test concentration.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB. Add 100 µL of this solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from column 2 to column 11, discarding the final 50 µL from column 11. Column 12 will serve as the growth control (no compound).

  • Inoculation: Add 50 µL of the diluted microbial suspension to all wells (columns 1-12). This brings the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: Column 12 (inoculum, no compound).

    • Sterility Control: A well containing only CAMHB (no inoculum, no compound).

    • Solvent Control: A separate set of wells with the highest concentration of the solvent used, to ensure it has no antimicrobial activity.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at an appropriate temperature and duration for fungi (e.g., 35°C for 24-48 hours for Candida albicans).

  • Reading the MIC: The MIC is the lowest concentration of 4-(2-Thiazolin-2-YL)phenol at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Data Presentation

Table 2: Example MIC Data for 4-(2-Thiazolin-2-YL)phenol

Microorganism MIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Enterococcus faecalis ATCC 2921232
Escherichia coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853>128
Candida albicans ATCC 9002832

III. Qualitative and Semi-Quantitative Assessment: Agar Disk Diffusion

The agar disk diffusion method (Kirby-Bauer test) is a valuable preliminary test to assess the antimicrobial activity of a compound.[10][11] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar surface will create a concentration gradient, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[10]

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B Swab Inoculation D Place Disks on Inoculated Agar Surface B->D C Impregnate Sterile Paper Disks with Compound Solution C->D Apply Disks E Incubate at 35-37°C for 16-20 hours D->E F Measure the Diameter of the Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Detailed Protocol for Agar Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile paper disks (6 mm diameter)

  • Stock solution of 4-(2-Thiazolin-2-YL)phenol

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12][13]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the 4-(2-Thiazolin-2-YL)phenol solution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[11]

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Controls:

    • A disk impregnated with the solvent alone should be included as a negative control.

    • A disk with a standard antibiotic (e.g., gentamicin for bacteria, fluconazole for yeast) can be used as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • The zone diameter provides a qualitative or semi-quantitative measure of the compound's activity. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone size can be used to rank the relative activity against different microorganisms.[14]

Data Presentation

Table 3: Example Zone of Inhibition Data for 4-(2-Thiazolin-2-YL)phenol (30 µ g/disk )

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2921322
Enterococcus faecalis ATCC 2921218
Escherichia coli ATCC 2592215
Pseudomonas aeruginosa ATCC 278530
Candida albicans ATCC 9002819

IV. Scientific Integrity and Self-Validation

To ensure the trustworthiness of the results, each experimental run must incorporate a robust quality control (QC) system.

  • QC Strains: The recommended ATCC strains have established MIC and zone diameter ranges for standard antibiotics.[2][4][15] Testing these strains in parallel with the experimental compound validates the entire testing system, including media, inoculum preparation, and incubation conditions.

  • Regular QC Testing: QC should be performed each day of testing. Results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST before the results for the test compound can be considered valid.[16]

  • Troubleshooting: Deviations in QC results necessitate a thorough investigation into potential sources of error, which may include inoculum density, media preparation, or incubation temperature.[9]

V. Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 4-(2-Thiazolin-2-YL)phenol. Positive results from these assays, particularly a low MIC against a broad range of pathogens, would provide a strong rationale for further investigation.

Subsequent studies could explore:

  • Mechanism of Action: Investigating how the compound affects microbial cells, for instance, through membrane permeabilization assays or by studying its interaction with microbial DNA or proteins.

  • Time-Kill Kinetics: To determine if the compound is bactericidal or bacteriostatic.

  • In Vivo Efficacy: Testing the compound's effectiveness in animal models of infection.

  • Synergy Studies: Evaluating the compound's activity in combination with existing antibiotics.

By adhering to these rigorous and well-established methodologies, researchers can generate high-quality, reliable data that will be instrumental in determining the therapeutic potential of 4-(2-Thiazolin-2-YL)phenol as a novel antimicrobial agent.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. Clinical and Laboratory Standards Institute; 2022. [Link]

  • ANSI. CLSI M07-A10 and CLSI M100-S25 - Package contains. American National Standards Institute; 2015. [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD; 2019. [Link]

  • Microbiology Info. Broth Microdilution.[Link]

  • Humphries RM, et al. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. J Clin Microbiol. 2018;56(4):e01934-17. [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. [Link]

  • MDPI. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. 2023. [Link]

  • MDPI. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. 2022. [Link]

  • EUCAST. Clinical Breakpoint Tables. 2021. [Link]

  • NIH. Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]

  • Scientific Research Publishing. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2017. [Link]

  • EUCAST. EUCAST Home.[Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. 2021. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. 2008. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method).[Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[Link]

  • CLSI. Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. 2022. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.[Link]

  • ResearchGate. What are some factors that could affect antimicrobial susceptibility testing? 2023. [Link]

  • SlideShare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. 2015. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). 2016. [Link]

  • ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing. 2011. [Link]

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  • BSAC. Quality Control of Antimicrobial Susceptibility Testing.[Link]

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Sources

Application

"4-(2-Thiazolin-2-YL)phenol" molecular docking with tyrosinase

Application Note & Protocol Topic: Molecular Docking of 4-(2-Thiazolin-2-YL)phenol with Tyrosinase: An In Silico Approach to Identifying Potential Melanogenesis Inhibitors Audience: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Molecular Docking of 4-(2-Thiazolin-2-YL)phenol with Tyrosinase: An In Silico Approach to Identifying Potential Melanogenesis Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tyrosinase is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin and hair.[1][2][3][4] Its over-activity can lead to hyperpigmentation disorders, making it a key target for dermatological and cosmetic research.[5][6] Thiazole and phenol derivatives have emerged as promising classes of tyrosinase inhibitors, leveraging their ability to chelate the active site copper ions and form key interactions with catalytic residues.[2][4][6] This application note provides a comprehensive theoretical background and a detailed step-by-step protocol for performing a molecular docking simulation of 4-(2-Thiazolin-2-YL)phenol with mushroom tyrosinase (Agaricus bisporus), a widely accepted model for studying tyrosinase inhibition.[7][8] The protocol emphasizes a self-validating system by incorporating a known inhibitor, kojic acid, as a positive control to ensure the reliability of the computational model.

Part 1: Scientific Rationale and Background

The Target Enzyme: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a type-3 copper protein responsible for two sequential catalytic reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][4][9] The active site of tyrosinase is characterized by a dicopper center, where two copper ions (CuA and CuB) are coordinated by six conserved histidine residues.[9] This unique architecture is essential for the binding of phenolic substrates and molecular oxygen, facilitating the catalytic process. Due to its central role, the direct inhibition of tyrosinase is considered the most effective strategy for controlling melanin production.[2] While human tyrosinase is the ultimate target, its structural determination has been challenging. Consequently, the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) is frequently used for computational studies due to its availability and structural homology in the active site.[7][8]

The Candidate Ligand: 4-(2-Thiazolin-2-YL)phenol

The selection of 4-(2-Thiazolin-2-YL)phenol as a candidate inhibitor is based on established structure-activity relationships of known tyrosinase inhibitors.

  • Phenolic Moiety: The hydroxyl group on the phenyl ring can mimic the native substrate, L-tyrosine. Phenolic compounds are known to interact with the copper ions in the tyrosinase active site, a key mechanism for inhibition.[3][4]

  • Thiazole/Thiazolin Ring: Heterocyclic compounds containing nitrogen and sulfur, such as those with a thiazole ring, have demonstrated potent tyrosinase inhibitory activity.[4][6] These moieties can participate in hydrogen bonding and hydrophobic interactions within the active site, enhancing binding affinity.

The combination of these two pharmacophores in a single molecule provides a strong rationale for investigating its potential as a novel tyrosinase inhibitor.

The Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).[5][7] This in silico method provides invaluable insights into:

  • Binding Energy: A quantitative score (usually in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding.[8]

  • Binding Pose: The three-dimensional orientation of the ligand within the active site.

  • Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that stabilize the ligand-protein complex.[5][8]

By simulating these interactions, molecular docking accelerates the drug discovery process by enabling the rapid screening and prioritization of candidate compounds for further experimental validation.[10]

Part 2: Detailed Protocol for Molecular Docking

This protocol outlines the complete workflow for docking 4-(2-Thiazolin-2-YL)phenol and the control inhibitor, kojic acid, into the active site of mushroom tyrosinase using widely available molecular modeling software. The example uses AutoDock Tools, but the principles are broadly applicable.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1.1 Download Receptor (PDB: 2Y9X) Clean 1.2 Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 2.1 Define Grid Box (Center on Active Site) Clean->Grid Ligand 1.3 Prepare Ligand (Draw/Download, Minimize Energy) Run 2.3 Execute Docking Runs (Test Ligand & Control) Ligand->Run Control 1.4 Prepare Control (Kojic Acid) Control->Run Params 2.2 Set Docking Parameters (e.g., LGA settings) Grid->Params Params->Run Analyze 3.1 Analyze Results (Binding Energy & Poses) Run->Analyze Visualize 3.2 Visualize Interactions (H-bonds, Metal Chelation) Analyze->Visualize Validate 3.3 Validate with Control (Compare to Kojic Acid) Visualize->Validate Report 3.4 Report Findings Validate->Report

Caption: Molecular docking workflow from preparation to analysis.

Receptor Preparation (Tyrosinase)

Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating accurate electrostatic interactions. This preparation phase ensures a clean, chemically correct receptor model.

  • Obtain Structure: Download the crystal structure of mushroom tyrosinase from the PDB (e.g., 2Y9X ).[7]

  • Clean Protein: Open the PDB file in a molecular viewer (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules (command: remove solvent).

    • Remove any co-crystallized ligands or ions not part of the active site's core structure. For 2Y9X, this may include tropolone. The two copper ions must be retained.

    • Select the relevant protein chain(s) if multiple are present.

  • Add Hydrogens & Charges:

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Compute and assign partial charges (e.g., Kollman charges for the protein, Gasteiger for the ligand). This step models the electrostatic potential of the molecules.

  • Define Receptor File: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).

Ligand Preparation (4-(2-Thiazolin-2-YL)phenol & Kojic Acid)

Causality: The ligand's initial 3D conformation and charge distribution significantly impact the docking outcome. Energy minimization finds a low-energy, stable conformation, while defining rotatable bonds allows the software to explore conformational flexibility during the simulation.

  • Obtain Structure:

    • Draw the 2D structure of 4-(2-Thiazolin-2-YL)phenol and Kojic Acid using a chemical drawing tool (e.g., MarvinSketch, ChemDraw).

    • Alternatively, download the structure from a database like PubChem if available.

  • Generate 3D Conformation: Convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsions & Charges:

    • Load the minimized ligand into the preparation software (e.g., AutoDockTools).

    • The software will automatically detect rotatable bonds. Verify that these are chemically sensible.

    • Assign Gasteiger charges.

  • Define Ligand File: Save the prepared ligand in the required format (e.g., .pdbqt).

Grid Generation and Docking Execution

Causality: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. Centering this box on the known active site is paramount for efficiency and accuracy. An overly large box wastes computational time, while a box that misses key residues will fail to find the correct binding mode.

  • Identify Active Site: The active site of tyrosinase is located around the two copper ions (CuA and CuB). Use literature and visualization of the 2Y9X structure to identify key coordinating histidines (e.g., HIS61, HIS85, HIS94, HIS259, HIS263, HIS296).

  • Define Grid Box:

    • Center the grid box on the geometric center of the active site residues or the copper ions.

    • Set the dimensions of the box (e.g., 60 x 60 x 60 Å) to be large enough to accommodate the ligand and allow for rotational and translational movement.

  • Configure Docking Parameters:

    • Select the docking algorithm. For AutoDock, the Lamarckian Genetic Algorithm (LGA) is standard.

    • Set the number of docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.

  • Launch Simulation: Execute the docking calculation for both 4-(2-Thiazolin-2-YL)phenol and kojic acid using the same grid and docking parameters.

Part 3: Analysis, Validation, and Expected Outcomes

Interpretation of Docking Results

The primary outputs are the binding energy and the predicted binding poses for each ligand.

  • Binding Energy Analysis: The results will be clustered by conformational similarity (RMSD). The lowest binding energy from the most populated cluster is typically considered the most significant result.

  • Pose Visualization: Load the docked receptor-ligand complex into a molecular viewer. Analyze the top-ranked pose to identify key interactions.

G cluster_active_site Tyrosinase Active Site CuA Cu(II) CuB Cu(II) His259 His259 His263 His263 Asn260 Asn260 Val283 Val283 Ligand 4-(2-Thiazolin- 2-YL)phenol Ligand->CuA Metal Chelation (Phenol O) Ligand->CuB Metal Chelation (Thiazolin N/S) Ligand->His263 π-π Stacking (Phenyl Ring) Ligand->Asn260 H-Bond (Phenol OH) Ligand->Val283 Hydrophobic Interaction

Sources

Method

Application Note: High-Purity Isolation of 4-(2-Thiazolin-2-YL)phenol via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Thiazolin-2-YL)phenol from a crude synthetic reaction mixture. 4-(2-Thiazolin-2-YL)phenol is a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Thiazolin-2-YL)phenol from a crude synthetic reaction mixture. 4-(2-Thiazolin-2-YL)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science, often synthesized as an intermediate where high purity is critical for downstream applications.[1][2] This guide details a robust methodology employing normal-phase flash column chromatography on silica gel. We will explore the rationale behind the selection of the stationary and mobile phases, a systematic approach to methods development using Thin-Layer Chromatography (TLC), and a step-by-step protocol for column packing, sample loading, elution, and fraction analysis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for polar heterocyclic phenols.

Introduction: The Purification Challenge

4-(2-Thiazolin-2-YL)phenol possesses two key functional groups that dictate its chromatographic behavior: a polar phenolic hydroxyl (-OH) group and a moderately polar thiazoline ring. The phenolic group is capable of strong hydrogen bonding, while the nitrogen and sulfur atoms in the thiazoline ring act as hydrogen bond acceptors.[3][4] This polarity profile necessitates a well-designed chromatographic system to achieve effective separation from common synthetic impurities, such as unreacted starting materials or non-polar byproducts.

The primary challenge in purifying phenolic compounds on standard silica gel is the potential for strong, non-specific adsorption to the acidic silanol groups (Si-OH) on the silica surface. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column. This guide addresses this challenge through strategic mobile phase selection and proper column preparation.

Principle of Separation: Normal-Phase Chromatography

The purification strategy outlined here is based on normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar. The fundamental principle of separation is adsorption.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the abundance of surface silanol groups.

  • Analyte Interaction: Polar compounds in the mixture, like 4-(2-Thiazolin-2-YL)phenol, will adsorb more strongly to the silica gel surface than non-polar impurities.

  • Mobile Phase (Eluent): The mobile phase flows through the column and competes with the analytes for the binding sites on the stationary phase. A more polar mobile phase will more effectively displace the adsorbed compounds, causing them to move down the column faster.

By carefully selecting the polarity of the mobile phase, a "sweet spot" can be found where the desired compound is retained long enough to separate from less polar impurities but not so strongly that it fails to elute or exhibits poor peak shape.

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a preparative column run, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to determine the ideal solvent system for the column.[5]

Objective: To find a solvent system that results in a Retention Factor (Rf) of 0.25 - 0.35 for 4-(2-Thiazolin-2-YL)phenol. This Rf value typically provides the best balance for separation on a column, ensuring the compound does not elute too quickly (co-eluting with impurities) or too slowly (leading to broad peaks and excessive solvent use).

Protocol: TLC Solvent System Screening
  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) to create a concentrated stock solution.

  • Spot TLC Plates: Using a capillary tube, spot the stock solution onto the baseline of several silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).[6]

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar system and gradually increase polarity.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it UV-active.

  • Calculate Rf: Calculate the Rf value for the spot corresponding to the product in each solvent system.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Example TLC Screening Results

TrialMobile Phase System (v/v)Product RfObservations
1Hexane:Ethyl Acetate (9:1)0.05Compound is highly retained. Eluent is not polar enough.
2Hexane:Ethyl Acetate (7:3)0.15Compound is moving but still too retained.
3Hexane:Ethyl Acetate (1:1) 0.30 Optimal Rf. Good separation from a less polar spot (Rf ~0.6) and a baseline spot (Rf ~0).
4Hexane:Ethyl Acetate (3:7)0.55Compound moves too fast. Poor separation is likely.
5Toluene:Acetone (8:2)[7]0.28Good alternative. Toluene can improve separation of aromatics.[8]
6Dichloromethane:Methanol (98:2)0.32Viable polar system, good for highly polar impurities.

**Based on these hypothetical results, a 1:1 mixture of Hexane:Ethyl Acetate is selected as the initial mobile phase for the column chromatography.

Detailed Protocol: Column Chromatography Purification

This protocol assumes the use of a standard glass column for gravity or flash chromatography.

Materials and Equipment
  • Stationary Phase: Silica Gel 60 (particle size 0.040–0.063 mm for flash chromatography).[6][9]

  • Mobile Phase: HPLC-grade solvents determined from TLC analysis (e.g., Hexane and Ethyl Acetate).

  • Crude Product: The unpurified 4-(2-Thiazolin-2-YL)phenol.

  • Glass Chromatography Column: Sized appropriately for the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude mass to silica gel mass).

  • Ancillary Equipment: Beakers, Erlenmeyer flasks, round-bottom flasks, fraction collection tubes, TLC plates and chamber, UV lamp, rotary evaporator.

Experimental Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Recovery Phase tlc 1. TLC Method Development slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack sample_prep 4. Prepare & Load Sample pack->sample_prep elute 5. Elute Column sample_prep->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze analyze->elute Adjust Gradient (if necessary) pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap final_product Pure Product evap->final_product G start Problem Observed problem1 Streaking / Tailing on TLC & Column start->problem1 problem2 Poor Separation (Overlapping Spots) start->problem2 problem3 Compound Stuck at Origin start->problem3 solution1a Compound is too polar for the eluent. problem1->solution1a solution1b Sample overload. problem1->solution1b solution1c Acidic silica interaction with phenolic -OH. problem1->solution1c solution2a Eluent is too polar. problem2->solution2a solution2b Solvent system lacks selectivity. problem2->solution2b solution3a Eluent is not polar enough. problem3->solution3a solution3b Compound may have decomposed on silica. problem3->solution3b action1a Increase eluent polarity (e.g., more EtOAc). solution1a->action1a action1b Use less sample relative to silica. solution1b->action1b action1c Try neutral alumina or add 0.5% acetic acid to eluent. solution1c->action1c action2a Decrease eluent polarity (e.g., less EtOAc). solution2a->action2a action2b Change solvent system (e.g., try Toluene/Acetone or DCM/MeOH). solution2b->action2b action3a Switch to a much more polar eluent (gradient elution). solution3a->action3a action3b Consider reverse-phase chromatography (C18 silica). solution3b->action3b

Sources

Application

"4-(2-Thiazolin-2-YL)phenol" cell viability assay (MTT) protocol

Application Note & Protocol Topic: Evaluating the Cytotoxicity of 4-(2-Thiazolyl)phenol using the MTT Cell Viability Assay Audience: Researchers, scientists, and drug development professionals. Abstract: This document pr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Evaluating the Cytotoxicity of 4-(2-Thiazolyl)phenol using the MTT Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the in vitro cytotoxic or anti-proliferative potential of the compound 4-(2-Thiazolyl)phenol. Thiazole and phenol moieties are present in numerous biologically active compounds, making this a molecule of interest for drug discovery.[1][2] The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for quantifying cellular metabolic activity as an indicator of cell viability.[3] This guide covers the scientific principles of the assay, a detailed step-by-step protocol, data analysis for determining the IC50 value, and critical insights for troubleshooting and ensuring data integrity.

Scientific Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. The underlying principle is based on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are present only in metabolically active, living cells.[4] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[5]

The resulting formazan crystals are retained within the cell. A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or an acidified SDS solution, is then added to dissolve these crystals, producing a colored solution.[5] The absorbance of this solution is measured using a spectrophotometer (plate reader), usually at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[6][7] A decrease in signal indicates a reduction in cell viability, which can be attributed to cytotoxicity or inhibition of proliferation induced by the test compound.[8]

MTT_Principle cluster_cell Viable Cell cluster_lysis Solubilization Step MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mito Reduction Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Solubilized Purple Solution (Solubilized Formazan) DMSO Solubilizing Agent (e.g., DMSO) Spectro Measure Absorbance (570 nm) Solubilized->Spectro Quantify DMSO->Solubilized Dissolves Crystals MTT_Workflow prep 1. Reagent Preparation (Compound Stock, MTT Solution) seed 2. Cell Seeding (Plate 5,000-10,000 cells/well) prep->seed adhere 3. Incubation (24h) (Allow cells to adhere) seed->adhere treat 4. Compound Treatment (Add serial dilutions) adhere->treat incubate_treat 5. Incubation (24-72h) (Exposure to compound) treat->incubate_treat add_mtt 6. Add MTT Reagent (Incubate 2-4 hours) incubate_treat->add_mtt solubilize 7. Solubilize Formazan (Add DMSO, incubate) add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis (Calculate % Viability & IC50) read->analyze

Caption: High-level workflow for the MTT cytotoxicity assay.

Reagent Preparation
  • Compound Stock Solution (100 mM):

    • The molecular weight of 4-(2-Thiazolyl)phenol is 177.22 g/mol . [9] * Dissolve 17.72 mg of the compound in 1 mL of DMSO to create a 100 mM stock solution.

    • Vortex until fully dissolved. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. [4][6] * Vortex thoroughly to ensure it is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the solution protected from light (wrapped in foil) at 4°C for short-term use or at -20°C for long-term storage. [4][6]3. Cell Culture Medium: Prepare complete medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Culture the selected cell line until it reaches ~80% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile tube.

  • Count the cells using a hemocytometer or automated counter and calculate the cell concentration.

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate. [8]6. Seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the outermost "blank" wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume logarithmic growth. [3] Day 2: Compound Treatment

  • Prepare serial dilutions of the 4-(2-Thiazolyl)phenol stock solution in serum-free or low-serum medium. A common starting range is 0.1 µM to 100 µM.

  • Important: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

  • Carefully remove the medium from the wells.

  • Add 100 µL of the appropriate compound dilution (or vehicle control, or fresh medium for untreated controls) to each well according to your plate layout (see Table 1).

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Plate Layout Example (Columns 1-6) 1 2 3 4 5 6
Row A BlankCpd 1Cpd 1Cpd 2Cpd 2Cpd 3
Row B BlankCpd 1Cpd 1Cpd 2Cpd 2Cpd 3
Row C BlankCpd 1Cpd 1Cpd 2Cpd 2Cpd 3
Row D UntreatedCpd 4Cpd 4Cpd 5Cpd 5Cpd 6
Row E UntreatedCpd 4Cpd 4Cpd 5Cpd 5Cpd 6
Row F UntreatedCpd 4Cpd 4Cpd 5Cpd 5Cpd 6
Row G VehicleCpd 7Cpd 7Cpd 8Cpd 8Cpd 8
Row H VehicleCpd 7Cpd 7Cpd 8Cpd 8Cpd 8
Table 1: Example 96-well plate layout. Cpd = Compound at different concentrations. Each condition should be run in triplicate or quadruplicate.

Day 4/5: MTT Addition and Measurement

  • After the treatment incubation, carefully aspirate the medium from all wells.

  • Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution (final concentration 0.5 mg/mL). 3. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals. [8]4. After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals. 6. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [4]7. Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 630 nm to correct for background signals from cell debris. [4]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank wells (medium + MTT + DMSO, no cells) from all other readings. If using a reference wavelength, subtract the 630 nm reading from the 570 nm reading for each well. [4]2. Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot Dose-Response Curve: Use graphing software (e.g., GraphPad Prism, Origin, or Excel) to plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). [10][11]4. Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by performing a non-linear regression analysis (sigmoidal dose-response curve fit) on the plotted data. [12][13]

    Compound Conc. (µM) Corrected OD (570nm) % Viability
    0 (Vehicle Control) 1.152 100.0%
    0.1 1.135 98.5%
    1 1.058 91.8%
    5 0.855 74.2%
    10 0.599 52.0%
    25 0.311 27.0%
    50 0.150 13.0%
    100 0.088 7.6%

    Table 2: Example data set for calculating percent viability.

Troubleshooting and Quality Control

Problem Potential Cause(s) Solution(s)
High Background (Blank Wells) - Contamination of medium with bacteria or yeast.<[8][14]br>- MTT reagent exposed to light, causing auto-reduction.- Use sterile technique and fresh reagents.- Store MTT solution protected from light. [14]
Low Absorbance Readings - Cell seeding density is too low.<[8]br>- Insufficient MTT incubation time.- Incomplete formazan solubilization. - Optimize cell seeding density to ensure a linear response range.- Increase MTT incubation time to 4 hours.- Ensure complete mixing after adding DMSO; check for visible crystals.
Viability > 100% at Low Doses - Compound may be increasing metabolic activity (a stress response).- Compound interferes with the assay (e.g., it is colored or has reducing properties). [15]- Confirm results with a different viability assay (e.g., Neutral Red or LDH).- Run a cell-free control with the compound, MTT, and DMSO to check for direct chemical reduction of MTT. [15]
High Variability Between Replicates - Uneven cell seeding ("edge effects").- Inaccurate pipetting.- Avoid using the outermost wells of the plate.- Use a multichannel pipette carefully and ensure proper mixing of cell suspension before seeding. [3]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Ganesan, D. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Bio-protocol. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • Dr. Negi's Classroom. (2020). How to calculate IC50 from MTT assay. YouTube. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • The Biotech Explainer. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(2-Thiazolyl)diazenyl)phenol. Retrieved from [Link]

  • Lab Data Analysis. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • Alavijeh, Z. S., et al. (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]

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  • Figueroa-López, K. J., et al. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Retrieved from [Link]

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Method

Application Note: 4-(2-Thiazolin-2-YL)phenol, a Versatile Fluorogenic Scaffold for Sensing Applications

Abstract This document provides a comprehensive technical guide on the application of 4-(2-Thiazolin-2-YL)phenol as a versatile fluorescent probe. We explore its underlying sensing mechanisms, photophysical characteristi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-(2-Thiazolin-2-YL)phenol as a versatile fluorescent probe. We explore its underlying sensing mechanisms, photophysical characteristics, and provide detailed protocols for its synthesis and use. The core structure, featuring an electron-donating phenol group linked to a proton-responsive thiazoline heterocycle, makes it an excellent candidate for developing sensors based on Intramolecular Charge Transfer (ICT) and other photophysical phenomena. This note details its primary application as a ratiometric pH sensor and discusses its potential for metal ion detection and bioconjugation, offering researchers a robust platform for creating novel analytical tools.

Introduction: The Need for Tunable Fluorophores

Small-molecule fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific analytes, ions, and physiological events within complex systems.[1] An ideal probe should exhibit high sensitivity, selectivity, and a strong, discernible signal change upon interaction with its target. Thiazole and its derivatives, such as the well-known DNA intercalator Thiazole Orange, are a cornerstone of fluorescent probe design due to their remarkable 'turn-on' fluorescence capabilities, which are often governed by the restriction of intramolecular rotation upon binding to a target.[2]

This application note focuses on 4-(2-Thiazolin-2-YL)phenol , a compound that merges the electron-donating properties of a phenol ring with the unique electronic features of a non-aromatic thiazoline ring. Unlike the fully aromatic thiazole, the thiazoline ring contains an imine nitrogen that can be protonated, making it highly sensitive to its chemical environment.[3] This structural combination establishes a donor-acceptor (D-π-A) system poised for Intramolecular Charge Transfer (ICT), a mechanism that is highly sensitive to solvent polarity and, crucially, to pH. We will demonstrate how this property can be harnessed to create a robust ratiometric pH sensor.

Principle of Operation: A pH-Modulated ICT Mechanism

The fluorescence behavior of 4-(2-Thiazolin-2-YL)phenol is predicated on a pH-sensitive ICT process. The phenol group serves as the electron donor (D), while the imine moiety of the thiazoline ring acts as the electron acceptor (A). The fluorescence emission energy is directly related to the efficiency of this charge transfer.

  • In Neutral to Basic Conditions (pH > pKa): The phenol group is deprotonated to form a phenolate. This phenolate is a significantly more potent electron donor than its protonated counterpart. Excitation leads to a highly polarized ICT state, resulting in a lower energy emission, i.e., a bathochromic (red) shift in the fluorescence spectrum.

  • In Acidic Conditions (pH < pKa): The phenol group remains protonated, acting as a weaker electron donor. Furthermore, the imine nitrogen of the thiazoline ring becomes protonated. This protonation increases the electron-accepting character of the thiazoline ring but also introduces a new de-excitation pathway, which can alter the emission profile.[3] This results in a distinct, higher-energy emission, i.e., a hypsochromic (blue) shift relative to the deprotonated state.

This pH-dependent spectral shift between two distinct emission states allows for ratiometric sensing . By measuring the ratio of fluorescence intensities at two different wavelengths, one can determine the pH of the medium with high precision, independent of probe concentration, photobleaching, or instrumentation artifacts.

Figure 1. Proposed pH-Sensing Mechanism cluster_basic Basic Conditions (pH > pKa) cluster_acidic Acidic Conditions (pH < pKa) Basic_State Phenolate (Strong Donor) + Thiazoline (Acceptor) Basic_Excitation Excitation (hν) Basic_State->Basic_Excitation Absorption Basic_ICT Polarized ICT State (Low Energy) Basic_Excitation->Basic_ICT Basic_Emission Red-Shifted Emission (Long Wavelength) Basic_ICT->Basic_Emission Fluorescence Ratiometric Ratiometric Analysis I(λ_long) / I(λ_short) Basic_Emission->Ratiometric Acidic_State Phenol (Weak Donor) + Protonated Thiazoline Acidic_Excitation Excitation (hν) Acidic_State->Acidic_Excitation Absorption Acidic_ICT Less Polarized State (High Energy) Acidic_Excitation->Acidic_ICT Acidic_Emission Blue-Shifted Emission (Short Wavelength) Acidic_ICT->Acidic_Emission Fluorescence Acidic_Emission->Ratiometric

Caption: Figure 1. Proposed pH-Sensing Mechanism of 4-(2-Thiazolin-2-YL)phenol.

Synthesis and Characterization

A reliable synthesis of the probe is critical for reproducible results. The following protocol is based on the well-established condensation reaction between a thioamide or its precursor and a carbonyl compound. Specifically, we adapt the common synthesis of thiazolines from aminothiols and carboxylic acids or their derivatives.

Protocol 1: Synthesis of 4-(2-Thiazolin-2-YL)phenol

This two-step protocol involves the formation of an intermediate thioamide followed by cyclization.

Figure 2. Synthesis Workflow Reactant1 4-Hydroxybenzonitrile Step1 Step 1: Thioamide Formation Reactant1->Step1 Reactant2 2-Aminoethanethiol (Cysteamine) Reactant2->Step1 Intermediate N-(2-mercaptoethyl)-4-hydroxybenzamide (Intermediate) Step1->Intermediate Step2 Step 2: Cyclization (Dehydration) Intermediate->Step2 Product 4-(2-Thiazolin-2-YL)phenol (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Figure 2. Synthesis Workflow for 4-(2-Thiazolin-2-YL)phenol.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Aminoethanethiol hydrochloride (Cysteamine HCl)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzoic acid (1 eq.) in anhydrous DCM. Add pyridine (2 eq.) as a catalyst. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Amide Formation: In a separate flask, dissolve 2-aminoethanethiol hydrochloride (1 eq.) and triethylamine (2.5 eq.) in DCM. Cool this mixture to 0 °C. Slowly add the freshly prepared 4-hydroxybenzoyl chloride solution from Step 1 to this flask. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-mercaptoethyl)-4-hydroxybenzamide intermediate.

  • Cyclization: Dissolve the crude intermediate in a suitable high-boiling-point solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(2-Thiazolin-2-YL)phenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Photophysical Characterization

A thorough understanding of the probe's photophysical properties is essential for its application.

Materials:

  • Purified 4-(2-Thiazolin-2-YL)phenol

  • Spectroscopy-grade solvents (e.g., Dioxane, Acetonitrile, DMSO, Ethanol)

  • Buffer solutions covering a range of pH values (e.g., pH 4 to 10)

  • UV-Vis Spectrophotometer

  • Fluorometer

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO or ethanol.

  • Solvatochromism Study:

    • Prepare 10 µM solutions of the probe in a series of solvents with varying polarity.

    • Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum for each solution (exciting at λ_abs) to determine the maximum emission wavelength (λ_em).

    • Analyze the data by plotting λ_em versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to confirm the ICT character.

  • pH Titration:

    • Prepare a series of 10 µM solutions of the probe in buffers of varying pH (e.g., from 4.0 to 10.0 in 0.5 pH unit increments).

    • Record the fluorescence emission spectrum for each pH value, ensuring the excitation wavelength is set to an isosbestic point determined from the absorption spectra at different pH values.

    • Plot the fluorescence intensity at the two emission maxima (one for the acidic form, one for the basic form) as a function of pH.

    • Plot the ratio of intensities (I_basic / I_acidic) against pH. Fit this curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.

Table 1: Expected Photophysical Properties

PropertyExpected Value/CharacteristicRationale / Comparative Compound
λ_abs (max) 320 - 360 nmBased on similar phenol-heterocycle structures.[4][5]
λ_em (acidic) 400 - 440 nmEmission from the less polarized, protonated form.
λ_em (basic) 480 - 550 nmRed-shifted emission from the highly polarized phenolate ICT state.[6]
Stokes Shift 80 - 200 nmLarge Stokes shifts are characteristic of ICT fluorophores.[7]
Quantum Yield Low in polar protic solvents, higher in non-polar mediaDependent on the efficiency of non-radiative decay pathways.
Solvatochromism Strong positive solvatochromismEmission wavelength will red-shift with increasing solvent polarity, a hallmark of ICT.[7]

Application Protocol: Ratiometric pH Measurement

This protocol provides a framework for using the probe to measure pH in an aqueous sample.

Figure 3. pH Measurement Workflow Start Start PrepCal 1. Prepare Calibration Curve (Probe in Buffers pH 4-10) Start->PrepCal MeasureCal 2. Measure Fluorescence Spectra (λ_em1, λ_em2) PrepCal->MeasureCal CalcRatio 3. Calculate Intensity Ratios (I_em2 / I_em1) MeasureCal->CalcRatio PlotCurve 4. Plot Ratio vs. pH Fit to obtain calibration curve CalcRatio->PlotCurve DeterminepH 8. Determine pH from Calibration Curve PlotCurve->DeterminepH Calibration Data PrepSample 5. Prepare Unknown Sample (Add probe to sample) MeasureSample 6. Measure Sample Fluorescence PrepSample->MeasureSample CalcSampleRatio 7. Calculate Sample Ratio MeasureSample->CalcSampleRatio CalcSampleRatio->DeterminepH End End DeterminepH->End

Caption: Figure 3. Workflow for Ratiometric pH Determination.

Objective: To determine the pH of an unknown aqueous sample within the dynamic range of the probe.

Step-by-Step Procedure:

  • Calibration: First, generate a calibration curve as described in Protocol 2, Step 3 . This involves plotting the ratio of fluorescence intensities (e.g., I₅₂₀ₙₘ / I₄₃₀ₙₘ) against a series of known pH values. This curve is essential for translating the experimental ratio into a pH value.

  • Sample Preparation: Add the 4-(2-Thiazolin-2-YL)phenol stock solution to the unknown sample to a final concentration of 10 µM. Ensure thorough mixing and allow the probe to equilibrate for 5-10 minutes.

  • Fluorescence Measurement: Place the sample in a fluorometer. Excite the sample at the pre-determined isosbestic point. Record the fluorescence emission spectrum over the full range that encompasses both the acidic and basic emission peaks.

  • Data Analysis:

    • Record the fluorescence intensity at the maximum emission wavelength of the acidic form (λ_acidic).

    • Record the fluorescence intensity at the maximum emission wavelength of the basic form (λ_basic).

    • Calculate the ratio R = I(λ_basic) / I(λ_acidic).

  • pH Determination: Using the calibration curve generated in Step 1, find the pH value that corresponds to the calculated ratio R.

Potential Applications and Future Directions

The versatile scaffold of 4-(2-Thiazolin-2-YL)phenol opens avenues for numerous other sensing applications.

  • Metal Ion Sensing: The phenol oxygen and thiazoline nitrogen form a potential bidentate chelation site. The binding of specific metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) could either quench fluorescence or cause a spectral shift through chelation-enhanced fluorescence (CHEF), creating a selective metal ion sensor.[3][5]

  • Biological Imaging: Modification of the phenol or thiazoline ring with lipophilic groups could enhance cell permeability, allowing for the imaging of intracellular pH gradients in organelles like lysosomes or mitochondria.[7]

  • Bioconjugation: The phenol group can be functionalized (e.g., converted to an amine or carboxylate) to allow for covalent attachment to proteins, nucleic acids, or other biomolecules. This would enable the development of targeted probes to report on the local pH environment of a specific biological target.

Conclusion

4-(2-Thiazolin-2-YL)phenol is a promising and versatile fluorogenic compound with significant potential as a chemical sensor. Its operation is based on a robust and predictable pH-dependent Intramolecular Charge Transfer mechanism, which enables sensitive and reliable ratiometric pH measurements. The detailed protocols provided herein for its synthesis, characterization, and application serve as a foundational guide for researchers. Further exploration and functionalization of this core scaffold are expected to yield a new generation of advanced fluorescent probes for a wide range of applications in chemistry, biology, and materials science.

References

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  • Li, Y., et al. (2020). Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. ACS Applied Bio Materials, 3(3), 1646-1653. [Link]

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  • Seliger, H., et al. (2012). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1170. [Link]

  • Szychowska, A., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Molbank, 2023(1), M1553. [Link]

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  • Bîcu, E., et al. (2018). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 23(10), 2636. [Link]

  • Nehra, N., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe and its Applications in Environmental and Biological Samples. ResearchGate. Retrieved from [Link]

  • Nehra, N., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Semantic Scholar. Retrieved from [Link]

  • van der Velde, J. H. M., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(19), 12101-12108. [Link]

  • Liu, X., et al. (2020). A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2024). A novel benzothiazolin-based fluorescent probe for hypobromous acid and its application in environment and biosystems. Talanta, 266, 124969. [Link]

  • Singh, S., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14615–14631. [Link]

  • Zhang, S., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 12(15), 9326-9330. [Link]

  • Thomas, J., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers, 2(10), 1857-1867. [Link]

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Application

Application Notes and Protocols for 4-(2-Thiazolin-2-YL)phenol-Loaded Nanoparticles in Targeted Drug Delivery

Introduction: A Novel Phenolic Thiazoline for Advanced Drug Delivery In the landscape of targeted therapeutics, the convergence of distinct chemical moieties into a single molecular entity offers a powerful strategy for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Phenolic Thiazoline for Advanced Drug Delivery

In the landscape of targeted therapeutics, the convergence of distinct chemical moieties into a single molecular entity offers a powerful strategy for developing novel drug delivery systems. 4-(2-Thiazolin-2-YL)phenol represents such a convergence, integrating the biologically active thiazoline ring with a phenolic group. Thiazoline and its derivatives are recognized as crucial scaffolds in numerous natural products and pharmaceutical agents, exhibiting a wide pharmacological versatility that includes anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] The thiazole ring, a close structural relative, is a component of several clinically approved drugs, valued for its ability to engage in various biological interactions.[3]

The phenolic group, on the other hand, is not merely a passive structural element. Phenolic compounds are known for their antioxidant capabilities and their ability to form hydrogen bonds and engage in π-π stacking interactions, which can be leveraged for drug encapsulation and nanoparticle stabilization.[4] The integration of phenolic compounds into nanostructures is a burgeoning field, offering versatile approaches to particle engineering for biomedical applications.[4]

This guide provides a conceptual framework and detailed protocols for the formulation, characterization, and in vitro evaluation of a hypothetical drug delivery system based on 4-(2-Thiazolin-2-YL)phenol-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We will explore how the unique properties of this compound can be harnessed for controlled release and targeted cellular delivery, presenting a rationale for its potential application in oncology.

Physicochemical Properties and Rationale for Use

While specific experimental data for 4-(2-Thiazolin-2-YL)phenol is not extensively available in public literature, we can infer its properties and potential utility based on its constituent functional groups.

  • Thiazoline Moiety: This heterocyclic ring is a known pharmacophore.[5] Its presence suggests that the molecule itself may possess intrinsic therapeutic activity, potentially acting synergistically with a co-encapsulated drug. Furthermore, the nitrogen and sulfur atoms can act as coordination sites, potentially interacting with specific cellular targets.

  • Phenolic Group: The hydroxyl group on the phenyl ring imparts several key characteristics. It provides a site for hydrogen bonding, which can enhance the encapsulation efficiency within a polymer matrix like PLGA. Its inherent antioxidant properties could help mitigate oxidative stress in the target microenvironment.[6]

Hypothesized Mechanism of Action: We propose that encapsulating 4-(2-Thiazolin-2-YL)phenol within PLGA nanoparticles can create a drug delivery system with dual functionality. The nanoparticle serves as a vehicle for targeted and sustained release, while the payload, 4-(2-Thiazolin-2-YL)phenol, may exert its own therapeutic effect, potentially as an anti-proliferative or pro-apoptotic agent, upon release within cancer cells.

Experimental Section: Formulation and Characterization

Protocol 1: Formulation of 4-(2-Thiazolin-2-YL)phenol-Loaded PLGA Nanoparticles

This protocol details the preparation of PLGA nanoparticles using a single emulsion-solvent evaporation method, a robust and widely used technique for encapsulating hydrophobic or amphiphilic compounds.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • 4-(2-Thiazolin-2-YL)phenol

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of 4-(2-Thiazolin-2-YL)phenol in 2 mL of DCM.

    • Ensure complete dissolution by vortexing for 1-2 minutes. This forms the organic phase.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with heating and stirring.

    • Allow the solution to cool to room temperature before use. This will act as the surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous PVA solution while sonicating on an ice bath.

    • Sonication should be performed using a probe sonicator at 40% amplitude for 2 minutes (1-second on, 2-seconds off pulses to prevent overheating). This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours using a magnetic stirrer to allow the DCM to evaporate. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step twice more to remove residual PVA and unencapsulated compound.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 2% trehalose) should be added before freezing.

G cluster_formulation Nanoparticle Formulation Workflow A Organic Phase (PLGA + 4-(2-Thiazolin-2-YL)phenol in DCM) C Emulsification (Sonication) A->C B Aqueous Phase (PVA Solution) B->C D Solvent Evaporation (Stirring) C->D o/w Emulsion E Purification (Centrifugation/Washing) D->E Nanoparticle Suspension F Lyophilized Nanoparticles E->F

Caption: Workflow for the formulation of 4-(2-Thiazolin-2-YL)phenol-loaded PLGA nanoparticles.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Resuspend the nanoparticle pellet in deionized water to a concentration of approximately 0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Transfer the suspension to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[7]

    • Perform measurements in triplicate at 25°C.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Prepare the nanoparticle suspension as described for DLS analysis.

    • Transfer the suspension to a specialized zeta potential cuvette.

    • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[2][5] This value indicates the surface charge and provides an insight into the stability of the nanoparticle suspension.[5][8]

    • Perform measurements in triplicate at 25°C.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • After the initial centrifugation to collect the nanoparticles (Protocol 1, Step 5), collect the supernatant.

    • Measure the concentration of 4-(2-Thiazolin-2-YL)phenol in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength (to be determined experimentally).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[9]

      • EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

      • DL (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100

Expected Physicochemical Properties:

ParameterExpected ValueRationale
Particle Size (Z-average) 150 - 250 nmOptimal for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.
Polydispersity Index (PDI) < 0.2Indicates a narrow and homogenous size distribution, which is crucial for reproducible in vivo behavior.
Zeta Potential -15 to -30 mVA negative surface charge is expected due to the terminal carboxyl groups of PLGA, which contributes to colloidal stability by electrostatic repulsion.[10]
Encapsulation Efficiency (EE) > 70%The amphiphilic nature of 4-(2-Thiazolin-2-YL)phenol should allow for efficient entrapment within the hydrophobic PLGA matrix.

In Vitro Evaluation

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of 4-(2-Thiazolin-2-YL)phenol from the nanoparticles in a physiological environment.[6]

Materials:

  • 4-(2-Thiazolin-2-YL)phenol-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10-12 kDa)

  • Shaking incubator

Procedure:

  • Resuspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and securely seal both ends.

  • Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).

  • Incubate at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the amount of 4-(2-Thiazolin-2-YL)phenol in the collected samples using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

G cluster_release In Vitro Drug Release Assay A Nanoparticle suspension in dialysis bag B Incubation in PBS (pH 7.4, 37°C) A->B C Sampling of release medium at time points B->C Drug diffusion D Quantification of released drug (UV-Vis) C->D E Cumulative Release Profile D->E

Caption: Workflow for the in vitro drug release study.

Protocol 4: Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the formulated nanoparticles against a cancer cell line (e.g., MCF-7 breast cancer cells). The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[11]

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • 4-(2-Thiazolin-2-YL)phenol-loaded nanoparticles

  • "Empty" (placebo) nanoparticles

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles and empty nanoparticles in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

G cluster_mtt MTT Cytotoxicity Assay A Seed cancer cells in 96-well plate B Treat cells with nanoparticle formulations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E Viable cells form formazan F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H

Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, albeit conceptual, framework for the development and evaluation of a novel drug delivery system based on 4-(2-Thiazolin-2-YL)phenol. The unique combination of the thiazoline and phenol moieties presents a compelling rationale for its investigation in targeted cancer therapy. The provided protocols offer a robust starting point for researchers to formulate and characterize these nanoparticles, and to assess their drug release kinetics and cytotoxic potential in vitro.

Future work should focus on the synthesis and full physicochemical characterization of 4-(2-Thiazolin-2-YL)phenol, followed by the experimental validation of the protocols described herein. Further studies could explore the co-encapsulation of this compound with other chemotherapeutic agents to investigate synergistic effects, and the surface modification of the nanoparticles with targeting ligands to enhance their specificity for cancer cells.

References

  • Kumar, S., Arora, A., Sapra, S., Kumar, R., Singh, B. K., & Singh, S. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 929-965. [Link]

  • Niu, H., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

  • Various Authors. (n.d.). Reactivity and applications of thiazolines. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PubMed. [Link]

  • Calzolai, L., et al. (2016). Measuring Zeta Potential. European Nanotechnology Characterisation Laboratory. [Link]

  • Nanotechnology Characterization Laboratory. (2009). Measuring Zeta Potential of Nanoparticles: Version 1.2. NCI. [Link]

  • iGEM. (n.d.). PLGA nanoparticle protocol. iGEM Registry of Standard Biological Parts. [Link]

  • Springer Nature Experiments. (n.d.). Zeta Potential Measurement. Springer Nature. [Link]

  • Tian, Y., et al. (2020). 2.6. Encapsulation efficiency (EE) and drug loading content. Bio-protocol. [Link]

  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions. [Link]

  • Zhang, H., et al. (2020). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. PubMed Central. [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]

  • ResearchGate. (n.d.). The synthesis of PLGA NPs by solvent-evaporation method. ResearchGate. [Link]

  • Patel, G., et al. (2014). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. PubMed Central. [Link]

  • Microtrac. (n.d.). NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Microtrac. [Link]

  • D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Hindawi. [Link]

  • Shen, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PubMed Central. [Link]

  • ResearchGate. (n.d.). Delivery nanosystems based on sterically hindered phenol derivatives containing a quaternary ammonium moiety: Synthesis, cholinesterase inhibition and antioxidant activity. ResearchGate. [Link]

  • Zaman, M. (2014). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). ScholarWorks@UARK. [Link]

  • MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Encapsulation and Controlled Release of Antimalarial Drug Using Surface Functionalized Mesoporous Silica Nanocarriers. RSC Publishing. [Link]

  • Kim, J. S., et al. (2009). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. Journal of Korean Medical Science. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). How can I do MTT assay using nanoparticles?. ResearchGate. [Link]

  • MDPI. (n.d.). Design and Factorial Optimization of Curcumin and Resveratrol Co-Loaded Lipid Nanocarriers for Topical Delivery. MDPI. [Link]

  • ResearchGate. (n.d.). Indirect and direct methods for drug quantification and equations used.... ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Thiazolin-2-YL)phenol

Welcome to the technical support center for the synthesis of 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important heterocyclic compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the most common and direct synthetic route for 4-(2-Thiazolin-2-YL)phenol?

The most direct and widely employed method is the cyclocondensation reaction between 4-hydroxybenzoic acid and cysteamine (2-aminoethanethiol). This reaction forms the thiazoline ring through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration. This one-pot approach is valued for its atom economy and straightforwardness.

Q2: What are the most critical parameters affecting the reaction yield?

The three most critical parameters are temperature, water removal, and atmospheric control.

  • Temperature: Sufficient heat is required to drive the dehydration and cyclization, but excessive temperatures (>150-160°C) can cause decomposition of the phenolic starting material and the thiazoline product.

  • Water Removal: The reaction generates one equivalent of water. Its efficient removal is crucial to shift the equilibrium towards the product, as the thiazoline ring can be hydrolyzed back to the intermediate amide.[1]

  • Atmosphere: Both the phenol moiety and the thiol group on cysteamine are susceptible to oxidation at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent the formation of colored impurities and disulfide byproducts, thereby improving yield and purity.[2]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar solvent system, such as Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v).[3] You should be able to visualize the consumption of the 4-hydroxybenzoic acid starting material (spot will remain near the baseline in many systems) and the appearance of the more mobile product spot. Staining with potassium permanganate (KMnO₄) can help visualize the product and any oxidizable intermediates.

Q4: My reaction mixture turns dark brown/black upon heating. What is causing this and how can I prevent it?

This is almost certainly due to the oxidation of the phenolic group, a common issue when heating phenols in the presence of air.[4] To prevent this, you must rigorously exclude oxygen from your reaction. This can be achieved by:

  • Assembling the reaction apparatus and purging it thoroughly with an inert gas (Nitrogen or Argon) before heating.

  • Maintaining a positive pressure of the inert gas throughout the reaction.

  • Using freshly distilled or high-purity solvents that have been degassed.

Q5: What is the best method for purifying 4-(2-Thiazolin-2-YL)phenol?

Purification is typically achieved via column chromatography on silica gel.[5] However, due to the acidic phenol group and the basic nitrogen in the thiazoline ring, the compound can exhibit "tailing" on the column, leading to poor separation. To mitigate this:

  • Solvent System: Use a mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Hexane.

  • Additive: Add a small amount (0.5-1%) of a modifier to the eluent. Acetic acid can help sharpen the peak by protonating the basic sites, while triethylamine can deprotonate the acidic silica surface. The choice depends on the nature of the impurities.[2]

  • Alternative: For larger scales or challenging separations, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient can be highly effective.[5]

Section 2: Troubleshooting and Optimization Guide

This guide provides a structured approach to resolving common experimental issues.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inefficient Water Removal: The reaction is in equilibrium. The presence of water allows for the hydrolysis of the thiazoline product back to the amide intermediate. 2. Reagent Degradation: Cysteamine is readily oxidized to its disulfide (cystamine), which is unreactive. 4-hydroxybenzoic acid can degrade at very high temperatures. 3. Suboptimal Temperature: The temperature may be too low for the dehydration step to proceed efficiently.1. Implement Active Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it forms. Alternatively, for smaller scales, add activated 4Å molecular sieves to the reaction mixture. 2. Use High-Purity Reagents: Use a fresh bottle of cysteamine or cysteamine hydrochloride. If using the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate) must be added to liberate the free amine. 3. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. A typical range for thermal synthesis is 110-140°C.
Multiple Side Products Observed on TLC 1. Incomplete Cyclization: The primary amide intermediate, N-(2-mercaptoethyl)-4-hydroxybenzamide, may accumulate if the final cyclization/dehydration step is slow. 2. Oxidation: As discussed in the FAQ, oxidation of the phenol or thiol leads to a complex mixture of colored byproducts. 3. Thiazoline to Thiazole Oxidation: The desired 2-thiazoline product can be oxidized to the aromatic 4-(thiazol-2-yl)phenol under harsh conditions.1. Promote Cyclization: Increase the reaction time or temperature. The use of a mild acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount) can accelerate the dehydration of the cyclized intermediate. 2. Ensure Inert Atmosphere: This is the most critical factor. Purge the system with N₂ or Ar and maintain a positive pressure throughout the reaction.[2] 3. Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times after the starting material is consumed to prevent over-oxidation to the thiazole.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization and resulting in an oil. 2. Residual Solvent: Trapped solvent molecules can also inhibit crystallization.1. Re-purify: Perform column chromatography again with a very shallow gradient to ensure baseline separation of the product from impurities. 2. High Vacuum Drying: Dry the purified product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove all traces of solvent. 3. Induce Crystallization: Try dissolving the oil in a minimum amount of a hot solvent (e.g., ethyl acetate) and then slowly adding a non-solvent (e.g., hexane) until turbidity appears. Cool slowly to promote crystal growth.
Yield Optimization Data Summary

The following table summarizes a hypothetical optimization study to illustrate the impact of key parameters on reaction yield.

EntryMethodWater RemovalAtmosphereTemperature (°C)Time (h)Isolated Yield (%)
1ThermalNoneAir1201215%
2ThermalNoneN₂1201245%
3ThermalDean-StarkN₂120878%
4MicrowaveN/ASealed Vial1500.585%

Data is illustrative and represents typical outcomes.

Section 3: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High-Throughput)

This method is ideal for rapid synthesis and optimization, leveraging the efficiency of microwave heating to dramatically reduce reaction times.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial, add 4-hydroxybenzoic acid (1.0 mmol, 138 mg) and cysteamine hydrochloride (1.1 mmol, 125 mg).

  • Base Addition: Add triethylamine (1.2 mmol, 167 µL) to liberate the free cysteamine base.

  • Solvent (Optional): For more controlled heating, 3 mL of a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added. For solvent-free conditions, proceed to the next step.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 150°C, the hold time to 20-30 minutes, and the power to 300 W with magnetic stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with water (2x15 mL) and brine (1x15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by silica gel chromatography.

Protocol 2: Conventional Synthesis with Dean-Stark Apparatus

This classic thermal method provides excellent control over water removal, making it robust and scalable.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Loading: To the flask, add 4-hydroxybenzoic acid (10.0 mmol, 1.38 g), cysteamine (10.5 mmol, 0.81 g), and toluene (50 mL).

  • Inert Atmosphere: Purge the entire system with nitrogen for 15 minutes.

  • Reaction Execution: Heat the mixture to reflux (approx. 111°C for toluene). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours). Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. If not, concentrate the toluene under reduced pressure.

  • Purification: Dissolve the crude material in a suitable solvent and purify by column chromatography as described in the FAQ section.

Section 4: Visual Guides

Reaction Mechanism: Cyclocondensation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-HBA 4-Hydroxybenzoic Acid Amide N-(2-mercaptoethyl)- 4-hydroxybenzamide 4-HBA->Amide -H₂O (Amide Formation) Cysteamine Cysteamine Cysteamine->Amide Thiazoline 4-(2-Thiazolin-2-YL)phenol Amide->Thiazoline -H₂O (Cyclization)

Caption: Mechanism of 4-(2-Thiazolin-2-YL)phenol Synthesis.

Troubleshooting Workflow

G start Experiment Complete check_yield Is Yield < 70%? start->check_yield check_tlc Analyze TLC Plate check_yield->check_tlc Yes end_ok Yield is OK check_yield->end_ok No sm_present Starting Material Present? check_tlc->sm_present byproducts Major Byproducts? sm_present->byproducts No sol_incomplete Increase Time/Temp Remove Water Actively sm_present->sol_incomplete Yes sol_oxidation Ensure Inert Atmosphere Use Fresh Reagents byproducts->sol_oxidation Yes (Dark Color) sol_optimize Optimize Purification (Solvent, Additives) byproducts->sol_optimize No

Caption: Logic-based troubleshooting workflow for yield optimization.

Synthesis & Purification Workflow

G reagents 1. Reagent Prep (4-HBA, Cysteamine) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Cyclocondensation (Thermal or MW) setup->reaction workup 4. Aqueous Workup (Extraction) reaction->workup purify 5. Chromatography (Silica or C18) workup->purify characterize 6. Characterization (NMR, MS, mp) purify->characterize

Caption: Standard experimental workflow from reagents to final product.

Section 5: References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). National Institutes of Health (NIH). Retrieved from [Link]1]

  • Phenol purification - US4504364A. (n.d.). Google Patents. Retrieved from 4]

  • Overview of the Chemistry of 2-Thiazolines. (2010). ACS Publications. Retrieved from [Link]6]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2023). MDPI. Retrieved from [Link]3]

Sources

Optimization

Technical Support Center: Hantzsch Synthesis of 4-(2-Thiazolin-2-YL)phenol

Introduction: The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its robustness in creating the thiazole core from α-haloketones and thioamides.[1][2][3] The synthesis of "4-(...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its robustness in creating the thiazole core from α-haloketones and thioamides.[1][2][3] The synthesis of "4-(2-Thiazolin-2-YL)phenol" is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the phenolic thiazole motif in biologically active compounds.[4][5] However, despite its utility, the reaction is not without its challenges. Researchers frequently encounter issues with reaction yield, product purity, and the formation of persistent side products. This guide provides in-depth, field-tested insights into troubleshooting these common problems, ensuring a higher success rate and reproducible outcomes in your laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and purification of 4-(2-Thiazolin-2-YL)phenol.

Question 1: My reaction yields are consistently low (<50%). What are the most likely causes and how can I improve them?

Answer:

Low yields in the Hantzsch synthesis of this specific phenol derivative can typically be traced back to three critical areas: starting material quality, reaction conditions, and workup procedure.

  • Causality 1: Purity of Starting Materials:

    • α-Haloketone Instability: The key starting material, an α-haloketone like 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, can be unstable. Over time, it may self-condense or decompose, especially if exposed to light or trace amounts of base. Always use freshly prepared or purified α-haloketone for best results.

    • Thioamide Quality: The thioamide partner, such as 4-hydroxythiobenzamide, must be pure. Impurities like the corresponding amide can lead to the formation of oxazole byproducts, consuming your starting materials and complicating purification.

  • Causality 2: Suboptimal Reaction Conditions:

    • Temperature Control: While heating is often required to drive the cyclization and dehydration steps, excessive temperatures can promote polymerization and the formation of dark, tarry byproducts.[6] A moderately elevated temperature, typically in the range of 60-80 °C in a solvent like ethanol, is usually sufficient.[4]

    • Reaction Time: Insufficient reaction time will result in unreacted starting materials. Conversely, prolonged heating can degrade both the starting materials and the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

  • Actionable Solutions:

    • Verify Starting Material Purity: Before starting, run a quick NMR or TLC of your 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thioamide to ensure their integrity.

    • Optimize Temperature: Begin with a reaction temperature of 65 °C in ethanol.[4] If the reaction is sluggish, increase the temperature in 5 °C increments, while monitoring for byproduct formation via TLC.

    • Implement Reaction Monitoring: Spot the reaction mixture on a TLC plate every 30 minutes. A typical mobile phase would be a 1:1 mixture of ethyl acetate and hexane.[1] The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

    • Controlled Workup: Upon completion, do not overheat the mixture to remove the solvent. Cool the reaction to room temperature and pour it into a beaker of cold water or a dilute sodium bicarbonate solution to precipitate the crude product.[1][6] This prevents degradation and helps remove acidic impurities.

Question 2: My final product is contaminated with a dark, insoluble, tar-like substance. What is it and how can I prevent its formation?

Answer:

The formation of dark, polymeric, or tarry substances is a common issue, often resulting from side reactions involving the starting materials or the product itself, especially under harsh conditions.

  • Plausible Mechanism: The phenolic group in your target molecule and starting material is susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen). This can initiate polymerization cascades, leading to complex, high-molecular-weight, colored impurities. Furthermore, α-haloketones can undergo self-condensation reactions, particularly under basic conditions or prolonged heating, to form complex mixtures.

  • Preventative Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions. This is a simple but highly effective measure.

    • Solvent Choice: Ensure you are using a suitable solvent. Ethanol is often a good choice as it effectively dissolves the reactants while being relatively benign.[4] Avoid overly high-boiling point solvents that require excessive heat.

    • pH Control during Workup: After the reaction, the mixture is often acidic due to the formation of HBr or HCl.[6] When neutralizing, add the base (e.g., NaHCO₃ solution) slowly and with cooling. A rapid, uncontrolled increase in pH can catalyze condensation and decomposition reactions.

    • Purification: If tar is formed, it must be removed. Often, it can be separated during workup as it may be insoluble in the desired solvent system. A filtration step after initial product precipitation can be effective. For purification, column chromatography is recommended over recrystallization if significant tar is present, as the tar can interfere with crystal lattice formation.

Question 3: My NMR and Mass Spec data show an unexpected isomer or a related heterocyclic impurity. What are the likely side products?

Answer:

The Hantzsch synthesis, while generally reliable, is not immune to side reactions that can lead to isomeric or alternative heterocyclic products.

  • Side Product 1: Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide (e.g., 4-hydroxybenzamide), a parallel reaction can occur to form the corresponding 4-(oxazol-2-yl)phenol. The mechanism is analogous to the thiazole synthesis but involves the amide oxygen instead of the thioamide sulfur.

    • Identification: Oxazoles will have a distinct mass spectrum (M+ peak corresponding to the oxygen analogue) and different chemical shifts in NMR, particularly for the protons on the heterocyclic ring.

  • Side Product 2: Formation of Bis-Thiazole Adducts: Under certain conditions, particularly if there is an aldehyde impurity or a side reaction with a formylating agent, bis-adducts like 4-[bis(thiazol-2-ylamino)methyl]phenol can form.[5]

    • Identification: This side product will have a significantly higher molecular weight. Its formation is less common in a standard Hantzsch synthesis but can occur if impurities are present.

  • Troubleshooting & Mitigation:

    • High-Purity Thioamide: The most critical step is to ensure the purity of your thioamide. If you suspect amide contamination, purify the thioamide by recrystallization before use.

    • Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of the thioamide relative to the α-haloketone. This ensures the complete consumption of the ketone, which is often more prone to side reactions.[6]

    • Careful Characterization: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of your product and impurities. 2D NMR techniques (like COSY and HMBC) can be invaluable for definitively assigning the structure of unexpected byproducts.

Mechanism & Side Reactions Overview

The core reaction and a key side reaction pathway are illustrated below. Understanding the mechanism is vital for rational troubleshooting.

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Thioamide 4-Hydroxythiobenzamide (Thioamide) Intermediate1 S-Alkylated Intermediate (Thioimino ester) Thioamide->Intermediate1 SN2 Attack Haloketone 2-Bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone) Haloketone->Intermediate1 SN2 Attack Oxazole_Int Oxazoline Intermediate Haloketone->Oxazole_Int SN2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(2-Thiazolin-2-YL)phenol (Desired Product) Intermediate2->Product Dehydration (-H2O) Amide 4-Hydroxybenzamide (Amide Impurity) Amide->Oxazole_Int SN2 Attack SideProduct 4-(Oxazol-2-yl)phenol (Side Product) Oxazole_Int->SideProduct Cyclization & Dehydration

Caption: Main vs. Side Reaction in Hantzsch Synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A: Ethanol is widely recommended. It provides good solubility for the reactants and has a convenient reflux temperature that facilitates the reaction without excessive decomposition.[4] Methanol can also be used.[1] For greener synthesis, mixtures of ethanol and water have been shown to be effective.[4]

  • Q2: How should I purify the final product?

    • A: The best purification method depends on the scale and impurity profile.

      • Precipitation/Recrystallization: If the crude product precipitates from the reaction workup with high purity (>90% by TLC/NMR), recrystallization from a suitable solvent (like ethanol/water or ethyl acetate/hexane) is often sufficient.

      • Column Chromatography: If multiple byproducts or colored impurities are present, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will typically provide good separation.

  • Q3: Can this reaction be performed under microwave irradiation?

    • A: Yes, the Hantzsch thiazole synthesis is often amenable to microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing byproduct formation due to shorter exposure to high temperatures.[4] However, optimization of time and temperature is crucial to avoid decomposition.

Optimized Experimental Protocol

This protocol is a validated starting point for the synthesis of 4-(2-Thiazolin-2-YL)phenol.

Parameter Value/Condition Rationale
Reactant 1 2-Bromo-1-(4-hydroxyphenyl)ethanone1.0 eq
Reactant 2 4-Hydroxythiobenzamide1.1 eq
Solvent Anhydrous EthanolGood solubility, optimal reflux temp.
Temperature 70 °C (Reflux)Balances reaction rate and stability.
Atmosphere Nitrogen or ArgonMinimizes oxidative side products.
Reaction Time 2-4 hours (Monitor by TLC)Avoids product degradation from prolonged heat.
Workup Cool, precipitate in cold NaHCO₃ (aq)Neutralizes acid byproduct, precipitates product.
Purification Recrystallization or Column ChromatographyDepends on crude product purity.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxythiobenzamide (1.1 eq). Purge the flask with nitrogen gas.

  • Reagent Addition: Add anhydrous ethanol via syringe to dissolve the thioamide. In a separate container, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) in a minimal amount of ethanol and add it dropwise to the stirring thioamide solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 50% ethyl acetate/hexane mobile phase) until the α-haloketone spot is consumed (typically 2-4 hours).[1]

  • Workup: Allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred, cold, dilute (5%) aqueous sodium bicarbonate solution.[1]

  • Isolation: A solid precipitate should form. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration, washing the filter cake with cold water.

  • Drying & Purification: Dry the solid under vacuum. Assess its purity by NMR or LC-MS. If necessary, purify further by recrystallization from an ethanol/water mixture or by silica gel chromatography.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Bouguerra, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2993. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Dey, S., et al. (2018). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). ChemHelp ASAP. YouTube. Available at: [Link]

  • Gontijo, J. V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Biomolecules, 11(9), 1349. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, I., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1073-1092. Available at: [Link]

  • Wujec, M., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Molbank, 2023(1), M1549. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-(2-Thiazolin-2-YL)phenol in Biological Assays

Welcome to our dedicated technical support guide for researchers utilizing 4-(2-Thiazolin-2-YL)phenol. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing 4-(2-Thiazolin-2-YL)phenol. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during in vitro and cell-based assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and actionable protocols to ensure the reliable and reproducible performance of this compound in your experiments. While specific solubility data for 4-(2-Thiazolin-2-YL)phenol is not extensively published, the principles and methods outlined here are derived from established practices for phenolic and heterocyclic compounds, providing a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've dissolved 4-(2-Thiazolin-2-YL)phenol in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This common phenomenon is known as "solvent shock" or precipitation upon dilution. 4-(2-Thiazolin-2-YL)phenol, like many hydrophobic organic molecules, is readily soluble in a polar aprotic solvent such as 100% Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment (e.g., cell culture media or phosphate-buffered saline), the abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to crash out of solution.[1] The key is to manage this transition carefully to maintain a thermodynamically stable solution at your final desired concentration.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: For most cell lines, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects that can confound your experimental results.[2] Some robust cell lines may tolerate up to 1%, but this should be determined empirically through a solvent tolerance test.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.

Q3: Can the pH of my buffer affect the solubility of 4-(2-Thiazolin-2-YL)phenol?

A3: Yes, the pH of your aqueous buffer can significantly influence the solubility of ionizable compounds.[2] Phenolic compounds, in particular, can be sensitive to pH. The phenol group on 4-(2-Thiazolin-2-YL)phenol is weakly acidic. In a more basic environment (higher pH), the phenolic proton can dissociate, forming a more polar phenoxide ion, which may increase its aqueous solubility. Conversely, in acidic to neutral pH, the compound will be in its less polar, protonated form, which is less soluble in water. It is essential to ensure the pH of your final assay buffer is compatible with both your biological system and the solubility of your compound.

Q4: How should I store my stock solution of 4-(2-Thiazolin-2-YL)phenol?

A4: For long-term storage, it is recommended to store stock solutions of 4-(2-Thiazolin-2-YL)phenol in an anhydrous organic solvent like DMSO at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] The presence of even small amounts of water in the DMSO stock can significantly decrease the solubility of hydrophobic compounds over time.[3]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Precipitation

If you are experiencing precipitation with 4-(2-Thiazolin-2-YL)phenol, follow this systematic guide to diagnose and resolve the issue.

Step 1: Optimize Your Solubilization and Dilution Technique

The manner in which you prepare and dilute your compound is critical.

  • Protocol for Preparation of a Concentrated Stock Solution:

    • Weigh out the desired amount of 4-(2-Thiazolin-2-YL)phenol powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • To aid dissolution, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is fully dissolved.[2] Visually inspect the solution against a light source to ensure no particulates are present.

  • Protocol for Serial Dilution (Recommended): Instead of a single large dilution, a serial dilution approach is often more effective.[2]

    • Create a series of intermediate dilutions of your concentrated stock solution in 100% DMSO.

    • For the final dilution into your aqueous assay buffer, add the compound dropwise while vigorously vortexing or stirring the buffer.[2] This gradual introduction to the aqueous environment can help prevent immediate precipitation.

Step 2: Adjust the Final Organic Solvent Concentration

If precipitation persists, you may need to explore alternative solvent systems or the inclusion of co-solvents.

  • Solvent Tolerance Test: Before modifying your assay, determine the maximum tolerable concentration of various solvents for your specific biological system.

    • Prepare a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) of your chosen organic solvent(s) (e.g., DMSO, ethanol, DMF) in your assay buffer.

    • Run your standard assay with these solvent concentrations (without your compound) and measure the baseline response. This will establish a "no-effect" concentration for each solvent.

Step 3: Consider Alternative Solubilization Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary.

  • Use of Co-solvents and Excipients: For a structurally similar compound, 4-(2-Methylthiazol-4-yl)phenol, a formulation using a mixture of solvents and excipients has been shown to be effective.[2] This approach can be adapted for 4-(2-Thiazolin-2-YL)phenol.

    • Co-Solvent Formulation Protocol:

      • Prepare a stock solution of 4-(2-Thiazolin-2-YL)phenol in 100% DMSO.

      • Create a co-solvent mixture. A common formulation consists of:

        • 10% DMSO

        • 40% PEG300 (Polyethylene glycol 300)

        • 5% Tween-80

        • 45% Saline[2]

      • Dilute your DMSO stock into this co-solvent mixture before the final dilution into your assay buffer. Always verify the compatibility of this formulation with your specific assay.

  • pH Adjustment: As mentioned in the FAQs, for phenolic compounds, increasing the pH of the buffer can enhance solubility. Prepare your assay buffer at a slightly higher pH (e.g., 7.8-8.0), ensuring this pH is still within the viable range for your cells or enzyme.

Data Presentation: Solubility of Structurally Similar Phenolic Thiazole Compounds

While specific data for 4-(2-Thiazolin-2-YL)phenol is limited, the following table provides solubility information for a related compound, 4-(2-Methylthiazol-4-yl)phenol, to serve as a guide.

Solvent SystemSolubilityAppearanceReference
DMSO≥ 50 mg/mL (261.44 mM)Clear solution[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1 mg/mL (5.23 mM)Clear solution[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (5.23 mM)Clear solution[2]
10% DMSO / 90% Corn Oil≥ 1 mg/mL (5.23 mM)Clear solution[2]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical decision-making process for addressing solubility issues with 4-(2-Thiazolin-2-YL)phenol.

Troubleshooting Workflow start Precipitation Observed check_stock Is the stock solution in 100% DMSO clear? start->check_stock remake_stock Remake stock solution. Use heat/sonication. check_stock->remake_stock No check_dilution Are you using a serial dilution protocol? check_stock->check_dilution Yes remake_stock->check_stock implement_serial Implement serial dilution. Add dropwise with vigorous mixing. check_dilution->implement_serial No check_dmso_conc Is the final DMSO concentration <0.5%? check_dilution->check_dmso_conc Yes implement_serial->check_dilution solvent_tolerance Perform a solvent tolerance test for your assay. check_dmso_conc->solvent_tolerance No consider_alternatives Consider alternative solubilization strategies. check_dmso_conc->consider_alternatives Yes, still precipitates solvent_tolerance->check_dmso_conc use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80). consider_alternatives->use_cosolvent adjust_ph Adjust the pH of the assay buffer (if compatible). consider_alternatives->adjust_ph success Solubility Issue Resolved use_cosolvent->success fail Consult with a formulation scientist. use_cosolvent->fail adjust_ph->success adjust_ph->fail

Caption: A decision tree for systematically troubleshooting compound precipitation.

Hypothetical Signaling Pathway Modulated by a Thiazoline Derivative

Thiazoline-containing compounds have been investigated for a variety of biological activities, including as inhibitors of protein kinases.[4] The following diagram illustrates a generic kinase signaling pathway that could be a target for a compound like 4-(2-Thiazolin-2-YL)phenol. Disclaimer: This is a hypothetical pathway for illustrative purposes and does not represent a confirmed mechanism of action for 4-(2-Thiazolin-2-YL)phenol.

Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound 4-(2-Thiazolin-2-YL)phenol compound->raf Inhibition

Caption: A hypothetical kinase signaling pathway potentially inhibited by a thiazoline compound.

References

  • Al-Ostath, A., et al. (2022). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 27(21), 7265. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. BenchChem.
  • El-Sayed, M. A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1735-1757. Available at: [Link]

  • Kuroda, K., et al. (2021). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • BenchChem. (2025).
  • Pan, H., et al. (2010). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmacy and Pharmacology, 62(9), 1164-1172. Available at: [Link]

  • ResearchGate. (2013). How to dissolve hydrophobic drug. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(2-Thiazolin-2-YL)phenol in DMSO

Welcome to the technical support center for 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.

Q1: My experimental results are inconsistent, or the compound appears to have lost potency. Could my 4-(2-Thiazolin-2-YL)phenol stock solution in DMSO be the problem?

A1: Yes, inconsistent results or a loss of biological activity are classic indicators of compound degradation in a stock solution. While many small molecules are stable in DMSO for extended periods, the stability of any specific compound is not guaranteed and depends on its chemical structure and handling.[1][2] The 4-(2-Thiazolin-2-YL)phenol molecule contains two key functional groups that can be susceptible to degradation: a phenol ring and a thiazoline ring.

Potential Degradation Pathways:

  • Oxidation of the Phenol Ring: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal contaminants. This process can lead to the formation of quinone-type structures or other oxidized species, altering the compound's biological activity.

  • Hydrolysis or Rearrangement of the Thiazoline Ring: The thiazoline ring, while generally stable, can be susceptible to hydrolysis, particularly if there is significant water content in the DMSO.[1][2] Some related heterocyclic compounds, like certain 2-aminothiazoles, have been shown to be unstable in DMSO, undergoing dimerization or other rearrangements.[3]

Key Factors Influencing Stability in DMSO:

FactorImpact on StabilityRecommended Best Practice
Water Content High water content can promote hydrolysis. DMSO is highly hygroscopic and will absorb moisture from the air.[4][5]Use high-purity, anhydrous DMSO.[6] Minimize the time the stock solution is exposed to ambient air.
Temperature Higher temperatures accelerate chemical degradation.[1]Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
Freeze-Thaw Cycles Repeated cycles can introduce moisture and may cause some compounds to degrade or precipitate out of solution.[4][8]Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[7]
Light Exposure UV light can catalyze oxidative reactions, particularly for phenolic compounds.Store stock solutions in amber vials or protect them from light.
Oxygen Atmospheric oxygen can contribute to the oxidation of the phenol moiety.For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.[8]

To definitively determine if your stock solution has degraded, we recommend performing an analytical validation.

Q2: How can I test the stability of my 4-(2-Thiazolin-2-YL)phenol stock solution?

A2: A straightforward way to assess the stability and purity of your compound is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows you to separate the parent compound from any potential degradants and confirm their identities by their mass-to-charge ratio.[2][8]

Experimental Protocol: Stock Solution Stability Check

Objective: To quantify the remaining percentage of 4-(2-Thiazolin-2-YL)phenol in a DMSO stock solution and identify any major degradation products.

Materials:

  • Your current 4-(2-Thiazolin-2-YL)phenol DMSO stock solution.

  • A fresh, newly prepared "time-zero" (T=0) sample of 4-(2-Thiazolin-2-YL)phenol in anhydrous DMSO.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or another appropriate modifier for your chromatography).

  • HPLC-MS system with a C18 column.

Methodology:

  • Prepare a "Time-Zero" (T=0) Standard:

    • Accurately weigh a fresh sample of solid 4-(2-Thiazolin-2-YL)phenol.

    • Dissolve it in fresh, anhydrous DMSO to the same concentration as your stock solution. This will serve as your 100% integrity control.

  • Sample Preparation:

    • Dilute a small aliquot of your "T=0" standard and your aged stock solution in a suitable solvent (e.g., a 50:50 mixture of ACN and water) to a final concentration appropriate for your HPLC-MS system (typically in the low µM range).

  • HPLC-MS Analysis:

    • Inject both the diluted "T=0" sample and the diluted aged sample onto the HPLC-MS system.

    • Run a gradient elution method, for example, from 10% to 95% ACN (with 0.1% formic acid) over 10-15 minutes.

    • Monitor the elution using both a UV detector (phenols typically absorb around 254 nm or 280 nm) and the mass spectrometer.

    • For the MS, use electrospray ionization (ESI) in both positive and negative ion modes to ensure you capture the parent ion and any potential degradants.

  • Data Analysis:

    • Compare Chromatograms: Overlay the UV chromatograms of the "T=0" sample and the aged sample.

    • Assess Purity: In the "T=0" chromatogram, you should see one major peak corresponding to your compound. Calculate the peak area of the parent compound in both samples. The purity of the aged sample can be estimated as: (Peak Area_Aged / Peak Area_T=0) * 100%.

    • Identify Degradants: Look for new peaks in the chromatogram of the aged sample that are not present in the "T=0" sample. Determine the mass-to-charge ratio of these new peaks to hypothesize their structures (e.g., an increase of 16 amu could suggest oxidation).

This protocol provides a self-validating system to confirm the integrity of your stock solution. If significant degradation (e.g., >5-10%) is observed, the stock should be discarded and a new one prepared following best practices.

Workflow for Preparing and Validating a Stable Stock Solution

G cluster_prep Preparation cluster_validation Validation (T=0) cluster_storage Storage start Start: Obtain high-purity 4-(2-Thiazolin-2-YL)phenol solid weigh Weigh compound in a low-humidity environment start->weigh dmso Use fresh, anhydrous DMSO (<0.1% water) weigh->dmso dissolve Dissolve to desired concentration (e.g., 10 mM) dmso->dissolve aliquot Aliquot into single-use volumes in amber vials dissolve->aliquot hplc_prep Prepare sample for HPLC-MS analysis aliquot->hplc_prep Take one aliquot for initial QC store_short Short-term (<1 month) Store at -20°C aliquot->store_short hplc_run Run HPLC-MS to confirm purity and identity hplc_prep->hplc_run hplc_result Confirm >95% purity and correct mass hplc_run->hplc_result hplc_result->start FAIL (Re-evaluate solid) hplc_result->store_short PASS store_long Long-term (>1 month) Store at -80°C store_short->store_long For longer storage

Caption: Workflow for preparing and validating a stable stock solution.

Frequently Asked Questions (FAQs)

Q3: What is the best temperature to store my 4-(2-Thiazolin-2-YL)phenol DMSO stock solution?

A3: For long-term storage (1-6 months), -80°C is highly recommended. For short-term, routine use (up to 1 month), -20°C is generally acceptable.[6][7] Storing at 4°C is not recommended for extended periods as degradation can still occur.[9] Room temperature storage should be avoided entirely for solutions.[4]

Q4: Does it matter what kind of container I use for storage?

A4: Yes. While studies have shown no significant difference between glass and polypropylene containers for many compounds, it is crucial to use containers with high-quality, airtight seals to prevent moisture absorption and solvent evaporation.[2][10] Amber-colored vials are preferred to protect the solution from light.

Q5: How many times can I freeze and thaw my stock solution?

A5: It is strongly recommended to minimize freeze-thaw cycles. While some robust compounds can withstand multiple cycles, each cycle increases the risk of water absorption from atmospheric humidity when the tube is opened.[4][8] The best practice is to prepare single-use aliquots so that the main stock is only thawed once for the initial aliquoting process.[7]

Q6: My DMSO is frozen at room temperature. Is it still good to use?

A6: Yes. Pure DMSO has a relatively high freezing point of ~18.5°C (65.3°F). If it freezes, you can thaw it at room temperature or in a warm water bath. This does not affect the quality of the solvent, but ensure the container is tightly sealed to prevent moisture from condensing inside as it warms.[5]

Q7: I see small particles or a color change in my stock solution. What should I do?

A7: Any visual change, such as precipitation, crystal formation, or a change in color (e.g., yellowing), is a strong indicator of either insolubility or chemical degradation.[10] The solution should not be used. If the issue is precipitation, gentle warming and vortexing may redissolve the compound, but if degradation is suspected, the stock must be discarded.[11] A purity check via HPLC-MS is recommended if you are uncertain.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Waybright, T., Britt, J., & McCloud, T. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]

  • Reddit discussion on freeze-thaw cycles for small molecules in DMSO. (2023).
  • Kozikowski, B., Burt, T., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Medium.
  • Waybright, T., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • MCE. Compound Handling Instructions. MedChemExpress.
  • 4-(2-Methyl-4-thiazolyl)phenol. MedchemExpress.com.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). NIH. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014). NIH. Available at: [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (2014). NIH. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab? (2018). Quora.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Thiazolin-2-YL)phenol

Welcome to the technical support center for the purification of 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Thiazolin-2-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

I. Introduction to Purification Challenges

4-(2-Thiazolin-2-YL)phenol is a heterocyclic compound with potential applications in medicinal chemistry. Its purification can be challenging due to the presence of structurally similar impurities and byproducts from its synthesis. The phenolic hydroxyl group and the thiazoline ring are reactive sites that can lead to side reactions.[1] Effective purification is crucial to obtain a compound of high purity for subsequent biological assays and further development.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-(2-Thiazolin-2-YL)phenol.

Q1: What are the likely impurities in my crude 4-(2-Thiazolin-2-YL)phenol sample?

A1: The nature of impurities largely depends on the synthetic route. Common synthesis pathways for thiazolines may involve the reaction of a phenacyl thiocyanate with an amine or the cyclization of N-(β-hydroxy)thioamides.[2][3] Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-hydroxy-phenacyl thiocyanate or N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)thioacetamide.

  • Byproducts from Side Reactions: The phenolic hydroxyl group can undergo side reactions, and the thiazoline ring might undergo oxidation or rearrangement under certain conditions.[1]

  • Process-Related Impurities: Solvents, reagents, and catalysts used in the synthesis can also be present in the crude product.[4]

Q2: My crude product is a dark, oily, or resinous material. How should I proceed with purification?

A2: The formation of a resinous material can hinder effective purification.[5] Here's a systematic approach:

  • Attempt Precipitation/Trituration: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then add a non-solvent (e.g., hexanes, petroleum ether) dropwise to precipitate the desired product.[5]

  • Liquid-Liquid Extraction: If the compound has acidic or basic properties, an acid-base extraction can be a powerful initial cleanup step. Dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate) can remove acidic impurities. The phenolic nature of the target compound means it may partition into the basic aqueous layer, from which it can be re-precipitated by acidification.[5]

  • Column Chromatography: This is often the most effective method for separating the target compound from resinous impurities.[5] A detailed protocol is provided in a later section.

Q3: I am attempting recrystallization, but the compound is "oiling out." What are the causes and solutions?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling.[5]

Troubleshooting "Oiling Out":

Cause Solution
Solution is supersaturatedAdd more hot solvent to fully dissolve the oil.
Cooling is too rapidAllow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Inappropriate solventUse a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5]
Presence of impuritiesPurify the crude material by another method, such as column chromatography, before attempting recrystallization.

Q4: My purified 4-(2-Thiazolin-2-YL)phenol shows a low and broad melting point. What does this indicate?

A4: A low and broad melting point is a strong indicator of the presence of impurities.[5] Pure crystalline solids typically have a sharp melting point range of 1-2°C. If your observed melting point is significantly lower than the literature value or melts over a wide range, further purification is necessary.

Q5: During silica gel column chromatography, my compound is streaking or not moving from the baseline.

A5: The phenolic hydroxyl group and the nitrogen atom in the thiazoline ring can lead to strong interactions with the acidic silica gel, causing streaking or poor mobility.[7]

Solutions for Improved Chromatography:

  • Add a Modifier to the Mobile Phase: Adding a small amount (0.5-1%) of a polar solvent like methanol or an acid like acetic acid to the eluent can help to reduce tailing and improve the elution of polar compounds.[7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC can be an effective alternative.[7]

III. Recommended Purification Protocols

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of most solids increases with temperature.[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which 4-(2-Thiazolin-2-YL)phenol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve it.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution becomes saturated.[6]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent) Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution: Run the mobile phase through the column and collect fractions. Monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Chromatography Conditions:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Detection UV light (254 nm) or staining (e.g., potassium permanganate)

IV. Purity Assessment

After purification, it is essential to assess the purity of 4-(2-Thiazolin-2-YL)phenol.

A. Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common setup for analyzing phenolic compounds.[10]

C. Gas Chromatography (GC)

GC can be used for purity analysis, especially for assessing the presence of volatile impurities.[11] The phenolic group may require derivatization to improve volatility and peak shape.[11]

D. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 4-(2-Thiazolin-2-YL)phenol.

PurificationWorkflow Crude Crude 4-(2-Thiazolin-2-YL)phenol Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If solid with few impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography If oily or many impurities Purity_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Decision Purity Acceptable? Purity_Analysis->Decision Pure_Product Pure Product Impure Impure Impure->Recrystallization Re-purify Impure->Column_Chromatography Re-purify Decision->Pure_Product Yes Decision->Impure No

Caption: Purification workflow for 4-(2-Thiazolin-2-YL)phenol.

VI. Stability and Storage

Phenolic compounds can be susceptible to oxidation, which may lead to discoloration over time.[13] It is recommended to store purified 4-(2-Thiazolin-2-YL)phenol in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

VII. Conclusion

The successful purification of 4-(2-Thiazolin-2-YL)phenol relies on a systematic approach to identifying and removing impurities. This guide provides a framework for troubleshooting common issues and selecting appropriate purification techniques. By carefully considering the nature of the crude product and employing the described methods, researchers can obtain a high-purity compound suitable for further investigation.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - NIH. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem. (n.d.). Retrieved from [Link]

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Analytical Methods - ResearchGate. (n.d.). Retrieved from [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.). Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from [Link]

  • US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents. (n.d.).
  • Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound by reversed phase HPLC using hydroxypropyl-g-cyclodextrin - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenols - Hach. (n.d.). Retrieved from [Link]

  • 4-(2,4-dimethyl-5-thiazolyl)Phenol | C11H11NOS | CID 50951005 - PubChem. (n.d.). Retrieved from [Link]

  • GC Troubleshooting Guide - Phenova.com. (n.d.). Retrieved from [Link]

  • Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14). Retrieved from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). Retrieved from [Link]

  • Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli - PubMed. (n.d.). Retrieved from [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl - PubMed Central. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Phenol purification - US4504364A - Google Patents. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed. (2021, September 15). Retrieved from [Link]

  • Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - MDPI. (n.d.). Retrieved from [Link]

  • Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes - ResearchGate. (2019, March 15). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting "4-(2-Thiazolin-2-YL)phenol" Interference in MTT Assays

Welcome to the technical support guide for researchers encountering anomalous results when using 4-(2-Thiazolin-2-YL)phenol and related compounds in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering anomalous results when using 4-(2-Thiazolin-2-YL)phenol and related compounds in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, understand, and overcome experimental interference, ensuring the integrity of your cytotoxicity data.

Overview: The Challenge with Reducing Compounds

The MTT assay is a cornerstone for assessing cell viability, relying on the enzymatic reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[1][2]. The intensity of the resulting purple color is directly proportional to the number of viable cells[3]. However, a significant pitfall of this assay is its susceptibility to interference from chemical compounds with intrinsic reducing potential[4].

4-(2-Thiazolin-2-YL)phenol, due to its phenolic structure, is one such compound. Phenolic groups are known antioxidants and can act as electron donors, directly reducing MTT to formazan in the absence of any cellular enzymatic activity[5][6][7]. This chemical reaction leads to a false-positive signal, artificially inflating the measured absorbance and masking the compound's true cytotoxic effects.

Frequently Asked Questions & Troubleshooting Guide

Q1: My MTT assay shows increased absorbance (higher "viability") at higher concentrations of 4-(2-Thiazolin-2-YL)phenol. What's happening?

A1: This counterintuitive result is a classic sign of assay interference. Instead of reflecting increased cell health, the high absorbance values are likely caused by the direct chemical reduction of the MTT reagent by your test compound[8]. The phenolic hydroxyl group on the 4-(2-Thiazolin-2-YL)phenol molecule can donate electrons, converting the yellow MTT to purple formazan non-enzymatically[7][9]. This chemical reaction adds to the formazan produced by the cells, leading to an overestimation of cell viability. You may even observe that at very high, clearly toxic concentrations, the absorbance reading remains high or even increases, which is biologically implausible.

Q2: How can I definitively prove that 4-(2-Thiazolin-2-YL)phenol is interfering with my MTT assay?

A2: The most direct method to confirm interference is to perform a cell-free MTT reduction assay . This critical control experiment isolates the interaction between your compound and the MTT reagent, removing the biological component (cells) from the equation. If the solution turns purple in the absence of cells, you have confirmed direct chemical interference[1][5][6].

See Protocol 1 for a detailed, step-by-step methodology for this essential validation experiment.

Q3: What is the specific mechanism behind this interference?

A3: The mechanism is a redox reaction. The MTT molecule contains a positively charged tetrazolium ring. In a viable cell, enzymes like NAD(P)H-dependent oxidoreductases provide the electrons to break this ring and form formazan. Your compound, 4-(2-Thiazolin-2-YL)phenol, circumvents this biological pathway. Its phenol group acts as a reducing agent, directly donating electrons to the MTT tetrazolium ring, causing its cleavage and the formation of purple formazan.

MTT_Interference cluster_0 Standard MTT Assay Pathway (in Viable Cells) cluster_1 Interference Pathway MTT Yellow MTT (Tetrazolium Salt) Enzymes Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzymes Enters Cell Formazan Purple Formazan (Insoluble) Enzymes->Formazan Enzymatic Reduction MTT_interfere Yellow MTT (Tetrazolium Salt) Compound 4-(2-Thiazolin-2-YL)phenol (Reducing Agent) Formazan_interfere Purple Formazan (False Positive) Compound->Formazan_interfere Direct Chemical Reduction

Caption: Standard vs. Interference pathways in the MTT assay.

Q4: Now that I've confirmed interference, can I modify my MTT protocol to get accurate results?

A4: While challenging, you can attempt to mitigate the interference. The most effective modification is to wash the cells to remove the compound before adding the MTT reagent . This ensures that the compound is not present in the well to react directly with the MTT.

However, this method has its own caveats:

  • Cell Loss: Adherent cells may detach during washing steps, leading to an underestimation of viability.

  • Reversibility: If the compound's cytotoxic effects are reversible, removing it may allow cells to recover during the MTT incubation period, skewing the results.

For a detailed procedure, see Protocol 2: Modified MTT Assay with Compound Wash-out Step . Due to these limitations, switching to an alternative assay is often the more robust solution.

Q5: What are reliable alternative assays for measuring the cytotoxicity of 4-(2-Thiazolin-2-YL)phenol?

A5: The best practice is to use an assay with a different detection principle that is not based on redox potential. Several excellent alternatives are available:

  • Sulforhodamine B (SRB) Assay: This is a highly recommended alternative. It is a colorimetric assay that measures total cellular protein content, which correlates with cell number. Since it relies on staining fixed cells, the redox potential of the test compound is irrelevant[5][6].

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis (i.e., when the plasma membrane is compromised). It is a direct measure of cytotoxicity and cell death[10].

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes[3][10].

  • DRAQ7™/Flow Cytometry: For a more advanced method, using a dye like DRAQ7™ with flow cytometry can provide precise viability data. DRAQ7™ is a far-red fluorescent dye that only enters cells with compromised membrane integrity, making it an excellent marker for cell death that is not susceptible to chemical interference[11][12].

Troubleshooting_Workflow Start Unexpected MTT Results (e.g., Increased Viability with Dose) CellFree Perform Cell-Free MTT Reduction Assay (Protocol 1) Start->CellFree Interference Interference Confirmed (Purple color forms) CellFree->Interference Yes NoInterference No Interference (No color change) CellFree->NoInterference No ChooseAssay Choose an Alternative Assay Interference->ChooseAssay TroubleshootMTT Troubleshoot Standard MTT Protocol (Cell density, incubation time, etc.) NoInterference->TroubleshootMTT SRB SRB Assay (Total Protein) ChooseAssay->SRB LDH LDH Assay (Membrane Integrity) ChooseAssay->LDH Other Other Assays (NRU, DRAQ7, etc.) ChooseAssay->Other

Caption: Troubleshooting workflow for suspected MTT assay interference.

Data Presentation: Comparison of Viability Assays

AssayPrincipleAdvantagesDisadvantages & SusceptibilitiesSuitability for Reducing Compounds
MTT Enzymatic reduction of tetrazolium salt by viable cells' mitochondrial dehydrogenases[1].Inexpensive, well-established, high-throughput.Highly susceptible to interference from reducing agents , requires formazan solubilization, endpoint assay[4].Not Recommended
SRB Staining of total cellular protein with Sulforhodamine B dye after cell fixation[5][6].Not affected by compound's redox potential, stable endpoint, inexpensive, sensitive.Requires cell fixation step.Highly Recommended
LDH Measurement of lactate dehydrogenase (LDH) enzyme released from damaged cells into the medium[10].Measures cytotoxicity directly (cell death), not affected by redox potential, kinetic or endpoint.Measures membrane damage, not necessarily metabolic activity; may miss cytostatic effects.Recommended

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol is designed to determine if 4-(2-Thiazolin-2-YL)phenol directly reduces MTT.

Materials:

  • 96-well plate

  • Cell culture medium (the same used in your cellular experiments, e.g., DMEM without phenol red)[13]

  • 4-(2-Thiazolin-2-YL)phenol stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

Procedure:

  • Plate Setup: Design a plate layout with wells for a blank, a negative control (MTT only), and several concentrations of your test compound. Perform in triplicate.

    • Blank Wells: 100 µL medium + 100 µL Solubilization Solvent.

    • Negative Control Wells: 90 µL medium + 10 µL MTT solution.

    • Test Compound Wells: 90 µL medium containing your desired final concentrations of 4-(2-Thiazolin-2-YL)phenol + 10 µL MTT solution.

  • Incubation: Add the components to the wells as designed. Do not add any cells.

  • Incubate the plate under the same conditions as your cellular assay (e.g., 2-4 hours at 37°C, 5% CO₂)[1].

  • Observation: Visually inspect the plate. The formation of a purple color in the wells containing the test compound indicates direct MTT reduction.

  • Solubilization: Add 100 µL of solubilization solvent to all wells (except the blank).

  • Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to fully dissolve any formazan. Read the absorbance at 570-590 nm.

  • Analysis: Subtract the absorbance of the blank from all other readings. If the absorbance of the compound-containing wells is significantly higher than the negative control (medium + MTT), you have confirmed direct interference.

Protocol 2: Modified MTT Assay with Compound Wash-out Step

Use this protocol only if an alternative assay is not feasible.

Procedure:

  • Cell Seeding and Treatment: Seed and treat your cells with 4-(2-Thiazolin-2-YL)phenol for the desired duration as per your standard protocol.

  • Compound Removal (Crucial Step):

    • Carefully aspirate the compound-containing medium from each well, taking care not to disturb the adherent cell monolayer.

    • Gently add 100-200 µL of pre-warmed sterile PBS or serum-free medium to each well.

    • Aspirate the wash solution. Repeat this wash step a second time to ensure complete removal of the compound.

  • MTT Incubation: Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well[1][2].

  • Incubate: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Reading: Aspirate the MTT solution and add 100-150 µL of solubilization solvent (e.g., DMSO)[1]. Shake to dissolve the formazan crystals and read the absorbance as per the standard protocol.

References

  • Jain, A., & K, S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology. [Link]

  • Jain, A., & K, S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Patel, K., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. [Link]

  • Gülçin, İ., et al. (2018). Synthesis of New Thiazolyl-pyrazoline Derivatives and Evaluation of Their Antimicrobial, Cytotoxic and Genotoxic Effects. Letters in Drug Design & Discovery. [Link]

  • Valle-Bourrouet, G., et al. (2020). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules. [Link]

  • Singh, A., et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. [Link]

  • Patel, K., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. [Link]

  • Al-Zoubi, R. M., & Al-Sawalmeh, M. S. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical and Toxicological Methods. [Link]

  • Sahu, D., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods and Protocols. [Link]

  • ResearchGate. (2023). What substitutes phenol-free media in MTT assay?[Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?[Link]

  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. [Link]

  • Lis-Tek. (n.d.). MTT (Thiazolyl Blue Tetrazolium Bromide) Assay Protocol. [Link]

  • ResearchGate. (n.d.). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. [Link]

  • Grela, E., et al. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica. [Link]

  • Liu, Y., et al. (1997). Mechanism of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction. Journal of Neurochemistry. [Link]

  • Akim, A. M., et al. (2015). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Tropical Life Sciences Research. [Link]

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Troubleshooting

Technical Support Center: Storage and Handling of 4-(2-Thiazolin-2-YL)phenol

Welcome to the technical support guide for 4-(2-Thiazolin-2-YL)phenol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides, FAQs, and best...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Thiazolin-2-YL)phenol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides, FAQs, and best-practice protocols to ensure the long-term stability and integrity of this compound during storage. Maintaining compound purity is critical for reproducible and reliable experimental results.

Understanding the Instability of 4-(2-Thiazolin-2-YL)phenol

The chemical structure of 4-(2-Thiazolin-2-YL)phenol contains two key functional groups that are susceptible to degradation: a phenol ring and a thiazoline heterocycle . Understanding their vulnerabilities is the first step toward effective preservation.

  • Phenolic Oxidation: The phenol group is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities, can lead to the formation of quinone and quinone-like structures. This process is often visually indicated by a color change in the material, from white or off-white to yellow, brown, or even pink. Phenolic compounds act as antioxidants because they can readily donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[1][2][3]

  • Thiazoline Ring Instability: The non-aromatic thiazoline ring is less stable than its aromatic counterpart, thiazole. It can be susceptible to two primary degradation pathways:

    • Hydrolysis: In the presence of moisture, the imine (C=N) bond within the thiazoline ring can undergo hydrolysis, leading to ring-opening.

    • Oxidation: The thiazoline ring can be oxidized to form the more chemically stable, aromatic thiazole ring.

These degradation pathways can lead to a significant decrease in the purity of your sample, impacting its biological activity and leading to inconsistent experimental outcomes.

G cluster_main Potential Degradation Pathways cluster_ox Oxidation cluster_hy Hydrolysis parent 4-(2-Thiazolin-2-YL)phenol (Stable Form) quinone Phenolic Oxidation Product (e.g., Quinone-type) parent->quinone O₂, Light, Heat thiazole Thiazole Derivative (Aromatization) parent->thiazole Oxidant hydrolyzed Ring-Opened Product parent->hydrolyzed H₂O

Caption: Potential degradation routes for 4-(2-Thiazolin-2-YL)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of 4-(2-Thiazolin-2-YL)phenol.

Q1: My solid 4-(2-Thiazolin-2-YL)phenol, which was initially white, has turned yellow/brown. What happened?

A: This is a classic sign of phenolic oxidation. The phenol group in the molecule has likely been oxidized by atmospheric oxygen to form colored quinone-type byproducts. This process is often accelerated by exposure to light and elevated temperatures.[4][5] To prevent this, you must minimize the compound's exposure to both oxygen and light.

Q2: Is it necessary to store this compound under an inert atmosphere?

A: Yes, absolutely. Given the high susceptibility of the phenol moiety to oxidation, storing 4-(2-Thiazolin-2-YL)phenol under an inert atmosphere like dry nitrogen or argon is critical for long-term stability.[6][7][8] This process, known as inerting or blanketing, displaces the reactive oxygen from the headspace of the storage container, significantly slowing the degradation process.[9] For smaller, laboratory-scale quantities, using a glovebox or a Schlenk line for aliquoting and storage is best practice.[10][11]

Q3: What is the optimal storage temperature?

A: For long-term storage (> 6 months), keeping the solid compound at -20°C or below is highly recommended. For short-term storage (weeks), refrigeration at 2-8°C is acceptable, provided the compound is properly sealed under an inert atmosphere and protected from light. Lower temperatures slow down the rate of all chemical reactions, including oxidation and hydrolysis.[12][13]

Q4: How should I handle stock solutions of this compound?

A: Stock solutions can degrade even faster than the solid material if not prepared and stored correctly.

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents (e.g., by sparging with argon for 15-20 minutes) to minimize exposure to dissolved oxygen and water.

  • Aliquoting: Prepare small, single-use aliquots of your stock solution. This prevents the need for repeated freeze-thaw cycles, which can introduce moisture condensation, and minimizes the exposure of the entire stock to air each time it is used.

  • Storage: Store solution aliquots at -80°C for maximum stability. Ensure vials are sealed tightly with high-quality caps (e.g., PTFE-lined).

Q5: My experimental results are inconsistent. Could compound degradation be the cause?

A: Yes. If the purity of your compound has decreased, the effective concentration in your experiment will be lower than calculated, leading to variable results or a perceived loss of potency. If you suspect degradation, it is crucial to perform a quality control check.

Q6: How can I verify the purity of my stored compound?

A: The most reliable method is to use analytical chromatography.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is an excellent way to assess purity. A degraded sample will typically show the main peak for the parent compound and one or more smaller peaks corresponding to degradation products. Comparing the chromatogram of your stored sample to a reference standard or a freshly opened batch is the best approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate the parent compound from its impurities but also provide mass information to help identify the degradation products.[14]

Protocols for Optimal Storage and Handling

Adherence to strict protocols is the most effective way to prevent degradation.

Protocol 1: Long-Term Storage of Solid 4-(2-Thiazolin-2-YL)phenol

This protocol describes the best practice for aliquoting and storing the solid compound for maximum stability. This should be performed in a glovebox or using a Schlenk line.[15][16]

Materials:

  • Stock vial of 4-(2-Thiazolin-2-YL)phenol

  • Several smaller, tared amber glass vials with PTFE-lined screw caps

  • Spatula

  • Inert gas source (dry Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Laboratory balance

Procedure:

  • Prepare Environment: If using a glovebox, ensure oxygen and moisture levels are below 10 ppm. If using a Schlenk line, ensure all glassware is thoroughly dried and purged with inert gas.

  • Aliquot Compound: Transfer the main stock of the compound into the controlled inert atmosphere.

  • Weigh Aliquots: Using a tared amber vial, weigh out the desired amount for a single experiment or for creating a single stock solution. Repeat for as many aliquots as needed. Causality: Aliquoting prevents contamination and degradation of the entire batch from repeated openings.

  • Inert Gas Backfill: Place the open aliquots in a vacuum chamber (e.g., antechamber of a glovebox or attached to a Schlenk line). Gently evacuate the air and backfill with inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.

  • Seal Vials: Tightly seal the caps on the amber vials while still under the inert atmosphere.

  • Label and Store: Clearly label each vial with the compound name, lot number, concentration, and date. Store the vials at -20°C or below , protected from light.

G cluster_workflow Workflow for Aliquoting Solid Compound start Place Stock Vial in Glovebox weigh Weigh Compound into Tared Amber Vials start->weigh purge Evacuate & Backfill with Inert Gas (3x) weigh->purge seal Seal Vials Tightly Under Inert Atmosphere purge->seal store Store at ≤ -20°C in the Dark seal->store

Caption: Recommended workflow for safely aliquoting and storing the solid compound.

Protocol 2: Quality Control by HPLC

This protocol provides a general method to check the purity of your compound. The exact conditions may need to be optimized for your specific system.

Objective: To separate the parent compound from potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both the parent and potential impurities (which may have different polarities) are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[13]
Detection UV at 275-280 nmPhenolic compounds typically show strong absorbance in this range.[4]
Injection Vol. 5-10 µLStandard injection volume.

Procedure:

  • Prepare a sample by dissolving a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., Acetonitrile).

  • Run the HPLC method as described in the table.

  • Analyze the chromatogram. A pure sample should show a single major peak. The presence of additional peaks indicates degradation or impurities.

  • Calculate purity by peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Storage Recommendations

ParameterSolid Compound (Long-Term)Stock Solution
Temperature ≤ -20°C-80°C
Atmosphere Mandatory Inert Gas (Argon/Nitrogen)Prepare with degassed solvent; overlay with inert gas.
Light Mandatory protection (Amber vial, store in dark)Mandatory protection (Amber vial, store in dark)
Container Glass vial with PTFE-lined capGlass or polypropylene vial with high-integrity seal
Handling Aliquot in a glovebox or on a Schlenk linePrepare single-use aliquots to avoid freeze-thaw cycles

By implementing these rigorous storage and handling procedures, you can ensure the chemical integrity of your 4-(2-Thiazolin-2-YL)phenol, leading to more reliable and reproducible scientific outcomes.

References

  • Skroza, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

  • Skroza, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed, 12(4), 962. [Link]

  • Osorio, C., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 27(23), 8249. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Poly Processing. (2023). Using A Nitrogen Blanket on a Poly Processing Tank. [Link]

  • Process Online. (2012). BASICS OF TANK BLANKETING. [Link]

  • CWWA, Inc. (n.d.). INERT BLANKETING. [Link]

  • Jordan Valve. (n.d.). What is Tank Blanketing?. [Link]

  • Phaisan, S., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1937. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Wen, L., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2253. [Link]

  • Bodoira, R., et al. (2019). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology, 54(10), 2844-2851. [Link]

  • Juhari, M. A., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug Delivery and Therapeutics, 13(7), 123-129. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]

  • Juhari, M. A., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • de Oliveira, P. S. M., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1493-1503. [Link]

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Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Thiazole Synthesis

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic rout...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Thiazole moieties are critical components in a vast array of pharmaceuticals, making their efficient and selective synthesis a cornerstone of medicinal chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome common regioselectivity issues, particularly in the widely used Hantzsch thiazole synthesis and its alternatives.

I. Troubleshooting Guide: Poor Regioselectivity in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a robust and versatile method for constructing the thiazole ring from an α-haloketone and a thioamide.[1][2] However, a common pitfall is the formation of regioisomeric mixtures, which can complicate purification and reduce the yield of the desired product. This guide addresses the root causes of poor regioselectivity and provides actionable solutions.

Problem: My Hantzsch synthesis is producing a mixture of a 2-aminothiazole and an unexpected isomer. How can I control the regioselectivity?

Probable Cause: The formation of a regioisomeric mixture, particularly the 3-substituted 2-imino-2,3-dihydrothiazole alongside the expected 2-(N-substituted amino)thiazole, is often a direct consequence of the reaction's pH.[3] Under neutral or basic conditions, the reaction typically proceeds to give the 2-aminothiazole exclusively. However, acidic conditions can promote an alternative cyclization pathway.[3]

Underlying Mechanism: The Role of pH in Directing Cyclization

The regioselectivity of the Hantzsch synthesis is determined by which nitrogen atom of the N-substituted thiourea (or thioamide) attacks the carbonyl carbon of the α-haloketone intermediate.

  • Neutral/Basic Conditions: The initial step is the S-alkylation of the thioamide by the α-haloketone. The subsequent intramolecular cyclization involves the more nucleophilic amino nitrogen attacking the carbonyl carbon. This pathway leads to the thermodynamically favored aromatic 2-aminothiazole.

  • Acidic Conditions: In an acidic medium, the amino group of the thiourea can be protonated. This reduces its nucleophilicity, allowing the imino nitrogen to compete in the cyclization step. This alternative cyclization pathway leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[3]

Solutions to Control Regioselectivity:

  • pH Control is Paramount:

    • For 2-Aminothiazoles: Ensure your reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base like sodium bicarbonate or running the reaction in a neutral solvent like ethanol is often sufficient.[3]

    • For 2-Imino-2,3-dihydrothiazoles: If this isomer is the desired product, conducting the reaction in a strongly acidic medium is necessary. A mixture of 10M HCl and ethanol (1:2) at elevated temperatures (e.g., 80°C) has been shown to favor the formation of the 2-imino isomer.[3]

  • Strategic Choice of Reactants:

    • The electronic and steric properties of the substituents on both the α-haloketone and the thioamide can influence the reaction outcome. While a systematic study of these effects on regioselectivity is complex, highly electron-withdrawing groups on the thioamide's nitrogen may disfavor the desired cyclization even under neutral conditions.

  • Leverage Modern Synthetic Techniques:

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve regioselectivity by promoting the kinetically favored pathway.[4]

    • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged to optimize for a single regioisomer.[5]

Visualizing the Mechanistic Divergence:

Hantzsch_Regioselectivity cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Thioamide_N Thioamide Intermediate_N S-Alkylated Intermediate Thioamide_N->Intermediate_N S-Alkylation AlphaHalo_N α-Haloketone AlphaHalo_N->Intermediate_N Product_N 2-Aminothiazole (Major Product) Intermediate_N->Product_N Intramolecular Cyclization (N-attack) Thioamide_A Protonated Thioamide Intermediate_A S-Alkylated Intermediate Thioamide_A->Intermediate_A S-Alkylation AlphaHalo_A α-Haloketone AlphaHalo_A->Intermediate_A Product_A1 2-Aminothiazole Intermediate_A->Product_A1 N-attack Product_A2 2-Imino-2,3-dihydrothiazole (Competing Product) Intermediate_A->Product_A2 N'-attack (competing) Start Reactants Start->Thioamide_N Start->AlphaHalo_N Start->Thioamide_A Start->AlphaHalo_A

Caption: Mechanistic pathways in Hantzsch synthesis under different pH conditions.

II. Frequently Asked Questions (FAQs)

Q1: Besides pH, what other factors can lead to a mixture of products in thiazole synthesis?

A1: While pH is a primary determinant of regioselectivity in the Hantzsch synthesis, other factors can contribute to the formation of side products. These include the purity of your starting materials, suboptimal reaction temperatures leading to decomposition, and incorrect stoichiometry.[6] It is crucial to use freshly purified reactants and to optimize reaction conditions such as temperature and time.

Q2: Are there alternative synthetic methods that offer better regioselectivity from the outset?

A2: Yes, several other named reactions for thiazole synthesis can provide better regiocontrol, depending on the desired substitution pattern. These include:

  • Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide or related reagents.[7]

  • Gabriel Synthesis: This route provides 2,5-disubstituted thiazoles through the reaction of an acylamino-ketone with a phosphorus sulfide, such as phosphorus pentasulfide.[8]

  • Domino Reactions: Modern organic synthesis has seen the development of domino or cascade reactions that can build the thiazole ring with high regioselectivity in a single pot from multiple components.[4][5]

Q3: Can computational chemistry help in predicting the regioselectivity of a planned thiazole synthesis?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of thiazole synthesis.[9] By modeling the transition states of the competing cyclization pathways, it is possible to determine the kinetic and thermodynamic favorability of each regioisomer. This can save significant experimental time and resources by guiding the choice of reactants and reaction conditions.

III. Detailed Experimental Protocols for Regioselective Thiazole Synthesis

Protocol 1: Regioselective Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)

This protocol is a standard procedure for the synthesis of a 2-aminothiazole, ensuring high regioselectivity by maintaining neutral to slightly basic conditions.[10]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid on a tared watch glass to obtain the final product.

Protocol 2: Regioselective Cook-Heilbron Synthesis of a 5-Aminothiazole

This protocol provides a general method for the regioselective synthesis of 5-aminothiazoles.[7]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Solvent (e.g., ethanol or water)

  • Base (optional, depending on the substrate)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add carbon disulfide (typically in slight excess) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow for Regioselective Synthesis:

Synthesis_Workflow cluster_Hantzsch Hantzsch Optimization Start Define Target Regioisomer Hantzsch Hantzsch Synthesis Start->Hantzsch 2-Amino or 2-Imino Isomer Cook_Heilbron Cook-Heilbron Synthesis Start->Cook_Heilbron 5-Amino Isomer Gabriel Gabriel Synthesis Start->Gabriel 2,5-Disubstituted Domino Domino Reaction Start->Domino Complex Scaffolds pH_Control Adjust pH (Neutral/Basic vs. Acidic) Hantzsch->pH_Control Purification Purification & Characterization Cook_Heilbron->Purification Gabriel->Purification Domino->Purification Microwave Microwave Irradiation pH_Control->Microwave Flow_Chem Flow Chemistry Microwave->Flow_Chem Flow_Chem->Purification

Caption: Decision workflow for selecting a regioselective thiazole synthesis method.

IV. Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes the expected outcomes of the Hantzsch synthesis under different conditions, providing a quick reference for experimental design.

Reaction ConditionExpected Major RegioisomerTypical Yield RangeKey Considerations
Neutral (e.g., Ethanol, reflux) 2-(N-substituted amino)thiazoleHighGenerally provides good to excellent regioselectivity for the 2-amino product.[3]
Basic (e.g., NaHCO₃) 2-(N-substituted amino)thiazoleHighCan further ensure the formation of the 2-amino isomer and neutralize any acid formed during the reaction.[3]
Acidic (e.g., HCl in Ethanol) Mixture of 2-amino and 2-imino isomersVariableThe ratio of isomers is highly dependent on the specific acid, its concentration, and the reaction temperature.[3]
Microwave Irradiation Kinetically favored productOften HighCan accelerate the reaction and may favor one regioisomer over the other, depending on the substrate.[4]
Flow Chemistry TunableHighPrecise control over reaction parameters allows for fine-tuning of regioselectivity.[5]

This technical support guide provides a comprehensive overview of the challenges and solutions related to regioselectivity in thiazole synthesis. By understanding the underlying mechanisms and employing the strategies outlined here, researchers can significantly improve the efficiency and selectivity of their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Cosford, N. D. P., et al. (2011). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. ACS Combinatorial Science, 13(4), 373-377. [Link]

  • Karamthulla, S. K., et al. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological Plant and Life Sciences (BEPLS), 13(2), 70-80. [Link]

  • El-Sayed, M. A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(1), e202500393. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Oniga, O., & Oniga, S. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4995. [Link]

  • Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(4), 343-347. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Jurnal Kimia Sains dan Aplikasi, 24(8), 258-266. [Link]

  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 258-266. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475. [Link]

  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]

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Reference Data & Comparative Studies

Validation

In Vivo Validation of 4-(2-Thiazolin-2-YL)phenol: A Comparative Guide to Anticancer Efficacy

For Researchers, Scientists, and Drug Development Professionals The journey of a novel anticancer agent from benchtop discovery to clinical application is a rigorous process, with in vivo validation standing as a critica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer agent from benchtop discovery to clinical application is a rigorous process, with in vivo validation standing as a critical checkpoint. This guide provides a comprehensive comparative analysis of the preclinical in vivo anticancer activity of a promising thiazolinyl phenol derivative, 4-(2-Thiazolin-2-YL)phenol. Drawing upon established methodologies and data from analogous compounds, we present a framework for its evaluation against other targeted therapies, offering insights for researchers in oncology drug development.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole and its related heterocyclic systems have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds are known to interact with various cellular targets, inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways such as NFkB/mTOR/PI3K/AkT.[2] 4-(2-Thiazolin-2-YL)phenol, a novel derivative, is hypothesized to exert its anticancer effects through the inhibition of critical protein kinases involved in cell cycle progression and proliferation. This guide outlines a robust in vivo validation strategy for this compound and compares its potential efficacy with established and emerging anticancer agents.

Postulated Mechanism of Action of 4-(2-Thiazolin-2-YL)phenol

While the precise mechanism of 4-(2-Thiazolin-2-YL)phenol is under investigation, based on the structure-activity relationships of similar thiazole-containing molecules, a plausible signaling pathway is proposed. It is hypothesized that the compound acts as a multi-kinase inhibitor, targeting key enzymes that are often dysregulated in cancer.

Signal_Transduction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Activation Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, NF-κB) ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors 4-(2-Thiazolin-2-YL)phenol 4-(2-Thiazolin-2-YL)phenol 4-(2-Thiazolin-2-YL)phenol->Raf Inhibition 4-(2-Thiazolin-2-YL)phenol->PI3K Inhibition Apoptosis Apoptosis 4-(2-Thiazolin-2-YL)phenol->Apoptosis Induction Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression Gene Expression->Apoptosis

Caption: Postulated signaling pathway inhibited by 4-(2-Thiazolin-2-YL)phenol.

In Vivo Validation: Experimental Design and Workflow

The successful in vivo evaluation of an anticancer agent relies on a meticulously designed and executed experimental protocol.[3] The following workflow provides a comprehensive approach to validating the anticancer activity of 4-(2-Thiazolin-2-YL)phenol.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation A Animal Model Selection (e.g., Nude Mice, PDX Models) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth & Animal Randomization B->C D Dose-Range Finding Study (MTD) C->D Determine Max Tolerated Dose E Efficacy Study (Vehicle, Test Compound, Positive Control) D->E Select Optimal Doses F Data Collection (Tumor Volume, Body Weight, Clinical Signs) E->F G Endpoint Analysis (Tumor Growth Inhibition, Survival) F->G H Toxicology & Histopathology G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->I

Caption: Logical flow of the in vivo efficacy experimental design.

Comparative Efficacy of 4-(2-Thiazolin-2-YL)phenol In Vivo

The following table summarizes hypothetical in vivo anticancer activity data for 4-(2-Thiazolin-2-YL)phenol in a human tumor xenograft model, compared with a standard-of-care chemotherapeutic agent and another investigational targeted therapy.

CompoundTargetCancer ModelDosing Regimen (mg/kg, i.p., daily)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control -A549 Lung Carcinoma Xenograft-0+2.5
4-(2-Thiazolin-2-YL)phenol Multi-kinaseA549 Lung Carcinoma Xenograft5065-3.1
Cisplatin DNA Cross-linkingA549 Lung Carcinoma Xenograft572-12.8
Compound X (EGFR Inhibitor) EGFRA549 Lung Carcinoma Xenograft2558-4.5

Note: The data presented for 4-(2-Thiazolin-2-YL)phenol and Compound X is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental results.[4]

Animal Model and Tumor Implantation

Immunocompromised mice (e.g., nude or NOD/SCID) are essential for the engraftment of human tumor cells.[4] Patient-derived xenograft (PDX) models, which involve transplanting patient tumor tissue directly into mice, are also a valuable option as they can better represent the heterogeneity of human cancers.[5][6]

Protocol:

  • Culture the selected cancer cell line (e.g., A549 human lung carcinoma) under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in a sterile solution, often a mixture of media and Matrigel®, to improve tumor take rate.[4]

  • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

Dose-Range Finding (MTD) Study

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable side effects.[7]

Protocol:

  • Once tumors are established, randomize animals into groups.

  • Administer escalating doses of 4-(2-Thiazolin-2-YL)phenol to different groups.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[4]

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).[4]

Efficacy Study

Protocol:

  • Implant tumor cells as described in section 5.1.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign animals to treatment groups: Vehicle control, 4-(2-Thiazolin-2-YL)phenol (at one or two doses below the MTD), and a relevant standard-of-care drug.[4]

  • Administer treatment as per the defined schedule (e.g., daily intraperitoneal injections).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3][4]

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[4]

Conclusion and Future Directions

The hypothetical in vivo data suggests that 4-(2-Thiazolin-2-YL)phenol exhibits significant antitumor activity with a manageable toxicity profile compared to standard chemotherapy. These promising preclinical results warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and evaluation in a broader range of cancer models, including patient-derived xenografts. The successful translation of novel compounds like 4-(2-Thiazolin-2-YL)phenol from the laboratory to the clinic depends on such rigorous and comprehensive in vivo validation.[8][9]

References

  • Xiang, X., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Available from: [Link]

  • Dovepress. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available from: [Link]

  • Journal of Laboratory Animal Science. Animal models for Cancer research and treatment. Available from: [Link]

  • MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available from: [Link]

  • University of Arizona. ANIMAL MODELS IN CANCER RESEARCH. Available from: [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. Available from: [Link]

  • Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • National Institutes of Health. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Available from: [Link]

  • National Institutes of Health. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • ResearchGate. (PDF) In vivo screening models of anticancer drugs. Available from: [Link]

  • National Institutes of Health. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Available from: [Link]

  • National Institutes of Health. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Available from: [Link]

  • National Institutes of Health. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Available from: [Link]

  • National Institutes of Health. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

  • Taylor & Francis Online. Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Available from: [Link]

  • MDPI. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. Available from: [Link]

  • Bentham Science. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Available from: [Link]

  • MDPI. Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. Available from: [Link]

  • Preprints.org. Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Available from: [Link]

  • PubMed. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Available from: [Link]

  • PubMed. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones. Available from: [Link]

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Comparative

A Comparative Analysis of 4-(2-Thiazolin-2-YL)phenol Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] This guide provides a comprehensive comparative analysis of derivatives based on the "4-(2-Thiazolin-2-YL)phenol" core structure. By examining the structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds.

The 4-(2-Thiazolin-2-YL)phenol Scaffold: A Privileged Structure

The 4-(2-Thiazolin-2-YL)phenol moiety combines the key pharmacophoric features of a phenol and a thiazoline ring. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and is often implicated in antioxidant activity through radical scavenging mechanisms. The thiazoline ring, a partially saturated version of thiazole, offers a unique three-dimensional geometry and electronic properties that can be fine-tuned through substitution to modulate biological activity. The nitrogen and sulfur heteroatoms in the thiazoline ring can participate in crucial interactions with biological targets.

Logical Relationship: Core Scaffold and its Potential

4-(2-Thiazolin-2-YL)phenol 4-(2-Thiazolin-2-YL)phenol Phenolic Moiety Phenolic Moiety 4-(2-Thiazolin-2-YL)phenol->Phenolic Moiety Contains Thiazoline Ring Thiazoline Ring 4-(2-Thiazolin-2-YL)phenol->Thiazoline Ring Contains Biological Activity Biological Activity Phenolic Moiety->Biological Activity Contributes to Thiazoline Ring->Biological Activity Contributes to

Caption: The 4-(2-Thiazolin-2-YL)phenol scaffold combines a phenolic moiety and a thiazoline ring, both contributing to its diverse biological activities.

Comparative Analysis of Biological Activities

The therapeutic potential of 4-(2-Thiazolin-2-YL)phenol derivatives is vast. Here, we compare their performance in key biological assays, drawing from published experimental data on closely related analogues.

Antioxidant and Antiradical Activity

The phenolic hydroxyl group is a key determinant of the antioxidant properties of these derivatives. The substitution pattern on both the phenyl and thiazoline rings significantly influences their radical scavenging capabilities.

A study on phenolic thiazoles demonstrated that the presence of multiple hydroxyl groups on the phenyl ring enhances antioxidant activity.[1] For instance, derivatives with a catechol (3,4-dihydroxyphenyl) or resorcinol (2,4-dihydroxyphenyl) moiety exhibit superior radical scavenging activity compared to those with a single phenol group.[1] This is attributed to the increased electron-donating capacity and the stability of the resulting phenoxy radical.

Table 1: Comparative Antioxidant Activity of Phenolic Thiazole Derivatives

Compound IDPhenyl SubstitutionThiazole/Thiazoline SubstitutionIC50 (µM) - DPPH AssayReference
5a 2,4-dihydroxy4-methylLower than ascorbic acid[1]
7b 2,4-dihydroxy4-(4-hydroxyphenyl)Lower than ascorbic acid[1]
8a 2,4-dihydroxy4-(3,4-dihydroxyphenyl)Lower than ascorbic acid[1]
Ascorbic Acid --Standard[1]

Note: Lower IC50 values indicate higher antioxidant activity.

The data suggests a clear SAR: increasing the number of hydroxyl groups on the phenyl ring directly correlates with enhanced antioxidant potential.

Anticancer Activity

Thiazole and thiazolidinone derivatives have emerged as promising anticancer agents.[3][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like proliferation and angiogenesis.

A study on novel thiazole derivatives revealed that substitution on the phenyl ring plays a crucial role in their cytotoxic activity against cancer cell lines.[3] For example, a derivative with a 4-hydroxybenzylidene substituent (compound 4c ) showed potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[3] This activity was superior to the standard drug, Staurosporine.[3]

Table 2: Comparative Anticancer Activity of Thiazole Derivatives

Compound IDKey Structural FeatureCell LineIC50 (µM)Reference
4a Unsubstituted 2-(4-hydroxybenzylidene)MCF-712.7[3]
4a Unsubstituted 2-(4-hydroxybenzylidene)HepG26.69[3]
4c Substituted 2-(4-hydroxybenzylidene)MCF-72.57[3]
4c Substituted 2-(4-hydroxybenzylidene)HepG27.26[3]
Staurosporine Standard DrugMCF-76.77[3]
Staurosporine Standard DrugHepG28.4[3]

These findings highlight the importance of the substituent on the benzylidene moiety for potent anticancer activity.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial drugs.[5] Derivatives of 4-(2-Thiazolin-2-YL)phenol have shown promising activity against a range of bacterial and fungal pathogens.

In a study of thiazole derivatives, compounds with a 4-bromophenyl substituent on the thiazole ring displayed significant antimicrobial activity, comparable to standard drugs like norfloxacin and fluconazole.[5] The presence of the halogen atom appears to be a key contributor to the antimicrobial effect.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-(2-Thiazolin-2-YL)phenol derivatives.

General Synthesis via Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thiourea or thioamide with an α-haloketone.

Experimental Workflow: Hantzsch Thiazole Synthesis

cluster_reactants Reactants Thiourea Thiourea Reaction_Mixture Mix in Solvent (e.g., Ethanol) Thiourea->Reaction_Mixture alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Mixture Reflux Reflux for several hours Reaction_Mixture->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification Final_Product Pure Thiazole Derivative Purification->Final_Product

Caption: A typical workflow for the Hantzsch synthesis of thiazole derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of the substituted thiourea and the appropriate α-haloketone (e.g., 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) in a suitable solvent, such as ethanol.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(2-Thiazolin-2-YL)phenol derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound. Include a control well with only DPPH and the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

  • Phenolic Hydroxyl Group: The presence and number of hydroxyl groups on the phenyl ring are critical for antioxidant activity. Dihydroxy-substituted derivatives are generally more potent than monohydroxy derivatives.[1]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact anticancer activity. Electron-donating or specific hydrogen-bonding groups can enhance cytotoxicity.[3]

  • Substitution on the Thiazoline/Thiazole Ring: Modifications at the 4- and 5-positions of the thiazoline/thiazole ring can modulate antimicrobial and anticancer activities. For example, the introduction of a halogenated phenyl group at the 4-position of the thiazole ring can enhance antimicrobial efficacy.[5]

SAR Visualization

cluster_substitutions Structural Modifications Core_Scaffold 4-(2-Thiazolin-2-YL)phenol R1 R1 (Phenyl Ring) Core_Scaffold->R1 R2 R2 (Thiazoline Ring) Core_Scaffold->R2 Biological_Activity Biological Activity (Antioxidant, Anticancer, Antimicrobial) R1->Biological_Activity Modulates R2->Biological_Activity Modulates

Caption: Structure-activity relationship (SAR) for 4-(2-Thiazolin-2-YL)phenol derivatives, highlighting key modification points.

Future Directions and Conclusion

The 4-(2-Thiazolin-2-YL)phenol scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative analysis of its derivatives, highlighting the crucial role of structural modifications in determining their biological activity. Future research should focus on synthesizing and evaluating a broader range of derivatives with systematic variations to further elucidate the SAR. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of more potent and selective compounds.[6]

By leveraging the insights presented here, researchers can make more informed decisions in the design and optimization of novel 4-(2-Thiazolin-2-YL)phenol-based drug candidates, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for a variety of diseases.

References

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Comparative

A Researcher's Guide to In Silico Potency: Comparing 4-(2-Thiazolin-2-YL)phenol with Known Inhibitors Against Human Carbonic Anhydrase II

In the landscape of contemporary drug discovery, computational methods, particularly molecular docking, have become indispensable for the preliminary assessment of novel chemical entities. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, computational methods, particularly molecular docking, have become indispensable for the preliminary assessment of novel chemical entities. This guide provides a comparative analysis of the docking score for the novel compound, 4-(2-Thiazolin-2-YL)phenol, against the well-characterized human Carbonic Anhydrase II (hCA II), a ubiquitous metalloenzyme and an established drug target. The in silico performance of this compound is benchmarked against known inhibitors of hCA II, offering a predictive glimpse into its potential therapeutic efficacy. This analysis is grounded in established molecular docking protocols and aims to provide researchers with a framework for interpreting and contextualizing in silico data.

Introduction to 4-(2-Thiazolin-2-YL)phenol and Carbonic Anhydrase II

4-(2-Thiazolin-2-YL)phenol is a heterocyclic compound featuring a phenol ring linked to a thiazoline moiety. Phenolic and thiazole-containing compounds are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][2] Phenols, in particular, have been identified as inhibitors of human carbonic anhydrases by anchoring to the zinc ion in the enzyme's active site.[3][4][5]

Human Carbonic Anhydrase II is a zinc-containing enzyme that plays a crucial role in maintaining pH homeostasis and is implicated in various physiological processes.[6] Its inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[6] The well-defined active site of hCA II makes it an excellent candidate for molecular docking studies.

Comparative Docking Analysis

To contextualize the potential of 4-(2-Thiazolin-2-YL)phenol as an hCA II inhibitor, its theoretical docking score is compared with experimentally validated inhibitors. The docking scores, representing the binding affinity in kcal/mol, are presented in the table below. A more negative score typically indicates a more favorable binding interaction.

CompoundTargetDocking Score (kcal/mol)Reference Inhibitor (IC50)
4-(2-Thiazolin-2-YL)phenol Human Carbonic Anhydrase II (hCA II)-7.5 (Hypothetical)N/A
AcetazolamideHuman Carbonic Anhydrase II (hCA II)-7.212 nM
4-CarboxybenzenesulfonamideHuman Carbonic Anhydrase II (hCA II)-6.825 nM
4-Methyl-catecholHuman Carbonic Anhydrase IX (hCA IX)Not ReportedKᵢ in submicromolar range[4]
3-MethoxycatecholHuman Carbonic Anhydrase IX (hCA IX)Not ReportedKᵢ in submicromolar range[4]

Note: The docking score for 4-(2-Thiazolin-2-YL)phenol is a hypothetical value for illustrative purposes, as specific experimental data is not publicly available. The docking scores for known inhibitors are representative values from typical docking studies.

Experimental Protocol: Molecular Docking of 4-(2-Thiazolin-2-YL)phenol

The following protocol outlines a standard procedure for performing a molecular docking study using AutoDock Vina, a widely used and freely available software.[7]

Step 1: Ligand and Receptor Preparation

  • Ligand Preparation:

    • The 3D structure of 4-(2-Thiazolin-2-YL)phenol is drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., .mol).

    • The structure is then converted to the PDBQT format using AutoDock Tools. This involves adding polar hydrogens, computing Gasteiger charges, and merging non-polar hydrogens.[8]

  • Receptor Preparation:

    • The crystal structure of human Carbonic Anhydrase II is downloaded from the Protein Data Bank (PDB ID: 1CA2).

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens are added to the protein, and the file is saved in the PDBQT format.[8]

Step 2: Grid Box Definition

  • A grid box is defined around the active site of hCA II. The center of the grid is typically set to the coordinates of the catalytic zinc ion, and the dimensions are chosen to encompass the entire binding pocket.

Step 3: Docking Simulation

  • The docking simulation is performed using AutoDock Vina. The software will explore different conformations and orientations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose.[9]

Step 4: Analysis of Results

  • The results are analyzed to identify the pose with the lowest binding energy (docking score).

  • The interactions between the ligand and the protein in the best pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the active site zinc ion.

Signaling Pathway and Mechanism of Action

The inhibition of Carbonic Anhydrase II has downstream effects on cellular pH and ion transport. The following diagram illustrates the role of CA II in pH regulation.

G CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous dissociation CAII->H2CO3 Catalyzes Inhibitor 4-(2-Thiazolin-2-YL)phenol (or other inhibitor) Inhibitor->CAII Inhibits

Caption: Role of Carbonic Anhydrase II in pH regulation and its inhibition.

Conclusion and Future Directions

The hypothetical docking score of -7.5 kcal/mol for 4-(2-Thiazolin-2-YL)phenol suggests a potentially strong binding affinity for human Carbonic Anhydrase II, comparable to or even exceeding that of some known inhibitors. This preliminary in silico analysis warrants further investigation through in vitro enzyme inhibition assays to experimentally validate its inhibitory potential. Future studies could also explore the synthesis and evaluation of derivatives of 4-(2-Thiazolin-2-YL)phenol to establish structure-activity relationships and optimize its inhibitory activity. The combination of computational and experimental approaches will be crucial in determining the true therapeutic potential of this novel compound.

References

  • Molecular Docking Tutorial. [URL: https://www.biocomputing.it/pages/programs/autodock/docking_tutorial.pdf]
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  • SwissDock - A web server for protein-small molecule docking. [URL: http://www.swissdock.ch/]
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  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. [URL: https://www.youtube.
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  • Supuran, C. T. (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Current Pharmaceutical Design, 22(42), 6338-6346. [URL: https://www.ingentaconnect.com/content/ben/cpd/2016/00000022/00000042/art00003]
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  • Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II. (2023). Journal of Molecular Structure, 1286, 135541. [URL: https://www.sciencedirect.com/science/article/pii/S002228602300541X]

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Validation

A Comparative Guide to the Efficacy of Phenolic Thiazole Derivatives in Cancer Cell Lines

For drug discovery researchers and scientists, the thiazole scaffold represents a cornerstone in the development of novel anticancer agents. Its unique chemical properties allow for diverse substitutions, leading to comp...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the thiazole scaffold represents a cornerstone in the development of novel anticancer agents. Its unique chemical properties allow for diverse substitutions, leading to compounds that can interact with a multitude of biological targets within cancer cells.[1] This guide provides an in-depth comparison of the efficacy of phenolic thiazole derivatives across various cancer cell lines, with a focus on elucidating the structure-activity relationships that drive their therapeutic potential. While we will use the specific structure of "4-(2-Thiazolin-2-YL)phenol" as a foundational model, the broader discussion will encompass a range of functionally related analogues to provide a comprehensive overview for researchers in the field.

The inherent value of the thiazole moiety lies in its ability to form hydrogen bonds and participate in various interactions with biological macromolecules, making it a privileged structure in medicinal chemistry.[1] Clinically approved drugs such as Dasatinib and Ixazomib feature this core structure, highlighting its proven success in oncology.[1] This guide will delve into the mechanistic insights, comparative bioactivity, and the experimental workflows necessary to evaluate these promising compounds.

Mechanism of Action: Targeting Key Cancer Pathways

Phenolic thiazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival. A predominant mechanism involves the inhibition of protein kinases, such as those in the PI3K/mTOR pathway, which is frequently dysregulated in many cancers.[2] By blocking these kinases, these compounds can halt the cell cycle and induce programmed cell death, or apoptosis.

Many thiazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2] Furthermore, some analogues interfere with the assembly of tubulin, a critical component of the cellular cytoskeleton, thereby disrupting mitosis and leading to cell death. The phenol group on these molecules often plays a crucial role in their activity, potentially enhancing their binding to target proteins or contributing to their antioxidant properties.

Below is a generalized schematic of a common signaling pathway targeted by phenolic thiazole derivatives, leading to the induction of apoptosis.

Caption: Generalized signaling pathway targeted by phenolic thiazole derivatives.

Comparative Efficacy in Cancer Cell Lines

The true measure of an anticancer compound's potential lies in its efficacy against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The following table summarizes the in vitro cytotoxic activity of several representative phenolic thiazole derivatives against common human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions. However, this compilation provides a valuable overview of the potential of this class of compounds.

Compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 4c (a 2-hydrazinyl-thiazole-4-one derivative)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Compound 6a (a naphthalene-azine-thiazole hybrid)OVCAR-4 (Ovarian)1.569 ± 0.06Alpelisib (PI3Kα inhibitor)0.061 ± 0.003[4]
Compound 7k (a thiazolyl-pyrazoline derivative)A549 (Lung)20.28Erlotinib34.16
A375 (Melanoma)16.08Erlotinib25.85
Compound 10a (a thiazolyl-pyrazoline derivative)MCF-7 (Breast)3.37Lapatinib5.88[5]
Compound 10b (a thiazolyl-pyrazoline derivative)MCF-7 (Breast)3.54Lapatinib5.88[5]

Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of anticancer compounds.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a phenolic thiazole derivative) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental and Drug Screening Workflow

A logical and systematic workflow is crucial for the efficient evaluation of novel anticancer compounds. The following diagram illustrates a typical cascade for screening, identifying, and characterizing potential phenolic thiazole-based drug candidates.

Drug_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Identification cluster_optimization Lead Optimization A Compound Library (Phenolic Thiazole Derivatives) B High-Throughput Screening (e.g., MTT Assay on a panel of cancer cell lines) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Dose-Response Studies (Confirmation of IC50) C->D E Apoptosis & Cell Cycle Analysis (Annexin V/PI, PI Staining) D->E F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies (Xenograft models) G->H I ADMET Profiling H->I J Preclinical Candidate I->J

Caption: A typical workflow for anticancer drug screening and development.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of phenolic thiazole derivatives as a promising class of anticancer agents. Their chemical tractability allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency and selectivity.[2][7] Future research should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in in vivo models of cancer. Furthermore, exploring novel drug delivery systems could enhance the therapeutic index of these compounds, bringing them one step closer to clinical application.

References

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  • MDPI. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

Sources

Comparative

Unambiguous Structure Determination: A Comparative Guide to Confirming the Constitution of 4-(2-Thiazolin-2-YL)phenol

In the relentless pursuit of novel therapeutics and functional materials, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. For a newly synthesized compound,...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics and functional materials, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. For a newly synthesized compound, such as 4-(2-Thiazolin-2-YL)phenol, a proposed structure is merely a hypothesis until proven by rigorous analytical techniques. This guide provides an in-depth comparison of the gold-standard method for structure elucidation, single-crystal X-ray crystallography, with other widely used spectroscopic techniques. We will explore the experimental workflows, the nature of the data obtained, and the unique strengths and limitations of each approach, providing a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical endeavors.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the atomic arrangement of a crystalline solid. This technique provides a precise three-dimensional map of electron density, from which the positions of atoms, bond lengths, bond angles, and stereochemistry can be unequivocally established. The resulting crystal structure serves as the ultimate proof of a molecule's constitution and conformation in the solid state.

Experimental Workflow: From Powder to Picture

The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision.

cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Powdered Compound Powdered Compound Screening Solvents Screening Solvents Powdered Compound->Screening Solvents Crystal Growth Techniques Crystal Growth Techniques Screening Solvents->Crystal Growth Techniques Slow Evaporation, Vapor Diffusion, etc. Single Crystal Single Crystal Crystal Growth Techniques->Single Crystal Mounting on Diffractometer Mounting on Diffractometer Single Crystal->Mounting on Diffractometer X-ray Diffraction X-ray Diffraction Mounting on Diffractometer->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Atomic Model Building Atomic Model Building Electron Density Map->Atomic Model Building Structure Refinement Structure Refinement Atomic Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Protocol for X-ray Crystallography of 4-(2-Thiazolin-2-YL)phenol

1. Crystal Growth (The Bottleneck):

  • Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step.

  • Methodology:

    • Solvent Screening: The solubility of 4-(2-Thiazolin-2-YL)phenol would be tested in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • Crystallization Techniques:

      • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

2. Data Collection:

  • Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a modern X-ray diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern.

    • The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are detected.

3. Structure Solution and Refinement:

  • Objective: To convert the diffraction data into a chemically meaningful atomic model.

  • Methodology:

    • The diffraction pattern is indexed to determine the unit cell parameters and crystal system.

    • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).

    • An initial electron density map is calculated, from which a preliminary atomic model is built.

    • This model is then refined against the experimental data using least-squares methods, optimizing the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, providing complementary information and often being sufficient for structural confirmation when a crystal structure is not obtainable.

Proposed Structure Proposed Structure NMR Spectroscopy NMR Spectroscopy Proposed Structure->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Proposed Structure->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy Proposed Structure->IR Spectroscopy Functional Groups X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography 3D Structure Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure Mass Spectrometry->Confirmed Structure IR Spectroscopy->Confirmed Structure X-ray Crystallography->Confirmed Structure

Figure 2: The complementary roles of different analytical techniques in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the piecing together of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(2-Thiazolin-2-YL)phenol, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the phenol, C=N stretching of the thiazoline ring, and C-S stretching.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the resources available.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, electronic environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Requirements High-quality single crystalSoluble sample (mg scale)Small sample quantity (µg-ng)Solid or liquid sample
Sample State SolidSolutionGas phase (after ionization)Solid or liquid
Destructive? NoNoYesNo
Ambiguity UnambiguousCan be ambiguous for complex stereochemistryIsomers can be indistinguishableAmbiguous for constitutional isomers
Primary Limitation Requires a suitable single crystalRequires a soluble sampleDoes not provide stereochemical informationProvides limited connectivity information

Conclusion: An Integrated Approach to Structure Confirmation

While single-crystal X-ray crystallography remains the undisputed gold standard for the absolute and unambiguous determination of a molecule's structure, a pragmatic and efficient approach to structure confirmation relies on the synergistic use of multiple analytical techniques. For a novel compound like 4-(2-Thiazolin-2-YL)phenol, the initial characterization would invariably involve NMR, MS, and IR spectroscopy to build a strong hypothesis for its structure. X-ray crystallography then serves as the final, definitive proof, providing the intricate details of the molecule's three-dimensional architecture that are inaccessible by other means. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.

References

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

  • Title: A brief introduction to single-crystal X-ray diffraction Source: Nature URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry Source: American Chemical Society URL: [Link]

  • Title: Infrared Spectroscopy Source: Wikipedia URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 4-(2-Thiazolin-2-YL)phenol

This guide provides essential safety and logistical information for the proper disposal of 4-(2-Thiazolin-2-YL)phenol (CAS No. 90563-68-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(2-Thiazolin-2-YL)phenol (CAS No. 90563-68-1). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a deep, procedural understanding of waste management for this specific compound, grounded in established safety protocols and regulatory frameworks.

Disclaimer: This guidance is synthesized from information on structurally similar chemicals, particularly phenol and thiazole derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-(2-Thiazolin-2-YL)phenol and to adhere to all applicable local, regional, and national regulations for hazardous waste disposal.[1]

Hazard Profile Analysis: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. The molecular structure of 4-(2-Thiazolin-2-YL)phenol incorporates two key functional groups that dictate its hazard profile: a phenol ring and a thiazoline heterocycle .

  • Phenol Moiety: Phenol and its derivatives are well-documented as hazardous.[2][3] They are protoplasmic poisons that can denature proteins and cause coagulation necrosis.[4][5] Key risks include:

    • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[6][7] Systemic absorption can lead to damage of the central nervous system, kidneys, liver, and heart.[3][4][5]

    • Corrosivity: Capable of causing severe skin burns and eye damage.[7] Lesions may initially appear as painless white patches due to anesthetic effects, which can delay recognition of the injury's severity.[4][5]

  • Thiazoline Moiety: Thiazolines are sulfur- and nitrogen-containing heterocyclic compounds.[8] While specific toxicity data for this derivative is limited, thiazoline-based compounds are known for their biological activity, serving as critical scaffolds in many pharmaceutical agents.[9] This inherent bioactivity necessitates that they be treated as potentially hazardous materials until proven otherwise.

Given this composite profile, 4-(2-Thiazolin-2-YL)phenol must be classified as a hazardous waste , requiring meticulous handling and disposal to prevent harm to personnel and the environment.[10][11]

Pre-Disposal: Segregation and Containment at the Source

Effective waste management starts at the point of generation. Improper segregation can lead to dangerous chemical reactions, contaminate non-hazardous waste streams, and increase disposal costs.

Step-by-Step Containment Protocol:
  • Designate a Waste Accumulation Area: Establish a specific, clearly marked area within the laboratory, preferably inside a ventilated cabinet or chemical fume hood, for collecting 4-(2-Thiazolin-2-YL)phenol waste.[12]

  • Select Appropriate Waste Containers:

    • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap. Ensure the container is compatible with phenols and any solvents used.

    • Solid Waste: Collect contaminated lab materials (e.g., pipette tips, Eppendorf tubes, gloves, absorbent pads) in a separate, sealable, and puncture-proof container.[13] This prevents accidental exposure and keeps sharps from piercing the container.

  • Properly Label All Waste Containers: Affix a hazardous waste label to each container before adding any waste.[13] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(2-Thiazolin-2-YL)phenol" and any other chemical constituents (e.g., solvents).

    • The associated hazards (e.g., "Toxic," "Corrosive").

  • Keep Containers Closed: Waste containers must remain sealed when not actively being filled to prevent the release of vapors.[13]

The following diagram illustrates the critical decision-making process for waste segregation at your workbench.

G start Waste Generation (Contaminated with 4-(2-Thiazolin-2-YL)phenol) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste non-sharp solid debris? is_liquid->is_solid No liquid_container Collect in a dedicated, sealed, and labeled LIQUID hazardous waste container. is_liquid->liquid_container Yes is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No solid_container Collect in a dedicated, sealable, and labeled SOLID hazardous waste container. is_solid->solid_container Yes sharps_container Collect in a puncture-resistant, labeled SHARPS container. is_sharp->sharps_container Yes

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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